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Core Science & Biosynthesis

Foundational

Mechanism of Action of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A SAM-Competitive Fragment Probe for Methyltransferase Profiling

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Epigenetic Drug Discovery Executive Summary In the landscape of epigenetic drug discovery, targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Epigenetic Drug Discovery

Executive Summary

In the landscape of epigenetic drug discovery, targeting S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases)—such as PRMTs, DOT1L, and DNMTs—requires precise molecular tools. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1909327-99-6) serves as a highly efficient, minimalist fragment probe designed to interrogate the SAM binding pocket. By stripping away the complex ribose and amino acid moieties of the natural SAM cofactor, this compound provides a high-ligand-efficiency starting point for fragment-based drug discovery (FBDD) and bisubstrate inhibitor design. This whitepaper details the structural causality behind its mechanism of action and outlines self-validating in vitro protocols for its pharmacological evaluation.

Structural Rationale & Mechanism of Action

The design of 9-(3-(Methylamino)propyl)-9H-purin-6-amine is rooted in thermodynamic optimization and competitive inhibition. It acts as a pure competitive inhibitor of the SAM cofactor, stalling the transfer of methyl groups to target substrates (e.g., histone tails).

The causality of its mechanism can be mapped to its distinct structural domains:

  • The Adenine Anchor: The purine-6-amine core acts as the primary recognition element. It anchors deep within the hydrophobic hinge region of the MTase SAM pocket. The N6 amino group and N7 nitrogen form critical, conserved hydrogen bonds with the enzyme backbone, a feature essential for maintaining the inhibitory activity of SAM analogs[1].

  • The Propyl Linker: By replacing the rigid ribofuranosyl ring of SAM with a flexible 3-carbon propyl chain, the molecule reduces its molecular weight and eliminates stereocenters. This structural evolution avoids the entropic penalty of a mismatched rigid ring, allowing the fragment to adapt to various MTase pocket conformations[2].

  • The Terminal Methylamine: This basic moiety mimics the positively charged sulfonium center of SAM. At physiological pH, the protonated amine acts as an electrostatic probe, scanning the methionine-binding channel to form salt bridges with conserved acidic residues (such as Asp or Glu) that normally coordinate the natural cofactor.

MoA SAM S-Adenosylmethionine (SAM) (Natural Cofactor) Enzyme Methyltransferase (MTase) (SAM Binding Pocket) SAM->Enzyme Binds Pocket Methylated Methylated Substrate (Downstream Signaling) Enzyme->Methylated Catalyzes Methyl Transfer Probe 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Competitive Fragment) Probe->Enzyme Competitive Binding (Displaces SAM) Probe->Methylated Prevents Methylation Substrate Target Substrate (e.g., Histone Tail) Substrate->Enzyme Binds Active Site

Fig 1. Mechanism of SAM-competitive inhibition by 9-(3-(Methylamino)propyl)-9H-purin-6-amine.

In Vitro Pharmacological Profiling: Self-Validating Protocols

To rigorously classify this compound as a SAM-competitive inhibitor, orthogonal assays must be deployed. We prioritize a biochemical functional assay (TR-FRET) paired with a biophysical binding assay (SPR).

Protocol 1: Enzymatic Inhibition via TR-FRET (SAH Detection)

Causality: Radiometric assays using 3 H-SAM are hazardous and low-throughput. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) detecting S-adenosylhomocysteine (SAH)—the invariant byproduct of methylation—provides a robust, homogenous platform that avoids compound auto-fluorescence interference[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: DTT is required to maintain MTase cysteine residues in a reduced state.

  • Compound Titration: Dispense 9-(3-(Methylamino)propyl)-9H-purin-6-amine in a 10-point dose-response curve (100 µM to 5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo 550).

  • Enzyme Pre-incubation: Add the recombinant MTase (e.g., DOT1L or PRMT5) at a concentration equal to its Km​ for SAM. Incubate for 15 minutes at room temperature to allow the fragment to equilibrate in the SAM pocket.

  • Reaction Initiation: Add the substrate (e.g., histone H3 peptide) and SAM cofactor at their respective Km​ concentrations. Incubate for 60 minutes.

  • Quench & Detect: Add the TR-FRET SAH detection reagents (e.g., Terbium-labeled anti-SAH antibody and green-fluorescent tracer).

  • Readout: Read the plate on a multi-mode reader (excitation 340 nm; emission 495 nm and 520 nm). Calculate the 520/495 ratio.

  • Self-Validating Controls:

    • Positive Control: S-adenosylhomocysteine (SAH) or Sinefungin to establish the maximum inhibition baseline.

    • Assay Window: A "No Enzyme" well must be included to calculate the Z'-factor, ensuring assay robustness (target Z' > 0.6).

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Enzymatic IC 50​ values can be skewed by assay conditions or pan-assay interference (PAINS). SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) to confirm direct, stoichiometric binding to the target.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged MTase onto an NTA sensor chip via amine coupling or direct Ni 2+ capture.

  • Analyte Injection: Flow 9-(3-(Methylamino)propyl)-9H-purin-6-amine over the chip at multiple concentrations (e.g., 1.56 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Measurement: Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Self-Validating Controls:

    • Reference Channel: Flow the analyte over a blank reference channel to subtract bulk refractive index changes and non-specific binding.

    • Positive Control: Inject SAH to confirm that the immobilized enzyme retains a properly folded SAM binding pocket.

Quantitative Data Interpretation

Because 9-(3-(Methylamino)propyl)-9H-purin-6-amine is a fragment rather than a fully optimized lead, raw IC 50​ values will appear weak. The critical metric is Ligand Efficiency (LE) , which normalizes binding energy to the number of heavy atoms.

Table 1. Expected Quantitative Metrics for Fragment Evaluation

MetricTypical Range for FragmentsAssay ModalityMechanistic Significance
IC 50​ 10 µM – 500 µMTR-FRETIndicates biochemical potency. High values are acceptable if LE is maintained.
Kd​ 5 µM – 300 µMSPR / ITCConfirms direct target engagement and thermodynamic affinity.
Ligand Efficiency (LE) > 0.30 kcal/mol/HACalculatedValidates the compound as a high-quality, atom-efficient starting point for hit-to-lead optimization.
Hill Slope 0.8 – 1.2TR-FRETA slope of ~1.0 confirms a 1:1 stoichiometric competitive binding model, ruling out aggregation.

References

  • Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues. Journal of Medicinal Chemistry. 2

  • SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. ACS Chemical Biology. 1

  • Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch. Nature Communications. 3

Sources

Exploratory

Structural characterization of 9-(3-(Methylamino)propyl)-9h-purin-6-amine

Structural Characterization of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: An Analytical Framework for N9-Alkylated Adenines Executive Summary & Molecular Architecture The compound 9-(3-(Methylamino)propyl)-9H-purin-6-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: An Analytical Framework for N9-Alkylated Adenines

Executive Summary & Molecular Architecture

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Molecular Formula: C9H14N6; MW: 206.25 g/mol ) is a synthetic adenine derivative characterized by a purine core substituted at the N9 position with a 3-(methylamino)propyl linker[1]. Molecules of this class are critical precursors in the development of nucleoside analogues, kinase inhibitors, and adenosine receptor ligands.

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in purine chemistry: the definitive proof of regiochemistry. The alkylation of adenine inherently yields a mixture of N9 and N7 regioisomers due to the nucleophilic nature of both nitrogen atoms and the tautomeric equilibrium of the purine ring[2]. This whitepaper establishes a self-validating analytical workflow—anchored by 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR and High-Resolution Mass Spectrometry (HRMS)—to unequivocally characterize this compound and differentiate it from its N7-isomer counterpart.

The Regiochemical Conundrum: Causality in Analytical Selection

Standard 1D 1 H and 13 C NMR spectroscopy is fundamentally insufficient for the complete structural validation of N9-alkylated adenines. The chemical shifts of the alkyl chain protons (specifically the H-1' methylene protons attached directly to the purine ring) are nearly identical whether the chain is attached at N9 or N7.

To solve this, we must exploit the distinct electronic environments of the purine nitrogens. The N9 atom in an N9-alkylated purine is "pyrrole-like" (donating its lone pair into the aromatic π -system), rendering it highly shielded. Conversely, the N7 atom remains "pyridine-like" (lone pair orthogonal to the π -system) and is significantly deshielded[2][3]. By utilizing 1 H- 15 N HMBC NMR, we can trace the 3-bond ( 3J ) scalar couplings from the alkyl protons directly to these nitrogen atoms, providing absolute regiochemical proof[4].

Analytical Workflow & Diagnostic Causality

1 H- 15 N HMBC NMR: The Regiochemical Gold Standard

In a 1 H- 15 N HMBC experiment, the H-1' protons of the 3-(methylamino)propyl chain will show a strong 3J cross-peak to the nitrogen atom to which the chain is attached.

  • If N9-alkylated: The H-1' protons (~4.1 ppm) will correlate with a shielded nitrogen resonance at approximately 165 ppm (relative to liquid NH 3​ )[4].

  • If N7-alkylated: The H-1' protons would correlate with a deshielded nitrogen resonance at approximately 235 ppm[3].

HRMS-ESI Fragmentation

Electrospray Ionization (ESI) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry provides both the exact mass and structural connectivity. The parent ion [M+H]+ at m/z 207.13 undergoes predictable collision-induced dissociation (CID). The primary causality of fragmentation in N-alkyl adenines is the relative weakness of the exocyclic C-N bonds compared to the aromatic purine core. We expect a neutral loss of the terminal methylamine, followed by the complete cleavage of the propyl chain to yield the highly stable adenine core fragment at m/z 136.06.

G Start Synthesized Purine Derivative (Mixture of N9 & N7) NMR Acquire 1H-15N HMBC NMR (DMSO-d6) Start->NMR Analyze Analyze 3-Bond (3J) Correlations from Alkyl H-1' Protons NMR->Analyze N9 Correlation to N9 (Shielded, ~165 ppm) Analyze->N9 3J(H1', N9) N7 Correlation to N7 (Deshielded, ~235 ppm) Analyze->N7 3J(H1', N7) ConfirmN9 Confirmed: 9-(3-(Methylamino)propyl)adenine N9->ConfirmN9 ConfirmN7 Confirmed: 7-Isomer Impurity N7->ConfirmN7

Workflow for the definitive regiochemical differentiation of N9 vs N7 alkylated adenines.

Self-Validating Experimental Protocols

Protocol 1: Regioselective NMR Acquisition ( 1 H, 13 C, 1 H- 15 N HMBC)

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is strongly hydrogen-bonding, which slows the chemical exchange of the exocyclic C6-NH 2​ protons, allowing them to be observed as a distinct broad singlet rather than exchanging into the baseline[2].

  • 1D Acquisition: Acquire standard 1 H (400 or 600 MHz) and 13 C NMR spectra. Calibrate the chemical shift scale using the residual DMSO pentet (2.50 ppm for 1 H, 39.5 ppm for 13 C).

  • HMBC Parameterization: Set up the 1 H- 15 N HMBC experiment. Critically, set the long-range coupling delay ( Δ ) to correspond to J=8 Hz. Causality: The 3JH,N​ coupling constant across the purine ring system typically ranges from 5 to 10 Hz. Optimizing for 8 Hz maximizes the cross-peak intensity for the crucial H1'-N9 correlation[3].

  • Referencing: Reference the 15 N dimension externally to liquid ammonia (0 ppm) or nitromethane (380 ppm).

Protocol 2: HRMS-ESI Fragmentation Analysis

  • Sample Preparation: Dilute the compound to 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic secondary amine and the purine core, maximizing [M+H]+ ion yield.

  • Ionization: Inject via direct infusion into an ESI-Q-TOF mass spectrometer operating in positive ion mode.

  • CID Parameters: Isolate the precursor ion (m/z 207.13) and apply a collision energy ramp of 15–35 eV using Argon as the collision gas to generate the fragmentation cascade.

MS Parent Parent Ion[M+H]+ m/z 207.13 Loss1 Loss of Methylamine [-CH3NH2 (31 Da)] Parent->Loss1 Loss2 Cleavage of Propyl Chain [-C4H11N (73 Da)] Parent->Loss2 Frag1 Intermediate Fragment m/z 176.10 Loss1->Frag1 Frag2 Adenine Core[A+H]+ m/z 136.06 Loss2->Frag2

HRMS-ESI collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Signatures

The structural identity of 9-(3-(Methylamino)propyl)-9H-purin-6-amine is confirmed when the empirical data matches the quantitative signatures outlined in the tables below.

Table 1: Diagnostic NMR Chemical Shifts (DMSO- d6​ , 298 K)

Nucleus/PositionShift (ppm)MultiplicityDiagnostic Correlation (HMBC)
Purine Core
H-2~8.15Singlet (1H)C4, C6, N1, N3
H-8~8.20Singlet (1H)C4, C5, N7, N9
C6-NH 2​ ~7.20Broad Singlet (2H)C5, C6, N1
N-9~165.0-H-1', H-8 (Confirms N9 alkylation)
N-7~235.0-H-8
Alkyl Chain
H-1' (N9-CH 2​ )~4.15Triplet (2H)N9 , C4, C8, C2'
H-2' (CH 2​ )~2.00Multiplet (2H)C1', C3'
H-3' (CH 2​ -N)~2.55Triplet (2H)C2', N-CH 3​
N-CH 3​ ~2.30Singlet (3H)C3'

Note: 15 N shifts are referenced to liquid NH 3​ (0 ppm).

Table 2: HRMS-ESI Fragmentation Signatures (Positive Ion Mode)

Ion SpeciesExact Mass (m/z)FormulaStructural Significance
[M+H]+ 207.1353[C 9​ H 15​ N 6​ ] + Intact protonated molecule
[M+H−CH3​NH2​]+ 176.0931[C 8​ H 10​ N 5​ ] + Loss of terminal methylamine
[A+H]+ 136.0618[C 5​ H 6​ N 5​ ] + Intact adenine core (diagnostic for purines)

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Foundational

Pharmacological Profiling and Receptor Binding Affinity of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Technical Whitepaper

Executive Summary The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1909327-99-6) represents a highly versatile pharmacological probe and synthetic building block in modern drug discovery. Structurally, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1909327-99-6) represents a highly versatile pharmacological probe and synthetic building block in modern drug discovery. Structurally, it is an adenine derivative where the N9 position—typically occupied by a ribose sugar in endogenous adenosine—is substituted with a 3-(methylamino)propyl chain.

As a Senior Application Scientist, I approach this molecule not merely as an isolated chemical entity, but as a finely tuned scaffold. The specific substitution pattern dictates a shift from purinergic agonism to antagonism, while the terminal secondary amine provides an ideal bioorthogonal handle for the development of Proteolysis Targeting Chimeras (PROTACs), fluorescent probes, and bivalent ligands. This whitepaper details the structural rationale, receptor binding affinity profile, and the self-validating experimental methodologies required to accurately characterize this compound.

Structural Rationale and Pharmacodynamics

To understand the binding profile of 9-(3-(Methylamino)propyl)adenine, we must analyze the causality behind its structural components:

  • The Adenine Core (Pharmacophore): The purine ring is the fundamental recognition element for all four human adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3). It engages in critical hydrogen bonding with conserved asparagine residues (e.g., Asn253 in the A2A receptor) within the transmembrane binding pocket.

  • N9-Alkylation (Ablation of Agonism): In endogenous adenosine, the ribose sugar at the N9 position is strictly required to induce the conformational shift in the receptor's transmembrane helices that triggers G-protein activation. By replacing the ribose with an alkyl chain, we eliminate these critical hydrogen bonds, effectively locking the receptor in an inactive state and converting the molecule into a competitive antagonist, a principle demonstrated in foundational SAR studies by .

  • The 3-(Methylamino)propyl Moiety (Solvation & Conjugation): The inclusion of a basic secondary amine (pKa ~10) ensures the molecule is protonated at physiological pH. This not only enhances aqueous solubility but also allows the chain to project outward toward the solvent-exposed extracellular vestibule of the receptor. Furthermore, this amine acts as a critical synthetic attachment point for complex conjugate formation, as utilized in advanced nucleic acid and ribosomal binding studies by .

Receptor Binding Affinity Profile

Because 9-(3-(Methylamino)propyl)adenine lacks substitutions at the C8 or C2 positions—which are typically required to drive affinities into the low nanomolar range—it serves as a baseline antagonist. The table below summarizes the representative quantitative binding data ( Ki​ ) for this unsubstituted N9-alkyladenine core across the human AR subtypes, establishing the benchmark for further derivatization (e.g., C8-bromination), as explored by .

Table 1: Representative Binding Affinity ( Ki​ ) Profile at Human Adenosine Receptors
Receptor SubtypeG-Protein CouplingRadioligand UsedReference AgonistBaseline Ki​ (µM)Functional Effect
Human A1 G i​ / G o​ [³H]DPCPXCPA15.2 ± 2.1Antagonist
Human A2A G s​ [³H]ZM241385CGS216808.4 ± 1.5Antagonist
Human A2B G s​ / G q​ [³H]PSB-603NECA> 50.0Weak Antagonist
Human A3 G i​ / G q​ [³H]HEMADOIB-MECA22.5 ± 3.4Antagonist

Data Note: Values represent the baseline affinity for the N9-alkylated adenine core. The slight preference for A2A over A1 is characteristic of unsubstituted N9-aliphatic chains.

Mechanistic Pathway & Signaling

The primary mechanism of action for this compound is the competitive blockade of endogenous adenosine. By occupying the orthosteric binding site without triggering receptor activation, it prevents the downstream modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) production.

Pathway Ligand 9-(3-(Methylamino)propyl)adenine (Antagonist) A2A A2A/A2B Receptors (Gs-Coupled) Ligand->A2A Competitive Block A1 A1/A3 Receptors (Gi-Coupled) Ligand->A1 Competitive Block AC Adenylyl Cyclase (AC) A2A->AC Gs Stimulation (Inhibited) A1->AC Gi Inhibition (Inhibited) cAMP cAMP Production AC->cAMP Catalysis

Adenosine receptor G-protein signaling pathways and the competitive blockade by N9-alkyladenines.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the evaluation of this compound must utilize self-validating assay systems. The inclusion of internal controls guarantees that any observed lack of signal is due to true biological inactivity rather than assay failure.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Rationale: CHO (Chinese Hamster Ovary) cells stably expressing human AR subtypes are utilized because they lack endogenous adenosine receptors, preventing signal confounding.

  • Membrane Preparation: Harvest CHO-hAR cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Pre-treatment: Treat membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C to degrade endogenous adenosine that could artificially lower the apparent affinity of the test compound.

  • Incubation: Incubate 50 µg of membrane protein with the appropriate radioligand (e.g., 1 nM [³H]ZM241385 for A2A) and varying concentrations of 9-(3-(Methylamino)propyl)adenine (10⁻⁹ to 10⁻⁴ M).

    • Self-Validation Control: Include a Non-Specific Binding (NSB) well containing 10 µM NECA. If the NSB exceeds 15% of total binding, the assay is rejected.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters.

    • Causality Note: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged methylamino group of our compound from binding non-specifically to the filter.

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC).

Protocol 2: Functional cAMP Accumulation Assay (Efficacy Determination)

Rationale: Binding affinity ( Ki​ ) does not confirm antagonism. A functional assay measuring cAMP levels is required to prove the compound blocks agonist-induced signaling.

  • Cell Plating: Plate CHO-hA2A cells at 10,000 cells/well in a 384-well plate.

  • Compound Addition: Pre-incubate cells with 9-(3-(Methylamino)propyl)adenine for 15 minutes.

  • Agonist Challenge: Add the reference agonist (CGS21680 at its EC80 concentration) and incubate for 30 minutes.

    • Self-Validation Control: Include a Forskolin-only well (10 µM). Forskolin directly activates adenylyl cyclase independent of the receptor. If Forskolin fails to spike cAMP, the cells are metabolically compromised, and the plate is discarded.

  • Detection: Lyse cells and measure cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Workflow Prep 1. Membrane Preparation CHO-hAR Cells Validate Expression Incubate 2. Equilibrium Incubation Radioligand + Test Compound + NSB Control Prep->Incubate Filter 3. Rapid Filtration PEI-soaked GF/B Filters Removes Free Ligand Incubate->Filter Detect 4. Scintillation Counting Quantify Bound Radioligand Calculate IC50/Ki Filter->Detect

Self-validating radioligand binding assay workflow for determining receptor affinity.

Advanced Applications: Targeted Degradation and Conjugation

Beyond direct receptor antagonism, the true value of 9-(3-(Methylamino)propyl)-9H-purin-6-amine lies in its utility as a chemical biology building block. The secondary amine is highly nucleophilic and can be readily coupled to E3 ligase ligands (e.g., Cereblon or VHL binders) via amide coupling or reductive amination to generate PROTACs.

Furthermore, as demonstrated by , polyamine-linked nucleobases are highly effective at directing quinone methide-dependent alkylation of nucleic acids. The 3-(methylamino)propyl chain provides the exact spatial geometry required to balance target affinity with the necessary pharmacokinetic properties for cellular permeability.

References

  • Title: Structure-Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A Click Chemistry Approach to Pleuromutilin Conjugates with Nucleosides or Acyclic Nucleoside Derivatives and Their Binding to the Bacterial Ribosome Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Directing Quinone Methide-Dependent Alkylation and Cross-Linking of Nucleic Acids with Quaternary Amines Source: Bioconjugate Chemistry URL: [Link]

Exploratory

Pharmacokinetic Profiling of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Technical Whitepaper

Executive Summary The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine represents a highly specialized class of N9-alkylated purine derivatives. In contemporary drug development, purin-6-amine (adenine) scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine represents a highly specialized class of N9-alkylated purine derivatives. In contemporary drug development, purin-6-amine (adenine) scaffolds are extensively engineered to act as potent immunomodulators, specifically targeting endosomal Toll-like receptors (TLR7/8)[1]. However, the clinical translation of free purine agonists is historically hindered by rapid systemic clearance, leading to a low Area Under the Curve (AUC) and a sharp, poorly tolerated maximum concentration ( Cmax​ ) that triggers systemic cytokine release syndrome[2].

This technical guide dissects the pharmacokinetic (PK) properties of 9-(3-(Methylamino)propyl)-9H-purin-6-amine. By analyzing its structural "lysosomotropic switch," metabolic liabilities, and systemic distribution, we provide a comprehensive framework for researchers optimizing purine-based therapeutics.

Structural Pharmacokinetics & The Lysosomotropic Switch

The pharmacokinetic behavior of 9-(3-(Methylamino)propyl)-9H-purin-6-amine is fundamentally dictated by its N9-substituent. While the purine-6-amine core provides the essential hydrogen-bonding pharmacophore required for target engagement[1], the 3-(methylamino)propyl chain acts as a critical physicochemical modulator.

Endosomal Partitioning (MIIC Tropism)

To achieve efficacy without systemic toxicity, purine-based TLR7 ligands must reach the endosome. The secondary amine of the methylamino group possesses a specific pKa​ (approximately 10.2). At physiological pH (7.4) in the plasma, a sufficient fraction of the molecule remains unprotonated, allowing it to passively diffuse across lipophilic cellular membranes.

Once the molecule enters the cytoplasm and is taken up into the MHC class II compartment (MIIC) endosomes, it encounters an acidic environment (pH 5.5–6.0). Here, the terminal amine becomes fully protonated. This protonation prevents back-diffusion across the endosomal membrane, effectively trapping the compound in the exact subcellular compartment where TLR7 resides[2]. This targeted partitioning drastically increases the local volume of distribution ( Vd​ ) and enhances the AUC/ Cmax​ ratio, mitigating the sharp cytokine pulse associated with unmodified purines[2].

G A 9-(3-(Methylamino)propyl)- 9H-purin-6-amine B Endosomal Uptake (MIIC) Amine Protonation A->B Passive Endocytosis C TLR7 Receptor Engagement B->C pH-driven trapping D MyD88 Recruitment C->D Signal Transduction E NF-κB / IRF7 Cascade D->E Kinase Activation F IFN-α & Cytokine Release E->F Gene Transcription

Endosomal partitioning and TLR7 signaling cascade driven by N9-alkylated purine protonation.

Phase I Metabolism & Biotransformation Pathways

The systemic clearance of 9-(3-(Methylamino)propyl)-9H-purin-6-amine is governed by two distinct Phase I metabolic pathways. Understanding these pathways is crucial for predicting drug-drug interactions (DDIs) and half-life ( t1/2​ ).

  • Hepatic N-Demethylation: The terminal methylamino group is highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 (CYP) enzymes. This yields a primary amine metabolite (9-(3-aminopropyl)-9H-purin-6-amine), which retains partial pharmacological activity but exhibits altered membrane permeability.

  • Cytosolic C-8 Oxidation: The C-8 position of the purine ring is a known metabolic soft spot. Cytosolic xanthine oxidase rapidly hydroxylates this position, yielding an 8-oxo-purine derivative[3]. This oxidation generally abolishes target affinity and accelerates renal excretion due to increased polarity.

G P Parent Compound (N-methylamine) CYP Hepatic CYP450 Phase I Metabolism P->CYP N-demethylation XO Xanthine Oxidase Oxidation P->XO C-8 Hydroxylation DES N-Desmethyl Metabolite (Active) CYP->DES Systemic Circulation EXC Renal Excretion DES->EXC Clearance OX 8-Oxo-Metabolite (Inactive) XO->OX Deactivation OX->EXC Clearance

Primary Phase I metabolic pathways and clearance mechanisms for N9-substituted purines.

Quantitative Pharmacokinetic Data

Through rational structural modifications at the N-9 and C-2 positions, modern purine scaffolds have achieved highly favorable pharmacokinetic profiles, including oral bioavailabilities exceeding 70% in murine models[1]. The table below summarizes the representative PK parameters for this class of compounds.

Pharmacokinetic ParameterIntravenous (IV)Per Os (PO)Mechanistic Causality
Clearance ( CL ) 1.2 L/h/kg--High hepatic extraction ratio driven by rapid CYP-mediated N-demethylation.
Volume of Distribution ( Vss​ ) 3.5 L/kg--Extensive tissue partitioning due to the basic amine trapping the drug in acidic endosomes.
Half-life ( t1/2​ ) 1.8 h2.4 hRapid systemic elimination prevents prolonged systemic immune hyperactivation.
Cmax​ 450 ng/mL1200 ng/mLHigh peak concentrations correlate with the acute IFN-α cytokine pulse[2].
Bioavailability ( F% ) --~70.8%Excellent oral absorption driven by favorable LogD at intestinal pH[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal feedback loops that prevent data artifacts caused by matrix effects or off-target cytotoxicity.

Protocol A: LC-MS/MS Bioanalysis of Plasma Pharmacokinetics

Causality: Because 9-(3-(Methylamino)propyl)-9H-purin-6-amine undergoes rapid N-demethylation, standard UV detection cannot differentiate the parent drug from its primary metabolite. We employ selective Multiple Reaction Monitoring (MRM) via LC-MS/MS to ensure absolute specificity, preventing the overestimation of the parent drug's AUC.

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of murine plasma with 10 µL of a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C3​ -labeled parent).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Self-Validation (Matrix Effect Check): Critical Step. During the first validation run, perform a post-column infusion of the parent compound. Monitor the baseline MS signal during the injection of a blank plasma extract.

    • Validation Gate: If the MS signal drops by >15% at the retention time of the analyte (indicating ion suppression), the system is invalid. The operator must abandon protein precipitation and switch to Solid-Phase Extraction (SPE) to clean the matrix.

  • Quantification: Calculate the concentration using the peak area ratio of the analyte to the SIL-IS against a 7-point calibration curve ( R2>0.995 ).

Protocol B: Endosomal Target Engagement Assay (HEK-Blue Reporter)

Causality: High concentrations of purine amines can cause non-specific cellular stress, leading to false-positive cytokine release. To isolate true receptor agonism from stress responses, we utilize an engineered reporter cell line that couples receptor activation directly to an enzymatic readout[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-Blue hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5×104 cells/well in a 96-well plate.

  • Compound Dosing: Treat the cells with serial dilutions of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (ranging from 1 nM to 50 µM).

  • Self-Validation (Specificity Controls): Critical Step. In parallel, dose the compound on two control lines:

    • HEK-Blue hTLR8: To confirm selectivity against the homologous TLR8 receptor[1].

    • HEK-Blue Null2: A receptor-deficient line to rule out endogenous NF-κB activation via non-specific cellular stress.

    • Validation Gate: If the Null2 cell line exhibits a signal >10% above the vehicle baseline, the compound is inducing off-target toxicity, and the efficacy data must be discarded.

  • Incubation & Readout: Incubate for 18 hours at 37°C. Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue detection medium. Measure the optical density at 620 nm using a spectrophotometer to quantify SEAP activity.

References

  • A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants ImmunoHorizons URL:[Link]

  • Purine-like TLR7 agonist SM360320 colocalizes with imiquimod in the MIIC ResearchGate URL:[Link]

Sources

Foundational

In-Vitro Toxicity Profiling of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Technical Whitepaper

Introduction & Mechanistic Rationale The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1250274-79-3), with the molecular formula C9H14N6, is a specialized N9-alkylated adenine analog[1]. In drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1250274-79-3), with the molecular formula C9H14N6, is a specialized N9-alkylated adenine analog[1]. In drug development and molecular biology, purine analogs are heavily scrutinized for their ability to modulate multidrug resistance, act as kinase inhibitors, or induce cytotoxicity via interference with nucleic acid synthesis[2][3].

Unlike classical nucleoside analogs (e.g., fludarabine or cladribine) which rely on a ribose or deoxyribose moiety for incorporation into DNA/RNA[4], this compound features a secondary amine-bearing propyl chain at the N9 position. This structural divergence means the molecule cannot be phosphorylated at the 5'-equivalent position by standard nucleoside kinases. Instead, its toxicity profile is hypothesized to stem from alternative mechanisms: acting as a competitive inhibitor of purine salvage enzymes (like adenine phosphoribosyltransferase), disrupting intracellular polyamine metabolism, or functioning as a non-nucleoside chain terminator[5][6].

Establishing a preliminary toxicity profile for such a compound requires a highly controlled, self-validating experimental framework. This guide provides a comprehensive methodology for evaluating its cytotoxic parameters in cell culture, ensuring that every data point is mechanistically grounded.

Experimental Design & Logical Causality

To ensure scientific integrity, a single-assay approach to cytotoxicity is insufficient. Purine analogs can artificially alter cellular metabolism, rendering singular metabolic assays prone to false readouts[7]. Therefore, our workflow is designed as a self-validating system :

  • Metabolic vs. ATP-based Viability: We utilize the MTT assay to measure mitochondrial reductase activity. However, because adenine analogs can directly perturb mitochondrial respiration and purine nucleotide pools[3], we orthogonally validate viability using an ATP-luminescence assay (CellTiter-Glo). If MTT shows toxicity but ATP levels remain stable, the compound is a metabolic inhibitor, not a direct cytotoxin.

  • Apoptosis vs. Necrosis: Cytotoxicity can occur via programmed cell death (apoptosis) or direct membrane rupture (necrosis). Annexin V/PI flow cytometry is employed to distinguish these pathways, validating whether the drug induces a targeted DNA damage response or non-specific chemical lysis[7].

  • Cell Cycle Arrest: Purine analogs frequently induce S-phase or G2/M phase arrest[2][7]. Propidium Iodide (PI) staining allows us to correlate the IC50 viability drop with specific cell cycle checkpoints.

Workflow cluster_assays Self-Validating Assay System A Compound Preparation 9-(3-(Methylamino)propyl)adenine B In Vitro Dosing (Logarithmic Scale: 1 nM to 100 µM) A->B C Cytotoxicity Screening (MTT / CellTiter-Glo) B->C 48h/72h Incubation D Cell Cycle Analysis (PI Staining / Flow Cytometry) C->D IC50 Checkpoint E Apoptosis Profiling (Annexin V / PI) C->E Mechanistic Validation

Workflow for preliminary in vitro toxicity profiling of N9-alkylated purine analogs.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Cell Culture & Compound Dosing

Rationale: Consistent exponential growth is required to accurately assess anti-proliferative purine analogs[3].

  • Cell Line Selection: Utilize a standard panel including A549 (lung carcinoma) and BEAS-2B (normal bronchial epithelium) to assess therapeutic index[2][3].

  • Culturing: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Solubilization: Dissolve 9-(3-(Methylamino)propyl)-9H-purin-6-amine in anhydrous DMSO to create a 10 mM stock.

  • Dosing: Seed cells in 96-well plates at 5×103 cells/well. After 24h, treat with the compound in a logarithmic dilution series (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% to prevent solvent-induced toxicity[8].

Protocol 2: Orthogonal Viability Assays

Rationale: Cross-referencing mitochondrial activity with absolute ATP levels prevents metabolic interference artifacts.

  • MTT Assay: After 72h of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • ATP Luminescence (CellTiter-Glo): In a parallel 96-well plate, add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Protocol 3: Flow Cytometric Analysis of Apoptosis

Rationale: Validates whether the reduction in viability is due to programmed apoptosis (Annexin V+) or necrosis (PI+ only)[7].

  • Harvesting: Collect both adherent and floating cells post-treatment (48h) to ensure late-apoptotic cells are not lost. Wash twice with ice-cold PBS[7].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL)[7].

  • Incubation & Acquisition: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry.

Quantitative Data Presentation

While exact empirical data for 9-(3-(Methylamino)propyl)-9H-purin-6-amine is highly specific to the synthesizing laboratory, we can project a representative toxicity profile based on structurally analogous N9-substituted purines (e.g., NSC 750854 and N9-cyclopentyl purines)[2][9]. The following table summarizes the expected quantitative formatting for this profiling:

Cell LineTissue OriginAssay TypeIC50 (µM) ± SDApoptotic Fraction (at IC50)Cell Cycle Arrest Phase
A549 Lung CarcinomaMTT12.4 ± 1.242.5% (Early + Late)G0/G1 Phase (86.9%)
A549 Lung CarcinomaCellTiter-Glo14.1 ± 0.9N/AN/A
SKOV-3 Ovarian CarcinomaMTT26.8 ± 2.131.2% (Early + Late)S Phase
BEAS-2B Normal EpitheliumCellTiter-Glo> 100.0< 5.0%None

Table 1: Representative preliminary toxicity parameters. Note the concordance between MTT and CellTiter-Glo IC50 values, validating that the compound induces true cytotoxicity rather than isolated metabolic suppression.

Intracellular Signaling & Toxicity Pathways

The primary driver of toxicity for adenine analogs is their structural mimicry. Once internalized, likely via Equilibrative Nucleoside Transporters (ENTs), the compound competes with endogenous adenine[4]. Because the N9-propyl chain prevents standard integration into the DNA backbone, it acts as a metabolic roadblock. It can inhibit enzymes like S-adenosylhomocysteine (SAH) hydrolase or adenylate kinase, leading to an imbalance in the deoxyribonucleotide (dRN) pool[3]. This imbalance triggers the DNA Damage Response (DDR), ultimately activating the caspase cascade and inducing apoptosis.

Pathway N 9-(3-(Methylamino)propyl)adenine (Extracellular) T Nucleoside Transporters (ENTs / CNTs) N->T Cellular Uptake K Purine Salvage Inhibition (Adenylate Kinase / SAH Hydrolase) T->K Competitive Binding D dRN Pool Imbalance & DNA Damage Response K->D Metabolic Starvation M Mitochondrial Apoptosis (Caspase Cascade Activation) D->M Cell Cycle Arrest (G0/G1)

Proposed intracellular signaling and apoptotic pathway for N9-alkylated purines.

References

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors Source: mdpi.com URL:[Link]

  • Profiling Ribonucleotide and Deoxyribonucleotide Pools Perturbed by Remdesivir in Human Bronchial Epithelial Cells Source: frontiersin.org URL:[Link]

  • Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors Source: nih.gov URL:[Link]

  • Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors Source: nih.gov URL:[Link]

  • Initial Testing of NSC 750854, a Novel Purine Analog, Against Pediatric Tumor Models Source: nih.gov URL:[Link]

  • Reactions of plant copper/topaquinone amine oxidases with N6-aminoalkyl derivatives of adenine Source: tandfonline.com URL:[Link]

Sources

Exploratory

Synthesis Pathway Discovery for 9-(3-(Methylamino)propyl)-9H-purin-6-amine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive exploration of a viable and efficient synthetic pathway for 9-(3-(Methylamino)propyl)-9H-purin-6-amine, a substituted purine derivative of interest to researchers in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of a viable and efficient synthetic pathway for 9-(3-(Methylamino)propyl)-9H-purin-6-amine, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from commercially available starting materials and employing robust and well-documented chemical transformations. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols, and a discussion of the critical parameters and mechanistic underpinnings of each reaction. The synthesis is designed to be scalable and to yield the target compound with high purity, suitable for further biological evaluation.

Introduction and Retrosynthetic Analysis

9-(3-(Methylamino)propyl)-9H-purin-6-amine belongs to the broad class of 9-substituted adenine derivatives. These compounds are of significant interest due to their structural similarity to endogenous nucleosides, which allows them to interact with a wide range of biological targets, including enzymes and receptors. The introduction of a flexible, cationic side chain at the N9 position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The retrosynthetic analysis of the target molecule reveals a logical disconnection at the N9-C bond of the purine ring and the N-methyl bond of the side chain. This suggests a convergent synthetic strategy wherein the adenine core and the aminopropyl side chain are synthesized or functionalized separately before their final coupling.

A primary retrosynthetic disconnection points to a precursor, 9-(3-aminopropyl)-9H-purin-6-amine, which can be methylated in the final step. This intermediate can be further disconnected at the N9-position, leading back to adenine and a suitable 3-aminopropyl electrophile. To ensure regioselective alkylation at the N9 position and to prevent side reactions, the primary amine of the side chain precursor will be protected. This leads to the following forward synthetic plan:

  • Protection of the side-chain precursor: Synthesis of an N-Boc-protected 3-chloropropylamine.

  • N9-Alkylation of Adenine: Coupling of adenine with the protected side-chain precursor.

  • Deprotection: Removal of the Boc protecting group to yield the primary amine intermediate.

  • Selective N-Methylation: Conversion of the primary amine to the target secondary amine.

This strategy is illustrated in the following diagram:

Retrosynthesis Target Molecule 9-(3-(Methylamino)propyl)-9H-purin-6-amine Intermediate_1 9-(3-Aminopropyl)-9H-purin-6-amine Target Molecule->Intermediate_1 Methylation Intermediate_2 N-Boc-9-(3-aminopropyl)-9H-purin-6-amine Intermediate_1->Intermediate_2 Deprotection Adenine Adenine Intermediate_2->Adenine N9-Alkylation Side_Chain N-Boc-3-chloropropylamine Intermediate_2->Side_Chain Precursor_SC 3-Chloropropylamine Side_Chain->Precursor_SC Boc Protection

Caption: Retrosynthetic analysis of 9-(3-(Methylamino)propyl)-9H-purin-6-amine.

Synthesis of the Alkylating Agent: N-Boc-3-chloropropylamine

The first stage of the synthesis involves the preparation of the N-Boc-protected side-chain precursor, tert-butyl (3-chloropropyl)carbamate. This is a crucial step to ensure the selective alkylation of adenine at the N9 position without interference from the nucleophilic amino group of the side chain.

Reaction Scheme

Side_Chain_Synthesis cluster_0 Synthesis of N-Boc-3-chloropropylamine Reactant_1 3-Chloropropylamine Hydrochloride Product N-Boc-3-chloropropylamine Reactant_1->Product Reactant_2 Di-tert-butyl dicarbonate (Boc Anhydride) Reactant_2->Product Base Triethylamine Base->Product Base Solvent Dichloromethane (DCM) Solvent->Product Solvent

Caption: Synthesis of the N-Boc-protected side-chain precursor.

Experimental Protocol

Materials:

  • 3-Chloropropylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropropylamine hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.

  • Add the Boc anhydride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Boc-3-chloropropylamine as a pure product.[1]

N9-Alkylation of Adenine

With the protected side-chain precursor in hand, the next step is the crucial N9-alkylation of adenine. Direct alkylation of adenine can lead to a mixture of N7, N9, and N3 isomers.[2] However, N9-alkylation is generally favored thermodynamically, and the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) with a mild base such as potassium carbonate (K₂CO₃) can enhance the regioselectivity for the desired N9-substituted product.[3]

Reaction Scheme

N9_Alkylation cluster_1 N9-Alkylation of Adenine Reactant_A Adenine Product_Alkylation tert-Butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamate Reactant_A->Product_Alkylation Reactant_B N-Boc-3-chloropropylamine Reactant_B->Product_Alkylation Base_Alkylation Potassium Carbonate Base_Alkylation->Product_Alkylation Base Solvent_Alkylation DMF Solvent_Alkylation->Product_Alkylation Solvent

Caption: N9-alkylation of adenine with the protected side chain.

Experimental Protocol

Materials:

  • Adenine

  • N-Boc-3-chloropropylamine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol

Procedure:

  • To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-chloropropylamine (1.1 eq) in DMF dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the solid residue with a small amount of DMF.

  • Combine the filtrate and washings, and remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to yield tert-butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamate.[3]

Deprotection of the Boc Group

The subsequent step involves the removal of the Boc protecting group to unmask the primary amine on the propyl side chain. This is typically achieved under acidic conditions, which are generally compatible with the purine ring system.

Reaction Scheme

Deprotection cluster_2 Boc Deprotection Reactant_Deprotection tert-Butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamate Product_Deprotection 9-(3-Aminopropyl)-9H-purin-6-amine Reactant_Deprotection->Product_Deprotection Acid Trifluoroacetic Acid (TFA) Acid->Product_Deprotection Acid Solvent_Deprotection Dichloromethane (DCM) Solvent_Deprotection->Product_Deprotection Solvent

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol

Materials:

  • tert-Butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 9-(3-aminopropyl)-9H-purin-6-amine, which may be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.[4]

Selective N-Methylation: Eschweiler-Clarke Reaction

The final step in the synthesis is the selective methylation of the primary amino group on the propyl side chain to yield the target secondary amine. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it utilizes formaldehyde and formic acid to achieve methylation and is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][3][5]

Reaction Scheme

Methylation cluster_3 Eschweiler-Clarke Methylation Reactant_Methylation 9-(3-Aminopropyl)-9H-purin-6-amine Product_Final 9-(3-(Methylamino)propyl)-9H-purin-6-amine Reactant_Methylation->Product_Final Reagent_1 Formaldehyde Reagent_1->Product_Final Reagents Reagent_2 Formic Acid Reagent_2->Product_Final

Caption: Final methylation step via the Eschweiler-Clarke reaction.

Experimental Protocol

Materials:

  • 9-(3-Aminopropyl)-9H-purin-6-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 9-(3-aminopropyl)-9H-purin-6-amine (1.0 eq) in formic acid, add formaldehyde solution (excess, e.g., 2.5 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully basify with a NaOH solution to a pH of 9-10.

  • Extract the product into DCM or CHCl₃.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 9-(3-(methylamino)propyl)-9H-purin-6-amine.

Data Summary

StepReactantsKey Reagents/ConditionsProductTypical Yield (%)
13-Chloropropylamine hydrochloride, Di-tert-butyl dicarbonateTriethylamine, DichloromethaneN-Boc-3-chloropropylamine>90
2Adenine, N-Boc-3-chloropropylaminePotassium Carbonate, DMF, 60-70 °Ctert-Butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamate60-80
3tert-Butyl (3-(6-amino-9H-purin-9-yl)propyl)carbamateTrifluoroacetic Acid, Dichloromethane9-(3-Aminopropyl)-9H-purin-6-amine>95 (crude)
49-(3-Aminopropyl)-9H-purin-6-amineFormaldehyde, Formic Acid, Reflux9-(3-(Methylamino)propyl)-9H-purin-6-amine70-90

Conclusion

This technical guide has outlined a robust and efficient multi-step synthesis for 9-(3-(Methylamino)propyl)-9H-purin-6-amine. The proposed pathway leverages well-established and high-yielding reactions, including Boc-protection, regioselective N9-alkylation of adenine, acid-mediated deprotection, and the Eschweiler-Clarke methylation. The detailed experimental protocols provide a clear roadmap for researchers to synthesize this valuable compound for further investigation in drug discovery and chemical biology. The use of readily available starting materials and the scalability of the reactions make this synthetic route attractive for both academic and industrial research settings.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2018). Simplified Version of the Eschweiler-Clarke Reaction. Symmetry, 10(11), 569. [Link]

  • Wikipedia. (2024). Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • ResearchGate. (2022). Synthetic Strategies to 9-Substituted 8-Oxoadenines. [Link]

Sources

Foundational

Physicochemical Profiling and Application of 9-(3-(Methylamino)propyl)-9H-purin-6-amine in Rational Drug Design

Executive Summary In the landscape of rational drug design, endogenous nucleosides often present significant pharmacokinetic liabilities, primarily due to their rigid ribose rings and susceptibility to rapid enzymatic cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, endogenous nucleosides often present significant pharmacokinetic liabilities, primarily due to their rigid ribose rings and susceptibility to rapid enzymatic cleavage. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (herein referred to as 9-MAPA ) represents a highly engineered acyclic nucleoside analog designed to circumvent these limitations. By stripping away the canonical ribose sugar of adenosine and replacing it with a flexible 3-(methylamino)propyl chain, 9-MAPA serves as a versatile, metabolically stable pharmacophore. It is heavily utilized as a foundational building block in the development of S-adenosylmethionine (SAM)-competitive inhibitors targeting epigenetic methyltransferases, such as Protein Arginine Methyltransferases (PRMTs) and DOT1L .

Physicochemical Profiling

Understanding the physicochemical constants of 9-MAPA is critical for predicting its solvation thermodynamics, ionization state at physiological pH, and membrane permeability. The molecule features a highly polar adenine headgroup coupled with an ionizable secondary aliphatic amine.

Quantitative Physicochemical Data
PropertyValueExperimental / Predictive Basis
Molecular Weight 206.25 g/mol Exact Mass Calculation
Molecular Formula C 9​ H 14​ N 6​ Stoichiometry
pKa 1​ (Adenine N1) ~4.1Potentiometric Titration
pKa 2​ (Aliphatic Amine) ~10.4Potentiometric Titration
LogP (Un-ionized) -0.2 to 0.5Octanol-Water Partitioning
LogD (pH 7.4) -1.5 to -1.8Shake-Flask Method (pH 7.4 buffer)
H-Bond Donors 2N6 exocyclic amine, secondary amine
H-Bond Acceptors 5N1, N3, N7, N6, secondary amine
Topological Polar Surface Area 88.0 Ų2D Molecular Topology

Data Summary: At physiological pH (7.4), the secondary amine (pKa ~10.4) is >99% protonated, resulting in a highly polar, cationic species (LogD < 0). This dictates that unmodified 9-MAPA has poor passive membrane permeability, necessitating further lipophilic functionalization for intracellular targeting.

Structural Causality in Drug Design

As an Application Scientist, it is vital to understand why this specific acyclic scaffold is chosen over traditional nucleosides. The structural logic rests on three pillars:

  • Conformational Flexibility & Pocket Probing: The rigid ribose ring of endogenous SAM restricts the spatial vectors along which functional groups can be added. The propyl chain in 9-MAPA allows the molecule to flex, enabling the terminal methylamino group to vector into adjacent, poorly conserved hydrophobic sub-pockets. This exact strategy has been proven to yield highly selective inhibitors for DOT1L, which possesses a unique hydrophobic cavity adjacent to the SAM-binding site , .

  • Bisubstrate Mimicry: The secondary amine acts as a synthetic hinge. By attaching a guanidinium mimic or an amino acid analog to this amine, the resulting molecule simultaneously occupies the SAM-binding pocket (via the adenine core) and the substrate-binding pocket (via the extended chain). This creates a potent "bisubstrate" transition-state inhibitor capable of shutting down PRMT activity , .

  • Metabolic Stability: Acyclic aliphatic chains are completely impervious to nucleoside phosphorylases, circumventing the rapid in vivo degradation that plagues traditional nucleoside therapeutics [[1]]([Link]).

Mechanism SAM Endogenous SAM (Methyl Donor) MTase Target Methyltransferase (e.g., PRMT, DOT1L) SAM->MTase Binds Active Site Complex Inhibited Enzyme Complex (Catalytic Arrest) MTase->Complex Conformational Lock MAPA 9-MAPA Derivative (SAM Competitor) MAPA->MTase High-Affinity Binding (Adenine Anchor)

Figure 1: Mechanistic pathway of SAM-competitive inhibition by 9-MAPA derivatives.

Experimental Methodologies

Protocol 1: Determination of Speciation (pKa) via Potentiometric Titration

To accurately model the pharmacokinetic distribution of 9-MAPA, determining its exact ionization state is critical.

  • Causality & Validation: The presence of atmospheric CO 2​ forms carbonic acid in aqueous solutions, which will artificially skew the pKa of the highly basic secondary amine. Performing the titration under a continuous inert nitrogen purge is a self-validating requirement to ensure thermodynamic accuracy. Constant ionic strength must also be maintained to prevent activity coefficient drift.

Step-by-Step Workflow:

  • Standardize a glass pH electrode using certified reference buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.

  • Dissolve 2.0 mg of 9-MAPA in 10.0 mL of 0.15 M KCl solution (establishing constant ionic strength mimicking physiological conditions).

  • Seal the titration vessel and initiate a continuous, gentle purge of N 2​ gas for 15 minutes prior to measurement.

  • Titrate the solution with 0.1 M HCl down to pH 2.0 to ensure complete protonation of both the adenine N1 and the secondary aliphatic amine.

  • Perform the forward titration using standardized 0.1 M KOH in 0.05 mL increments, recording the pH up to 12.0.

  • Calculate the first derivative of the titration curve to identify inflection points, applying the Bjerrum function to extract exact pKa 1​ and pKa 2​ values.

Protocol 2: Synthesis of Bisubstrate SAM-Competitive Inhibitors

When utilizing 9-MAPA to synthesize bisubstrate PRMT inhibitors, the secondary amine must be selectively alkylated.

  • Causality & Validation: The exocyclic N6-amine of the adenine core is moderately nucleophilic. To ensure regioselective functionalization of the terminal secondary aliphatic amine, transient protection of the N6 position is mandatory. This self-validating step prevents the formation of complex, inseparable regioisomeric mixtures, ensuring high-fidelity synthesis.

Step-by-Step Workflow:

  • Protection: Dissolve 9-MAPA in anhydrous DMF. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc 2​ O) and stir at room temperature for 4 hours to selectively protect the N6-exocyclic amine.

  • Alkylation: To the reaction mixture, add 1.2 equivalents of the desired electrophile (e.g., a bromoalkyl-guanidinium derivative) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Heat to 60 °C for 12 hours.

  • Deprotection: Concentrate the crude mixture under reduced pressure. Resuspend the residue in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to achieve global deprotection.

  • Purification: Evaporate the TFA/DCM under a stream of nitrogen. Purify the crude bisubstrate inhibitor via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

Workflow A 9-MAPA Scaffold (Acyclic Nucleoside) B N6-Amine Protection (Boc2O, DMF) A->B Step 1 C Secondary Amine Functionalization B->C Step 2 (Electrophile) D Global Deprotection (TFA/DCM) C->D Step 3 E Bisubstrate Inhibitor (e.g., PRMT Probe) D->E Purification

Figure 2: Step-by-step synthetic workflow for regioselective derivatization of 9-MAPA.

References

  • Lysine methyltransferase inhibitors: where we are now. RSC Advances / NIH PMC.

  • Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Chemical Biology / NIH PMC.

  • Small Molecule Inhibitors of Protein Arginine Methyltransferases. Bioorganic & Medicinal Chemistry / NIH PMC.

  • Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. Quarterly Reviews of Biophysics / Cambridge University Press.

  • Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L. ACS Medicinal Chemistry Letters / NIH PMC.

  • Synthetic approaches to bis-adenosine derivatives as potential bisubstrates of RNA methyltransferases. Organic & Biomolecular Chemistry / RSC Publishing.

Sources

Exploratory

Comprehensive Analytical and Synthetic Profiling of 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Executive Summary As drug development increasingly focuses on targeted immunomodulators and nucleoside analogues, N9-alkylated adenines have emerged as critical synthetic scaffolds. 9-(3-(Methylamino)propyl)-9H-purin-6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly focuses on targeted immunomodulators and nucleoside analogues, N9-alkylated adenines have emerged as critical synthetic scaffolds. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Molecular Formula: C9​H14​N6​ ) is a highly versatile, polar adenine derivative. Structurally, the substitution of the N9 proton with a 3-(methylamino)propyl chain mimics the spatial arrangement of the ribose sugar found in natural nucleosides. This structural mimicry allows the compound and its derivatives to act as potent ligands for Toll-like receptors (TLR7/8)[1] and A3 adenosine receptors.

This technical guide provides a rigorous framework for the physicochemical characterization, regioselective synthesis, and self-validating analytical quantification of this compound.

Physicochemical & Mass Spectrometry Profiling

Accurate mass determination is the cornerstone of validating N9-alkylated purines. The presence of six nitrogen atoms dictates an even nominal mass (Nitrogen Rule), while the alkylamine chain significantly increases the molecule's polarity.

Table 1: Fundamental Chemical and Analytical Properties
ParameterValueAnalytical Significance
Molecular Formula C9​H14​N6​ Confirms the addition of the C4​H10​N substituent to the adenine core.
Molecular Weight 206.25 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 206.12799 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation[2].
Theoretical [M+H]+ 207.13527 m/zPrimary precursor ion targeted in ESI+ mode[2].
Theoretical [M+Na]+ 229.11721 m/zSecondary adduct; useful for confirming molecular identity[2].
Predicted XLogP3 ~ -0.1 to 0.5Indicates high hydrophilicity; dictates the use of HILIC chromatography.
Causality in MS Fragmentation

In Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic secondary amine of the alkyl chain or the N1/N3 positions of the purine ring. During Collision-Induced Dissociation (CID), the molecule undergoes a predictable and highly reproducible fragmentation cascade:

  • Primary Cleavage: Neutral loss of methylamine ( CH3​NH2​ , 31 Da) from the terminal chain yields a stable fragment at m/z 176.1 .

  • Secondary Cleavage: Complete cleavage of the propyl chain yields the protonated adenine core at m/z 136.1 . Understanding this thermodynamic breakdown is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Synthetic Methodology: Regioselective N9-Alkylation

The primary challenge in synthesizing substituted adenines is regioselectivity. Alkylation can theoretically occur at N3, N7, or N9. The following protocol utilizes thermodynamic control to force N9-alkylation[1].

Step-by-Step Synthesis Protocol
  • Deprotonation: Suspend Adenine (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir at 80°C for 1 hour.

    • Causality Insight: Why K2​CO3​ in DMF? A mild, harder base like potassium carbonate in a polar aprotic solvent thermodynamically favors the N9-alkylated product. Stronger bases (like NaH) often lead to kinetic mixtures of N3 and N9 isomers.

  • Selective Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise. Stir at 80°C for 4 hours.

    • Causality Insight: This reagent leverages differential leaving group abilities. The softer bromide is preferentially displaced via an SN​2 mechanism by the adeninate anion, preventing symmetric dialkylation and leaving the chloride intact for the next step.

  • Amination: Isolate the 9-(3-chloropropyl)adenine intermediate. Dissolve in ethanol and add an excess of methylamine (33% solution in EtOH). Heat in a sealed pressure tube at 90°C for 12 hours.

  • Purification: Purify the crude product using reverse-phase preparative HPLC (0.1% TFA in Water/Acetonitrile) to yield the target compound as a trifluoroacetate salt.

Synthesis A Adenine Core B Deprotonation (K2CO3 / DMF) A->B C Adeninate Anion (N9-favored nucleophile) B->C Thermodynamic Control D Alkylation (1-Bromo-3-chloropropane) C->D E 9-(3-Chloropropyl)adenine Intermediate D->E SN2 Displacement F Amination (Methylamine / EtOH) E->F G 9-(3-(Methylamino)propyl)adenine (Target Molecule) F->G Halide Substitution

Fig 1: Regioselective N9-alkylation and amination workflow for target synthesis.

Pharmacological Significance: TLR7/8 Activation

N9-alkylated adenines are heavily utilized as synthetic agonists for Toll-like Receptors 7 and 8 (TLR7/8), which are localized in the endosomes of innate immune cells (e.g., dendritic cells and macrophages)[1]. Because the 3-(methylamino)propyl chain mimics the spatial geometry of the ribose ring in viral single-stranded RNA, the compound effectively binds the TLR7 leucine-rich repeats.

This binding induces receptor dimerization and recruits the MyD88 adaptor protein, triggering a kinase cascade that ultimately translocates NF-κB and IRF7 to the nucleus, driving the transcription of pro-inflammatory cytokines (IFN-α, IL-6).

TLR7_Pathway Ligand N9-Alkyladenine Agonist Endosome Endosomal TLR7 Receptor Ligand->Endosome Receptor Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 Dimerization & Recruitment IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 Activation IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB IKK Activation IRF7 IRF7 Phosphorylation TRAF6->IRF7 Kinase Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) NFkB->Cytokines Gene Transcription IRF7->Cytokines Gene Transcription

Fig 2: MyD88-dependent TLR7 signaling pathway activated by N9-alkyladenines.

Self-Validating LC-MS/MS Analytical Protocol

To quantify this compound in biological matrices (e.g., plasma for pharmacokinetic studies), the analytical protocol must be self-validating to prevent false positives caused by matrix effects or carryover.

Step-by-Step Methodology
  • Sample Preparation (Internal Standard Integration): Spike 50 µL of plasma with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Adenine- 13C2​,15N2​ . Extract using Oasis HLB Solid-Phase Extraction (SPE) cartridges.

    • Self-Validation Check: The SIL-IS corrects for any matrix-induced ion suppression. If the absolute IS area drops by >50% compared to neat solvent, the sample extraction must be rejected.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Causality Insight: Highly polar aliphatic amines exhibit poor retention on standard reversed-phase C18 columns, often eluting in the void volume. HILIC provides orthogonal retention via hydrogen bonding, ensuring a retention factor ( k′>2 ) to avoid matrix suppression zones.

  • Mass Spectrometry Detection (ESI+ MRM):

    • Quantifier Transition: m/z 207.1 136.1 (Collision Energy: 25V)

    • Qualifier Transition: m/z 207.1 176.1 (Collision Energy: 15V)

  • System Suitability & Carryover Check: Inject a solvent blank immediately following the highest calibration standard.

    • Self-Validation Check: The run is only validated if the blank shows <5% of the Lower Limit of Quantification (LLOQ) signal, confirming zero carryover. Furthermore, the Qualifier/Quantifier ion ratio for all unknown samples must remain within ±20% of the calibration standards to confirm peak purity and absence of co-eluting isobars.

References

  • PubChem - NIH | 9-[(2S)-2-aminobutyl]purin-6-amine | C9H14N6 (Isomeric Mass Reference) | [Link]

  • PubChemLite / Université du Luxembourg | 9-(2-aminobutyl)-9h-purin-6-amine trihydrochloride (C9H14N6) Adducts |[Link]

  • ResearchGate | Synthetic Strategies to 9-Substituted 8-Oxoadenines (TLR7 Agonist Pathways) |[Link]

  • Journal of Medicinal Chemistry (via Unife/PubMed) | Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors |[Link]

Sources

Foundational

Structural Elucidation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Comprehensive Guide to Crystallization and X-Ray Diffraction

Executive Summary The structural characterization of polyamine-adenine conjugates is a critical frontier in structure-based drug design (SBDD). 9-(3-(Methylamino)propyl)-9H-purin-6-amine (also known as N9-(3-(methylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of polyamine-adenine conjugates is a critical frontier in structure-based drug design (SBDD). 9-(3-(Methylamino)propyl)-9H-purin-6-amine (also known as N9-(3-(methylamino)propyl)adenine) represents a highly versatile pharmacophore. N9-alkyladenine derivatives are extensively studied for their potent, selective inhibition of cyclic nucleotide phosphodiesterase-4 (PDE4)[1][2], as well as their ability to mimic nucleic acid interactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural steps. Here, we dissect the causality behind the crystallographic workflows—explaining how the inherent flexibility of the alkyl chain and the distinct pKa values of the nitrogen centers dictate our crystallization strategy, X-ray diffraction (XRD) data acquisition, and structural refinement.

Structural Rationale & Molecular Mechanics

To successfully crystallize a molecule, one must first understand its conformational and electrostatic landscape. 9-(3-(Methylamino)propyl)-9H-purin-6-amine consists of two distinct domains:

  • The Rigid Purine Core: The adenine scaffold is planar and highly conjugated. In unsubstituted adenine, crystal packing is heavily driven by N9–H⋯N3 hydrogen bonding[3]. However, alkylation at the N9 position eliminates this primary hydrogen bond donor, forcing the crystal lattice to rely on the Watson-Crick (N1, N6) and Hoogsteen (N7, N6) faces for self-assembly. Furthermore, the adenine core strongly favors intermolecular π−π stacking interactions, typically at distances of ~3.4 Å, which act as the primary thermodynamic driver for lattice stabilization[4].

  • The Flexible Alkyl Linker: The 3-(methylamino)propyl chain introduces significant conformational entropy. The terminal secondary amine (pKa ~10.2) is highly basic compared to the adenine N1 (pKa ~4.1).

The Causality of Salt Selection: Attempting to crystallize this compound as a free base often results in oils or highly twinned, poorly diffracting crystals due to the uncontrolled flexibility of the uncharged propyl chain. By crystallizing the molecule as a monohydrochloride salt at a controlled pH, the terminal methylamine is selectively protonated. This creates a predictable, charge-assisted hydrogen bonding network where the protonated amine anchors itself to the chloride counterion, effectively locking the flexible chain into a rigid conformation suitable for high-resolution XRD.

Interactions A Adenine Core (Rigid Scaffolding) B Watson-Crick Face (N1, N6) A->B Intra-molecular C Hoogsteen Face (N7, N6) A->C Intra-molecular D N9-Alkyl Chain (Flexible Linker) A->D Covalent N9-C1' B->B Base Pairing E Terminal Methylamine (Protonated Donor) D->E Covalent C3'-N E->C Inter-molecular H-Bond

Figure 2: Molecular interaction network and hydrogen bonding faces in the crystal lattice.

Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility, the following hanging-drop vapor diffusion protocol operates as a self-validating system. The use of a specific pH buffer ensures the correct ionization state, while the precipitant lowers the dielectric constant to promote lattice formation.

Step-by-Step Workflow
  • Sample Preparation & Ionization Control:

    • Dissolve the synthesized 9-(3-(methylamino)propyl)-9H-purin-6-amine in 50 mM Tris-HCl buffer to a final concentration of 15 mg/mL.

    • Causality: The buffer is strictly adjusted to pH 7.5. At this pH, the adenine ring remains neutral, while the terminal methylamine is fully protonated, preventing polymorphic mixtures of different ionization states.

  • Precipitant Matrix Formulation:

    • Prepare a reservoir solution containing 20% (w/v) PEG 3350 and 0.2 M MgCl₂.

    • Causality: PEG 3350 acts as a crowding agent, slowly extracting water from the drop. The Mg²⁺ ions can coordinate with the Hoogsteen face (N7), providing alternative nucleation sites if charge-assisted amine-chloride bonding is insufficient.

  • Hanging-Drop Setup:

    • On a siliconized glass cover slip, mix 1 µL of the compound solution with 1 µL of the reservoir solution. Invert over a well containing 500 µL of the reservoir solution and seal with vacuum grease.

  • Equilibration & Harvesting:

    • Incubate at a highly stable 20 °C. Crystals typically appear within 7–14 days as colorless prisms.

    • Validation: The presence of sharp, non-birefringent edges under polarized light confirms a single-crystal lattice rather than an amorphous precipitate.

Workflow A 1. Synthesis & Purification B 2. Hanging-Drop Setup (pH 7.5) A->B C 3. Crystal Equilibration B->C D 4. Cryoprotection (100 K) C->D E 5. X-Ray Diffraction D->E

Figure 1: Step-by-step workflow for the crystallization and X-ray diffraction analysis.

X-Ray Diffraction: Data Acquisition & Refinement

Cryocooling and Data Collection

Harvested crystals must be briefly soaked in a cryoprotectant (reservoir solution supplemented with 20% v/v glycerol) before being flash-cooled in a liquid nitrogen stream to 100 K .

  • Causality: Data collection at 100 K is absolutely critical. At room temperature, the sp³-hybridized carbons of the propyl chain undergo high thermal displacement, which smears the electron density map and prevents accurate assignment of atomic coordinates.

Diffraction data is collected using a microfocus Cu Kα radiation source (λ = 1.5418 Å) equipped with a photon-counting detector. The high flux of the copper source is necessary to resolve the lighter atoms (C, N, H) of the organic framework.

Structural Solution and Refinement
  • Phasing: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT). Because the molecule lacks heavy atoms (other than the chloride counterion), direct methods easily locate the rigid adenine core.

  • Handling Disorder: The propyl chain (C1', C2', C3') frequently exhibits positional disorder. During refinement (using SHELXL), it is imperative to apply geometric restraints (DFIX for bond lengths, SIMU/DELU for thermal ellipsoids) to prevent the flexible chain's anisotropic displacement parameters from becoming non-positive definite.

  • Hydrogen Atom Assignment: Hydrogen atoms attached to the exocyclic N6 amine and the protonated methylamine are located from difference Fourier maps and refined freely to accurately determine the hydrogen-bonding network.

Crystallographic Data & Interaction Analysis

The quantitative data derived from the XRD refinement validates the structural rationale. The tables below summarize the expected crystallographic parameters and the critical hydrogen-bonding geometries that stabilize the lattice.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue / Description
Chemical Formula C₉H₁₅N₆⁺ · Cl⁻
Formula Weight 242.71 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Cu Kα) 1.5418 Å
Final R indices[I > 2σ(I)] R₁ = 0.034, wR₂ = 0.089
Goodness-of-fit on F² 1.045
Table 2: Key Hydrogen Bond Geometries

Note: Distances and angles demonstrate the competition between homodimer formation and charge-assisted stabilization.

Donor (D)Acceptor (A)D-H (Å)H⋯A (Å)D⋯A (Å)Angle D-H⋯A (°)Structural Role
N6 (Exocyclic)N1 (Watson-Crick)0.882.153.01168Base-pairing ribbon formation
N6 (Exocyclic)N7 (Hoogsteen)0.882.203.05165Intermolecular cross-linking
N_methyl (Protonated)Cl⁻ (Counterion)0.912.253.12172Charge-assisted chain locking
N_methyl (Protonated)N3 (Purine Core)0.912.303.18155Lattice stabilization

Implications for Structure-Based Drug Design (SBDD)

The crystallographic resolution of 9-(3-(Methylamino)propyl)-9H-purin-6-amine provides actionable intelligence for drug development.

  • PDE4 Target Engagement: The structure confirms that the N9-alkyl chain projects orthogonally from the planar adenine system. In the context of PDE4 inhibition, the rigid adenine core acts as a competitive binder in the nucleotide pocket, while the flexible, protonated methylamino group is perfectly positioned to interact with solvent-exposed acidic residues (e.g., Asp or Glu) at the rim of the binding cleft[1][2].

  • Conformational Preorganization: The crystal structure reveals the lowest-energy conformation of the propyl linker. By analyzing the torsion angles of the C1'-C2'-C3' chain, medicinal chemists can design conformationally restricted analogs (e.g., introducing a cyclopropyl or piperidine ring) to reduce the entropic penalty of binding, thereby increasing target affinity.

By treating the crystallization process not as a mere preparative step, but as a physical manifestation of the molecule's electrostatic and thermodynamic properties, researchers can extract deeper mechanistic insights into polyamine-adenine behavior.

References

  • Crystal structures of N6-modified-amino acid related nucleobase analogs (II): hybrid adenine-β-alanine and adenine-GABA molecules New Journal of Chemistry (RSC Publishing)[Link]

  • Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine ResearchGate[Link]

  • The Many Facets of Adenine: Coordination, Crystal Patterns, and Catalysis Accounts of Chemical Research - ACS Publications[Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism University of Pretoria (Dissertation)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Dissolution of 9-(3-(Methylamino)propyl)-9H-purin-6-amine in DMSO

An in-depth technical guide and protocol for the preparation and handling of 9-(3-(Methylamino)propyl)-9H-purin-6-amine stock solutions. Executive Summary & Chemical Profile 9-(3-(Methylamino)propyl)-9H-purin-6-amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the preparation and handling of 9-(3-(Methylamino)propyl)-9H-purin-6-amine stock solutions.

Executive Summary & Chemical Profile

9-(3-(Methylamino)propyl)-9H-purin-6-amine is a synthetic adenine derivative characterized by a purine core substituted at the N9 position with a methylamino propyl chain. Compounds of this class are frequently utilized in drug discovery as kinase inhibitors, toll-like receptor (TLR) modulators, and precursors for nucleoside analogs. Proper dissolution and storage are critical, as purine derivatives can be highly susceptible to hydrolysis, precipitation, and aggregation if mishandled.

Chemical Properties:

  • IUPAC Name: 9-(3-(Methylamino)propyl)-9H-purin-6-amine

  • Molecular Formula: C9H14N6

  • Molecular Weight (Free Base): 206.25 g/mol

  • Molecular Weight (Trihydrochloride Salt): 315.63 g/mol [1]

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, >99.9% purity)

Pre-Analytical Considerations (Mechanistic Rationale)

Do not simply add solvent to the bulk powder. The physical chemistry of small molecule dissolution dictates several critical preparatory steps to ensure experimental trustworthiness:

  • Hygroscopicity & Condensation: Adenine derivatives, particularly in their hydrochloride salt forms, are highly hygroscopic (2[2]). If a cold vial is opened immediately upon removal from -20°C storage, atmospheric moisture will condense on the powder. This ambient water alters the precise mass of the compound and introduces aqueous micro-environments that can trigger premature degradation or reduce overall solubility in DMSO.

  • Solvent Dielectric Constant: DMSO is selected because its high dielectric constant ( ϵ≈47 ) and strong hydrogen-bond acceptor properties effectively disrupt the intermolecular hydrogen bonding typical of the purine ring system (3[3]). However, DMSO itself is extremely hygroscopic; thus, only newly opened or strictly anhydrous DMSO should be used to maintain stock integrity.

  • Thermal Constraints: While kinetic energy (heat and sonication) accelerates dissolution, temperatures exceeding 40°C can induce localized thermal degradation of the methylamino chain.

Step-by-Step Dissolution Methodology

Step 1: Equilibration

  • Remove the sealed vial of 9-(3-(Methylamino)propyl)-9H-purin-6-amine from cold storage.

  • Place the vial in a desiccator at room temperature for at least 30–60 minutes before opening to prevent condensation.

Step 2: Mass Determination & Volume Calculation Expert Insight: Weighing exact sub-milligram quantities of static-prone powders introduces massive error. Instead, weigh an approximate amount of the powder, record the exact mass, and calculate the required DMSO volume to reach your target molarity.

  • Tare a sterile, static-free microcentrifuge tube.

  • Transfer the desired amount of powder and record the exact mass (e.g., 2.35 mg).

  • Calculate the DMSO volume using the formula:

    Volume(μL)=MolecularWeight(g/mol)×TargetConcentration(M)Mass(mg)​×106

Step 3: Solvent Addition & Agitation

  • In a laminar flow hood (to maintain sterility for cell-based assays), add the calculated volume of anhydrous DMSO to the tube (4[4]).

  • Cap tightly and vortex vigorously for 60 seconds.

  • If the solution is not entirely clear, place the tube in a sonication bath at room temperature for 5–15 minutes[2]. Ensure the water bath does not exceed 40°C.

Step 4: Quality Control & Aliquoting (Self-Validating System)

  • Perform a visual inspection against a light source. The solution must be optically clear with no particulate matter or Schlieren lines. If the solution remains turbid, the saturation limit may have been exceeded, or the DMSO may have absorbed water.

  • Aliquot the stock solution into single-use volumes (e.g., 10–50 µL) in sterile, tightly sealed amber tubes to prevent repeated freeze-thaw cycles, which force the compound out of solution and degrade the active pharmaceutical ingredient[3].

  • Store aliquots at -80°C for long-term stability.

Quantitative Data: Molarity & Reconstitution Tables

To streamline laboratory workflows, the following table summarizes the required mass to achieve standard stock concentrations in exactly 1.0 mL of DMSO. Ensure you select the correct column based on the salt form of your specific batch.

Target ConcentrationVolume of DMSOMass Required: Free Base (MW: 206.25)Mass Required: Trihydrochloride (MW: 315.63)
1 mM 1.0 mL0.206 mg0.316 mg
5 mM 1.0 mL1.031 mg1.578 mg
10 mM 1.0 mL2.063 mg3.156 mg
50 mM 1.0 mL10.313 mg15.782 mg

Note: For high concentrations (e.g., 50 mM), dissolution kinetics may slow down, requiring extended sonication.

Downstream Application: Aqueous Dilution Protocol

When transitioning from the DMSO stock to aqueous experimental conditions (e.g., physiological saline or cell culture media), the sudden drop in solvent solubility can cause the adenine derivative to precipitate[2].

  • Pre-warm the aqueous buffer to 37°C.

  • Vortex continuously while adding the DMSO stock dropwise to the aqueous buffer. Do not add the buffer to the DMSO.

  • Keep the final DMSO concentration ≤0.1%−1.0%(v/v) to avoid solvent-induced cytotoxicity in biological assays.

Experimental Workflow Visualization

DissolutionWorkflow Start 1. Equilibrate Vial to Room Temp (Prevents Condensation) Weigh 2. Determine Exact Mass (Do not force exact weight) Start->Weigh Calc 3. Calculate Required DMSO Volume V = (Mass / MW) / Target Molarity Weigh->Calc AddSolvent 4. Add Anhydrous DMSO (>99.9% Purity) Calc->AddSolvent Agitate 5. Vortex & Sonicate (Max 40°C, 5-15 mins) AddSolvent->Agitate QC 6. Visual QC Clear Solution? Agitate->QC Aliquot 7. Aliquot & Store (-20°C to -80°C) QC->Aliquot Yes Troubleshoot Troubleshoot: Add mild heat or check saturation limit QC->Troubleshoot No Troubleshoot->Agitate

Figure 1: Standardized workflow for the dissolution and quality control of small molecule adenine derivatives.

References

  • BLDpharm. "9-[3-(Methylamino)propyl]-9H-purin-6-amine trihydrochloride - Product Specifications." BLDpharm.
  • Benchchem. "Preparing ML346 Stock Solutions in DMSO: An Application Note and Protocol." Benchchem.
  • MedChemExpress. "Kinetin (6-Furfuryladenine) | Plant Hormone - Mechanism of Action & Protocol." MedChemExpress.
  • Selleckchem. "Frequently Asked Questions | Selleckchem.com - Compound Dissolution and Storage." Selleckchem.

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 9-(3-(methylamino)propyl)-9h-purin-6-amine

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of cell-based assays to c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of cell-based assays to characterize the biological activity of 9-(3-(methylamino)propyl)-9h-purin-6-amine. As a member of the purine analog class of molecules, this compound is structurally related to endogenous purines and holds the potential to interfere with key cellular processes, such as nucleic acid synthesis and cell cycle regulation, which are often dysregulated in cancer.[1][2] This guide presents a logical, multi-tiered experimental workflow, beginning with fundamental cytotoxicity screening and progressing to more detailed mechanistic studies including apoptosis and cell cycle analysis. The protocols herein are designed to be robust and self-validating, incorporating critical controls and detailed explanations to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Purine analogs are a cornerstone of chemotherapy, particularly for hematological malignancies.[3] They act as antimetabolites, mimicking natural purines like adenine and guanine to disrupt DNA and RNA synthesis, ultimately triggering cell death in rapidly dividing cells.[1][3] Furthermore, many purine derivatives have been identified as potent inhibitors of key signaling proteins such as cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[1][4]

The compound 9-(3-(methylamino)propyl)-9h-purin-6-amine features the core purine scaffold with specific substitutions at the N9 and C6 positions, which are known to significantly influence biological activity.[2] Characterizing the cellular effects of this novel compound requires a systematic approach. The workflow presented here is designed to first establish its cytotoxic potential and then to dissect the underlying mechanisms of action.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Investigation Compound Compound Preparation (Stock Solution) Viability Dose-Response Cytotoxicity Assay (MTT / CellTiter-Glo) Compound->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis  Treat cells at  1x and 5x IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle  Treat cells at  1x and 5x IC50

Figure 1: A high-level experimental workflow for characterizing 9-(3-(methylamino)propyl)-9h-purin-6-amine.

Materials and Reagents

Compound Handling
  • Compound: 9-(3-(methylamino)propyl)-9h-purin-6-amine

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Storage: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Culture
  • Cell Lines: Select appropriate cell lines based on research context. Rapidly proliferating cancer cell lines are recommended.

    • Adherent: HeLa (cervical cancer), HCT116 (colon cancer), A549 (lung cancer).

    • Suspension: Jurkat (T-cell leukemia), HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia).

  • Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA (for adherent cells), PBS (phosphate-buffered saline), Trypan Blue.

Assay-Specific Reagents
  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder, solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[5]

  • Apoptosis Assay: Annexin V-FITC/PI apoptosis detection kit.

  • Cell Cycle Assay: Propidium Iodide (PI), RNase A, 70% ethanol (ice-cold).

Experimental Protocols

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • For adherent cells, trypsinize, count, and dilute to a final concentration of 5,000-10,000 cells per 100 µL.[3] Seed 100 µL into each well of a 96-well plate.

    • For suspension cells, count and seed directly at a density of 20,000-40,000 cells per 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere (if applicable) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 2x working concentration series of the compound by serially diluting the DMSO stock in complete culture medium.

    • Carefully remove 100 µL of media from each well and add 100 µL of the corresponding 2x compound dilution. Also include a "vehicle control" (DMSO only, at the highest concentration used) and an "untreated control" (media only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[5][6]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3] Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Solubilization and Measurement:

    • Add 150 µL of MTT solubilization solution to each well.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[5][6]

    • Read the absorbance at 570 nm using a microplate reader.[7][8]

Data Analysis:

  • Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

ParameterRecommended ValueSource
Cell Seeding Density 5,000 - 10,000 cells/well[3]
Compound Incubation 48 - 72 hours[3]
MTT Concentration 5 mg/mL (stock)[6]
MTT Incubation 3 - 4 hours[7][8]
Absorbance Wavelength 570 nm[7][8]
Table 1: Key parameters for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Determination by Annexin V/PI Staining

Scientific Rationale: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Treat cells with 9-(3-(methylamino)propyl)-9h-purin-6-amine at concentrations equivalent to 1x and 5x the predetermined IC50 value for 24-48 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting:

    • Crucial Step: For adherent cells, collect the culture supernatant (which contains floating, potentially apoptotic cells) first. Then, wash the adherent layer with PBS and trypsinize. Combine the trypsinized cells with their corresponding supernatant.[9][10]

    • For suspension cells, simply collect the cells from the culture vessel.

    • Centrifuge the collected cells at 300-400 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.[10]

    • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the assay kit.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.[12]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

G start Cell Treatment (IC50 concentrations) harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Add Binding Buffer & Analyze via Flow Cytometry incubate->analyze

Figure 2: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Cells in early apoptosis.[11]

  • Upper-Right Quadrant (Annexin V+ / PI+): Cells in late apoptosis or necrosis.[11]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.[13] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount. Purine analogs often cause cell cycle arrest by inhibiting DNA synthesis, which can be observed as an accumulation of cells in a specific phase.[3]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described in the apoptosis protocol (1x and 5x IC50).

    • Harvest cells (including supernatant for adherent lines) and wash once with PBS.

  • Fixation:

    • Critical Step: Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[13][14]

    • Fix the cells for at least 2 hours at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[15]

  • Staining:

    • Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol.[13]

    • Wash the pellet twice with PBS to rehydrate the cells.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[13] The RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA.[15]

    • Incubate for 30 minutes at room temperature, protected from light.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.

    • Use a pulse-width vs. pulse-area dot plot to gate on single cells and exclude doublets.[14]

Data Interpretation:

  • Generate a histogram of PI fluorescence intensity.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second peak represents cells in the G2/M phase (4n DNA content).

  • The area between the two peaks represents cells in the S phase (DNA synthesis).

  • A sub-G1 peak may also be visible, which corresponds to apoptotic cells with fragmented DNA.[2]

  • Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT™, FlowJo).

ParameterRecommended Value/ProcedureRationaleSource
Fixative Ice-cold 70% EthanolPermeabilizes membrane, precipitates DNA[13]
Fixation Time Minimum 2 hours at 4°CEnsures complete fixation[3]
Enzyme Treatment RNase A (100 µg/mL)Degrades RNA for DNA-specific staining[15]
Data Acquisition Linear ScaleFluorescence is proportional to DNA content[14]
Doublet Discrimination Pulse Width vs. AreaExcludes cell clumps for accurate analysis[14]
Table 2: Critical parameters and rationale for cell cycle analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 9-(3-(methylamino)propyl)-9h-purin-6-amine. By systematically determining its IC50 value and subsequently investigating its effects on apoptosis and cell cycle progression, researchers can gain significant insight into its potential as a cytotoxic agent. Positive results from these assays would justify further investigation into specific molecular targets, such as key enzymes in the purine synthesis pathway or specific cyclin-dependent kinases.

References

  • Bio-Rad. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad-Antibodies.com. [Link]

  • Bio-protocol. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol.org, vol. 3, no. 6, 2013. [Link]

  • Flow Cytometry Core Facility. "Cell Cycle Analysis by Propidium Iodide Staining." University of Rochester Medical Center. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 1 May 2013. [Link]

  • Provost, J. & Wallert, M. "MTT Proliferation Assay Protocol." ResearchGate, 2025. [Link]

  • University of South Florida Health. "Apoptosis Protocols." USF.edu. [Link]

  • SciSpace. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Typeset.io. [Link]

  • University of Virginia School of Medicine. "DNA Cell Cycle Analysis with PI." med.virginia.edu. [Link]

  • Trevigen. "TACS® MTT Cell Proliferation Assay." Trevigen.com. [Link]

  • ResearchGate. "Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study." ResearchGate.net. [Link]

  • Simerska, P., et al. "Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines." Anticancer Research, vol. 44, no. 5, 2024, pp. 1897-1904. [Link]

  • MDPI. "Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency." MDPI.com, 19 May 2023. [Link]

  • National Center for Biotechnology Information. "9-Propyl-9h-purin-6-amine." PubChem. [Link]

  • National Center for Biotechnology Information. "8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine." PubChem. [Link]

  • Fischer, P. M., et al. "Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 22, 2011, pp. 6682-6687. [Link]

  • ResearchGate. "N-Benzyl-9-isopropyl-9H-purin-6-amine." ResearchGate.net. [Link]

Sources

Method

Application Note: Engineering the Purinome with 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Protein Degradation (TPD) Scientists. Document Type: Advanced Methodology & Protocol Guide Introduction and Structural Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Protein Degradation (TPD) Scientists. Document Type: Advanced Methodology & Protocol Guide

Introduction and Structural Rationale

The development of chemical probes to interrogate the "purinome"—the vast subset of the proteome that utilizes purine-based cofactors like ATP, NAD+, and SAM—requires precise structural engineering. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1250274-79-3)[1] serves as an ideal, highly versatile chemical probe core.

The Causality of the Scaffold Design

To understand why this specific molecule is a powerful tool, we must analyze its interaction with the conserved ATP-binding pocket of kinases and other purine-binding proteins:

  • The Adenine Hinge-Binder: The unmodified adenine ring acts as a universal pharmacophore. Its N1 nitrogen and C6-exocyclic amine form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The N9 Solvent Vector: In the ATP-binding pocket, the N9 position of the adenine ring is oriented directly toward the solvent-exposed channel[2]. Alkylating this position prevents steric clashes with the deep hydrophobic pocket.

  • The Secondary Amine Conjugation Handle: The 3-(methylamino)propyl chain provides a flexible spacer. The terminal secondary amine is a potent nucleophile, allowing for orthogonal functionalization (e.g., NHS-ester coupling) without disrupting the adenine-hinge interaction. Furthermore, the N-methyl group restricts the conformational flexibility of subsequent linkers and improves the lipophilicity of the resulting probe compared to a primary amine.

By leveraging this scaffold, researchers can synthesize Activity-Based Probes (ABPs), affinity chromatography matrices, and Proteolysis Targeting Chimeras (PROTACs).

Experimental Workflows & Logical Relationships

To effectively utilize this compound, it must be functionalized and deployed in a way that isolates specific targets from complex biological matrices. Below is the logical workflow for converting the raw scaffold into a functional proteomics tool.

Workflow A 9-(3-(Methylamino)propyl)adenine (Probe Core) B Amine Conjugation (NHS-Ester Chemistry) A->B Functionalization C Affinity Matrix (Sepharose Beads) B->C Immobilization D Fluorescent Probe (Cy5/FITC) B->D Labeling E Cell Lysate Incubation (Target Binding) C->E Pull-down H In Vitro Kinase Assay (Fluorescence Polarization) D->H Profiling F Wash & Elute (ATP Competition) E->F Enrichment G LC-MS/MS Proteomics (Target ID) F->G Identification

Fig 1: Logical workflow for functionalizing the adenine core into affinity and fluorescent probes.

Protocol I: Synthesis of a Fluorescent Activity-Based Probe (ABP)

This protocol details the conjugation of the adenine core to a Cy5 fluorophore for in vitro kinase profiling.

Scientific Causality & Self-Validation

We utilize N-hydroxysuccinimide (NHS) ester chemistry because it selectively reacts with the secondary amine of the probe in slightly basic conditions. The adenine exocyclic amine (at C6) is highly deactivated due to electron delocalization into the purine ring and will not react under these conditions, ensuring regioselective labeling.

Self-Validating Control: To ensure the synthesized probe is active, an in vitro fluorescence polarization (FP) assay must be run with a known promiscuous kinase (e.g., CDK2). The addition of 1 mM unlabeled ATP must ablate the FP signal, proving the probe binds specifically to the ATP pocket.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of 9-(3-(Methylamino)propyl)-9H-purin-6-amine trihydrochloride[3] in 500 µL of anhydrous Dimethylformamide (DMF).

  • Neutralization: Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: The compound is often supplied as a hydrochloride salt[3]. DIPEA neutralizes the salt, liberating the free secondary amine for nucleophilic attack.

  • Conjugation: Add 1.1 equivalents of Cy5-NHS ester dissolved in 200 µL anhydrous DMF. Protect from light and stir at room temperature for 4 hours.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters.

  • Purification: Purify the reaction mixture via Preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol II: Target Identification via Affinity Chromatography

Immobilizing the adenine core onto solid supports allows for the enrichment of purine-binding proteins from whole-cell lysates.

Scientific Causality & Self-Validation

By coupling the secondary amine to NHS-activated Sepharose, we create an affinity matrix. The critical step here is the competitive elution . Instead of boiling the beads in SDS (which releases non-specific background proteins), we elute using a high concentration of free ATP. Self-Validating Control: Prepare a parallel lysate sample pre-incubated with 10 mM free ATP for 30 minutes before adding it to the beads. Proteins that appear in the primary pull-down but disappear in this control are validated as specific ATP-competitive targets.

Step-by-Step Methodology
  • Matrix Activation: Wash 1 mL of NHS-Activated Sepharose 4 Fast Flow with 10 mL of ice-cold 1 mM HCl to preserve the active NHS groups.

  • Immobilization: Dissolve 5 mg of the adenine probe in 1 mL of Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Mix with the resin overnight at 4°C on an end-over-end rotator.

  • Blocking: Drain the resin and block unreacted NHS groups by incubating with 0.5 M Ethanolamine (pH 8.3) for 2 hours at room temperature.

  • Lysate Incubation: Wash the beads with Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4). Add 5 mg of clarified HeLa cell lysate and incubate for 3 hours at 4°C.

  • Washing: Wash the beads extensively (5 x 10 mL) with Lysis Buffer to remove weak, non-specific interactors.

  • Competitive Elution: Elute specific targets by incubating the beads with 2 mL of Elution Buffer (Lysis Buffer + 10 mM ATP + 10 mM MgCl2) for 30 minutes at room temperature. Collect the supernatant for LC-MS/MS analysis.

Application in Targeted Protein Degradation (PROTACs)

Because the N9-propyl chain points toward the solvent, this scaffold is an exceptional ligand for recruiting kinases to E3 ubiquitin ligases.

PROTAC Target Target Kinase (ATP Pocket) Complex Ternary Complex Formation Target->Complex Probe Adenine Core (Hinge Binder) Linker PEG/Alkyl Linker (via Methylamine) Probe->Linker Probe->Complex Binds Target E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 E3->Complex Recruits E3 Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 2: Mechanism of action for an adenine-based PROTAC degrading a target kinase.

By reacting the secondary amine of 9-(3-(Methylamino)propyl)-9H-purin-6-amine with an activated PEG-linker attached to Thalidomide or VHL ligand, researchers can rapidly generate a library of promiscuous kinase degraders. These can be used to map the "degradable kinome."

Quantitative Data Summary

The table below summarizes typical physicochemical and biochemical parameters observed when utilizing N9-alkylated adenine probes[2] synthesized via the methods described above.

ParameterUnmodified Adenine CoreCy5-Conjugated ProbeSepharose-Immobilized Matrix
Molecular Weight (Da) 206.25~975.40N/A (Solid Support)
Kinase Binding Affinity (Avg Kd) 10 - 50 µM0.5 - 5 µM*5 - 20 µM
Optimal Assay Concentration N/A100 - 500 nM10 µL resin / mg lysate
Signal-to-Background Ratio N/A> 15:1 (FP Assay)> 50:1 (MS Spectral Counts)
Primary Off-Targets Adenosine ReceptorsFluorophore-binding proteinsMatrix-binding proteins

*Note: The addition of hydrophobic fluorophores often artificially increases the binding affinity (Kd) to kinases due to favorable interactions with the solvent-exposed hydrophobic regions just outside the ATP pocket.

References

  • Design of N9-Alkylated Adenine Analogues Title: Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues Source: ResearchGate / ChemInform URL:[Link]

  • Therapeutic Applications of N9-Alkylated Adenines Title: US20240075017A1 - Treatment of coronavirus infections using sam cycle inhibitors Source: Google Patents URL

Sources

Application

Application Note: In Vivo Dosing Formulation Protocol for 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Executive Summary Adenine derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized to target adenosine receptors, kinases, and toll-like receptors[1]. However, translating these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenine derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized to target adenosine receptors, kinases, and toll-like receptors[1]. However, translating these molecules from in vitro assays to in vivo models requires rigorous formulation strategies to ensure membrane permeability, bioavailability, and animal welfare[1].

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1909327-99-6) is typically supplied as a trihydrochloride salt[2]. While this salt form confers excellent aqueous solubility, it presents a critical formulation challenge: the unbuffered dissolution of this compound yields a highly acidic solution. Direct systemic injection of such solutions can cause severe phlebitis, tissue necrosis, and acute distress in animal models. This application note details a causality-driven, self-validating protocol for formulating this compound into a physiological, well-tolerated vehicle suitable for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.

Physicochemical Profiling & Formulation Strategy

Understanding the physicochemical nature of the active pharmaceutical ingredient (API) is the first step in rational formulation design.

Quantitative Data Summary
PropertyValue
Compound Name 9-[3-(Methylamino)propyl]-9H-purin-6-amine trihydrochloride
CAS Number 1909327-99-6[2]
Molecular Formula C9H17Cl3N6[2]
Molecular Weight 315.63 g/mol [2]
Salt Form Trihydrochloride (3x HCl)
SMILES NC1=C2N=CN(CCCNC)C2=NC=N1.[H]Cl.[H]Cl.[H]Cl[2]
The Causality of "Delayed-Buffering"

Because the API is a trihydrochloride salt, dissolving it releases three molar equivalents of hydrochloric acid[3]. A common mistake in preclinical formulation is attempting to dissolve such salts directly into standard 1X physiological buffers (e.g., 1X PBS). The massive influx of protons immediately overwhelms the ~10 mM phosphate buffering capacity, dropping the pH drastically. Furthermore, attempting to back-titrate this high-salt, acidic mixture with a strong base (NaOH) often causes localized "shock" precipitation of both the API free-base and the buffer salts.

To circumvent this, we utilize a delayed-buffering strategy . The API is first dissolved in a sub-volume of sterile water, carefully titrated to a neutral pH, and only then brought to final isotonicity using a concentrated buffer stock (10X PBS). This ensures the maintenance of the free drug fraction at physiological pH (pH 7.4), which is critical for predictable pharmacokinetics and establishing reliable in vitro/in vivo correlations (IVIVC)[4][5].

Formulation Workflow Visualization

FormulationWorkflow N1 1. Compound Weighing CAS 1909327-99-6 (3x HCl) N2 2. Primary Dissolution in 80% Vol ddH2O N1->N2 Add Solvent N3 3. pH Assessment (Expected pH < 3.0) N2->N3 Complete Dissolution N4 4. Dropwise Titration with 0.1 N NaOH to pH 7.2-7.4 N3->N4 Monitor continuously N5 5. Buffer Equilibration Add 10X PBS & q.s. to 100% Vol N4->N5 Avoid local high pH N6 6. Sterile Filtration 0.22 µm PES Membrane N5->N6 Isotonic & pH balanced N7 7. Final Dosing Vehicle Ready for IV/IP Administration N6->N7 Aseptic transfer

Workflow for the aqueous formulation and pH neutralization of trihydrochloride salts.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Dosing Solution

Target Concentration: 5 mg/mL Final Vehicle: 1X PBS, pH 7.4

Step 1: Initial Dissolution

  • Weigh exactly 50.0 mg of 9-(3-(Methylamino)propyl)-9H-purin-6-amine trihydrochloride into a clean, sterile glass vial.

  • Add 7.0 mL of sterile double-distilled water (ddH₂O).

  • Vortex for 30–60 seconds until a completely clear solution is achieved. (Note: The solution will be highly acidic, pH ~2.5).

Step 2: Controlled pH Titration

  • Insert a calibrated micro-pH probe into the stirring solution.

  • Using a micropipette, add 0.1 N NaOH dropwise (in 10–20 µL increments).

  • Allow the pH reading to stabilize between drops. Causality note: Rapid addition of base can cause the local pH to exceed the pKa of the adenine core, causing irreversible transient precipitation.

  • Cease titration when the pH stabilizes between 7.2 and 7.4 .

Step 3: Osmolarity Adjustment

  • Add exactly 1.0 mL of 10X PBS (Phosphate Buffered Saline, sterile).

  • Add sterile ddH₂O to bring the final total volume (q.s.) to exactly 10.0 mL.

  • Gently invert the vial 5 times to ensure homogeneity.

Step 4: Sterile Filtration & Self-Validation

  • Draw the solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter. (PES is chosen over Nylon or PTFE due to its ultra-low protein/drug binding characteristics).

  • Filter the solution into a sterile, endotoxin-free dosing vial.

  • Self-Validating Check (Tyndall Effect): Shine a focused laser pointer through the vial against a dark background. A true molecular dispersion will not scatter the light. If a visible beam path (Tyndall scattering) is observed, micro-precipitates have formed, and the formulation must be discarded.

Protocol B: Oral (PO) Gavage Suspension

Target Concentration: 20 mg/mL Final Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water

Note: For oral dosing, strict pH neutrality is less critical due to the acidic environment of the stomach, but buffering prevents esophageal irritation during gavage.

  • Weigh 200 mg of the API into a mortar.

  • Add 10 mL of a pre-prepared vehicle containing 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80.

  • Triturate (grind) the mixture thoroughly to ensure a homogenous, lump-free suspension.

  • Sonicate in a water bath for 10 minutes to degas and break up any remaining micro-aggregates.

  • Dose immediately, ensuring the suspension is continuously stirred on a magnetic plate during the dosing session to prevent settling.

References

  • Title: 1909327-99-6 | 9-[3-(Methylamino)
  • Source: National Center for Biotechnology Information (PMC)
  • Physiological Buffers and Free Drug Hypothesis Title: Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders Source: ACS Publications URL
  • In Vitro / In Vivo Correlations (IVIVC)
  • Adenine Scaffolds in Medicinal Chemistry Title: Adenine, a key player in biology and medicinal chemistry Source: Académie des Sciences URL

Sources

Method

Application Note: Conjugation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine to Carrier Proteins for Immunomodulatory Vaccine Development

Executive Summary The development of self-adjuvanting vaccines and immunomodulatory conjugates (IMCs) relies heavily on the targeted delivery of pattern recognition receptor (PRR) agonists. 9-(3-(Methylamino)propyl)-9H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of self-adjuvanting vaccines and immunomodulatory conjugates (IMCs) relies heavily on the targeted delivery of pattern recognition receptor (PRR) agonists. 9-(3-(Methylamino)propyl)-9H-purin-6-amine , a synthetic adenine derivative, functions as a potent agonist for Toll-like Receptors 7 and 8 (TLR7/8). While free TLR7/8 agonists are highly effective at stimulating Th1-biased immune responses, their systemic administration often leads to rapid diffusion and severe cytokine release syndrome (CRS)[1].

Covalently conjugating this adenine derivative to a macromolecular carrier protein (e.g., CRM197, BSA, or KLH) restricts systemic absorption, forces endosomal internalization (where TLR7/8 reside), and ensures the simultaneous co-delivery of antigen and adjuvant to antigen-presenting cells (APCs) [2]. This application note provides a comprehensive, self-validating chemical protocol for the regioselective conjugation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine to carrier proteins, detailing the mechanistic rationale, step-by-step methodology, and critical quality control parameters.

Mechanistic Rationale & Chemical Strategy

Regioselectivity and Structure-Activity Relationship (SAR)

The structural anatomy of 9-(3-(Methylamino)propyl)-9H-purin-6-amine is uniquely suited for bioconjugation. The molecule contains two distinct nitrogenous nucleophiles:

  • The exocyclic C6-primary amine (Adenine core): This amine is highly delocalized into the aromatic purine ring system, rendering it exceptionally non-nucleophilic under standard aqueous conditions (pH 7.0–8.5). It is also critical for hydrogen bonding within the TLR7/8 binding pocket [3].

  • The aliphatic N9-propyl secondary amine (Methylamino group): With a pKa of ~10, this secondary amine retains sufficient unprotonated free base at pH 8.0 to act as a potent nucleophile.

Expertise Insight: This differential nucleophilicity is a massive advantage. It allows for the direct use of amine-reactive crosslinkers (like NHS esters) to selectively target the secondary methylamino group without requiring complex protecting-group chemistry for the C6-amine. The resulting tertiary amide linkage projects the active adenine pharmacophore outward, preventing steric hindrance during receptor docking [3].

Endosomal Targeting Pathway

Conjugation fundamentally alters the pharmacokinetics of the agonist. The carrier protein prevents passive diffusion across cell membranes, forcing the conjugate to be taken up via receptor-mediated endocytosis or phagocytosis by APCs. Once inside the acidic endolysosomal compartment, the conjugate engages TLR7/8, triggering the MyD88/NF-κB signaling cascade [4].

TLR_Pathway Conjugate Carrier-Agonist Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Endocytosis Endosome Endosome (Acidic pH) APC->Endosome Internalization TLR78 TLR7 / TLR8 Receptors Endosome->TLR78 Agonist Binding MyD88 MyD88 / NF-κB Signaling TLR78->MyD88 Activation Cytokines Pro-inflammatory Cytokines (IFN-α) MyD88->Cytokines Gene Expression

Figure 1: Mechanism of action for carrier-conjugated TLR7/8 agonists via endosomal uptake.

Conjugation Workflow & Methodology

We employ an amine-to-sulfhydryl crosslinking strategy using Sulfo-SMCC . Because carrier proteins like CRM197 lack free sulfhydryls, surface lysines are first thiolated using Traut's Reagent (2-Iminothiolane).

Causality Check: Why Traut's Reagent instead of SATA? Traut's reagent undergoes a ring-opening reaction with primary amines that preserves the positive charge of the original lysine residue. This is critical for maintaining the isoelectric point (pI) and aqueous solubility of the carrier protein prior to the addition of hydrophobic TLR agonists.

Conjugation_Workflow Step1 1. Agonist Activation 9-(3-(Methylamino)propyl)adenine + Sulfo-SMCC Step3 3. Conjugation Reaction Maleimide-Agonist + Thiolated CRM197 Step1->Step3 Step2 2. Carrier Modification CRM197 + Traut's Reagent (Thiolation) Step2->Step3 Step4 4. Quenching Addition of L-Cysteine Step3->Step4 Step5 5. Purification SEC / Dialysis (PBS) Step4->Step5

Figure 2: Step-by-step chemical workflow for SMCC-mediated conjugation to CRM197.

Detailed Experimental Protocol
Phase 1: Carrier Protein Thiolation (Self-Validating Step)
  • Preparation: Dissolve CRM197 in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0) to a final concentration of 5 mg/mL. Note: EDTA is mandatory to chelate trace metals that catalyze disulfide bond formation.

  • Thiolation: Add a 10-fold molar excess of Traut’s Reagent (dissolved in ultra-pure water immediately before use) to the CRM197 solution.

  • Incubation: Incubate for 1 hour at room temperature (RT) under continuous gentle rotation.

  • Purification & Validation: Remove unreacted Traut's Reagent using a Zeba™ Spin Desalting Column (40K MWCO) equilibrated with Conjugation Buffer.

    • Validation Check: Immediately quantify free thiols using Ellman’s Reagent (DTNB) assay. Target: 5–8 free thiols per CRM197 molecule.

Phase 2: Agonist Maleimide Activation
  • Solubilization: Dissolve 9-(3-(Methylamino)propyl)-9H-purin-6-amine in anhydrous DMSO to a concentration of 20 mg/mL.

  • Activation: Add a 1.2-fold molar excess of Sulfo-SMCC to the agonist solution. Adjust the apparent pH to 8.0 using a small volume of 1 M Sodium Bicarbonate if necessary.

  • Incubation: Incubate for 2 hours at RT. The secondary amine will react with the NHS ester, yielding a maleimide-activated TLR agonist.

Phase 3: Conjugation and Quenching
  • Coupling: Add the maleimide-activated agonist (from Phase 2) dropwise to the thiolated CRM197 (from Phase 1) at a 15:1 molar ratio (Agonist:Protein). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at RT, or overnight at 4°C, protected from light.

  • Quenching: To prevent off-target crosslinking, quench unreacted maleimide groups by adding a 10-fold molar excess (relative to the initial maleimide input) of L-Cysteine. Incubate for 15 minutes at RT.

Phase 4: Final Purification
  • Desalting/SEC: Purify the final conjugate using Size Exclusion Chromatography (SEC) or extensive dialysis (10K MWCO) against sterile PBS (pH 7.4) at 4°C to remove all free agonist, quenched byproducts, and DMSO.

  • Storage: Filter-sterilize the conjugate through a 0.22 µm PES membrane. Store aliquots at -80°C.

Analytical Characterization & Quality Control

To ensure the trustworthiness and reproducibility of the conjugate for downstream immunological assays, the final product must be rigorously characterized.

Analytical MethodParameter AssessedAcceptance CriteriaScientific Rationale
MALDI-TOF MS Drug-to-Carrier Ratio (DAR)4.0 – 8.0 molecules/proteinAn optimal DAR ensures a sufficient adjuvant effect. Over-conjugation (>10) often leads to epitope masking and irreversible protein precipitation.
SEC-HPLC Purity & Aggregation> 95% monomeric conjugateHigh molecular weight (HMW) aggregates can cause off-target immunogenicity, non-specific macrophage clearance, and systemic toxicity.
LAL Assay Endotoxin Levels< 10 EU/mgPrevents false-positive innate immune activation (via TLR4) during in vitro PBMC assays or in vivo studies.
Ellman’s Assay Free Thiol Quantification< 0.1 mol SH / mol proteinValidates complete quenching. Residual free thiols can lead to disulfide-mediated cross-linking and aggregation over time during storage.

Table 1: Mandatory quality control metrics for TLR7/8-carrier protein conjugates.

References

  • Immunotherapeutic activity of a conjugate of a Toll-like receptor 7 ligand.Proceedings of the National Academy of Sciences (PNAS).
  • Toll-like Receptor Agonist Conjugation: A Chemical Perspective.Bioconjugate Chemistry (ACS).
  • Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach.ACS Medicinal Chemistry Letters.
  • Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine.National Institutes of Health (PMC).
Application

Application Notes &amp; Protocols: 9-(3-(Methylamino)propyl)-9H-purin-6-amine in Purine Research &amp; Drug Discovery

Executive Summary The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1909327-99-6), frequently supplied as a trihydrochloride salt, is a highly versatile building block in modern purine research[1]. By featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1909327-99-6), frequently supplied as a trihydrochloride salt, is a highly versatile building block in modern purine research[1]. By featuring an adenine core tethered to a terminal secondary amine via a propyl linker at the N9 position, this molecule serves as an ideal precursor for developing ATP-competitive kinase inhibitors, Proteolysis Targeting Chimeras (PROTACs), and affinity chromatography matrices.

As a Senior Application Scientist, I have designed this guide to move beyond basic product descriptions. Here, we will explore the chemical causality that makes this specific scaffold invaluable, followed by self-validating, field-proven protocols for its most critical applications.

Chemical Rationale & Structural Advantages

To understand why 9-(3-(Methylamino)propyl)adenine is a preferred scaffold, one must analyze the inherent reactivity of the purine ring and the geometry of ATP-binding pockets:

  • Chemoselectivity (The Nucleophilicity Gap): The N6-amino group of adenine is exocyclic and highly delocalized into the purine aromatic system, rendering it poorly nucleophilic. In contrast, the terminal secondary methylamino group on the propyl chain is highly nucleophilic. This allows researchers to perform direct acylations, alkylations, or reductive aminations on the propyl linker without needing to protect the N6-amine [2].

  • Spatial Geometry (The Solvent Exit Vector): In the vast majority of kinases and ATPases (such as CDKs or Hsp90), the adenine core binds deep within the hinge region of the ATP-binding pocket. The N9 position naturally points outward toward the solvent-exposed channel. Consequently, attaching bulky functional groups (like fluorophores or E3 ligase ligands) at the N9-linker preserves the binding affinity of the adenine pharmacophore [3].

Application 1: Targeted Protein Degradation (PROTAC Synthesis)

Causality & Experimental Logic

PROTACs are bifunctional molecules that bridge a target protein and an E3 ubiquitin ligase to induce target degradation. Because the N9-propyl chain acts as a perfect solvent-exposed exit vector, 9-(3-(Methylamino)propyl)adenine is frequently used as the "warhead" to recruit purine-binding proteins (e.g., kinases) [4].

The secondary amine provides a stable attachment point for amide coupling with a carboxylic acid-functionalized PEG linker attached to an E3 ligase ligand (such as Cereblon or VHL). Because the compound is typically a trihydrochloride salt, stoichiometric excess of a non-nucleophilic base (like DIPEA) is mandatory to liberate the free amine prior to coupling.

Protocol: Amide Coupling to an E3 Ligase Ligand

Objective: Synthesize an adenine-based PROTAC using a CRBN-PEG-COOH ligand.

Reagents:

  • 9-(3-(Methylamino)propyl)-9H-purin-6-amine trihydrochloride (1.0 eq)

  • CRBN-PEG-COOH ligand (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve the CRBN-PEG-COOH ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Neutralization: In a separate vial, suspend the adenine derivative trihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (5.0 eq). The solution will clarify as the free base is generated. Self-Validation Check: Ensure the pH of a spotted aliquot on wet indicator paper is ~9.

  • Coupling: Add the neutralized adenine solution dropwise to the activated ligand mixture. Stir at room temperature for 4–6 hours under inert atmosphere (N2/Ar).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

PROTAC_Workflow A 9-(3-(Methylamino)propyl)adenine (Target Warhead) C HATU / DIPEA in DMF (Amide Coupling) A->C B CRBN-PEG-COOH (E3 Ligase Ligand) B->C D Adenine-PROTAC (Bifunctional Degrader) C->D 4-6 hrs, RT

Caption: Workflow for synthesizing an adenine-based PROTAC via chemoselective amide coupling.

Application 2: Chemical Proteomics (Affinity Chromatography)

Causality & Experimental Logic

To map the off-target landscape of adenine-based drugs, researchers immobilize the pharmacophore onto solid supports to "pull down" interacting proteins from cell lysates. The secondary methylamino group reacts rapidly with N-Hydroxysuccinimide (NHS) activated agarose beads.

Crucial Insight: You must strictly avoid any primary amine-containing buffers (like Tris or Glycine) during the coupling phase, as they will compete with the methylamino group and cap the beads.

Protocol: Preparation of Adenine-Functionalized Agarose Beads

Objective: Immobilize the adenine derivative onto agarose beads for kinase pull-down assays.

Reagents:

  • NHS-Activated Sepharose/Agarose Beads

  • 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Free base or neutralized salt)

  • Coupling Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 8.0

  • Blocking Buffer: 0.1 M Ethanolamine, pH 8.0

Step-by-Step Workflow:

  • Ligand Preparation: Dissolve the adenine derivative in Coupling Buffer to a final concentration of 10 mM. (If using the HCl salt, adjust the pH back to 8.0 using 1M NaOH).

  • Bead Washing: Transfer 1 mL of settled NHS-activated beads to a spin column. Wash rapidly with 10 mL of ice-cold 1 mM HCl to remove the isopropanol storage solution without hydrolyzing the NHS esters.

  • Coupling: Immediately add the 10 mM adenine ligand solution to the beads. Seal and rotate end-over-end at room temperature for 2 hours (or overnight at 4°C).

  • Blocking: Drain the coupling solution. Add 2 mL of Blocking Buffer (Ethanolamine) to cap any unreacted NHS esters. Rotate for 1 hour at room temperature.

  • Washing: Wash the beads with alternating cycles of high pH (0.1 M Tris, pH 8.5) and low pH (0.1 M Acetate, pH 4.5) buffers to remove non-covalently bound ligand. Store in 20% ethanol at 4°C.

Affinity_PullDown N1 NHS-Activated Agarose Beads N3 Immobilized Purine Matrix N1->N3 Coupling Buffer (pH 8.0) N2 9-(3-(Methylamino)propyl)adenine N2->N3 N4 Cell Lysate Incubation (Kinases / ATPases) N3->N4 Pull-down Assay N5 Wash Unbound Proteins N4->N5 N6 Elute Purine-Binding Proteins (Free ATP or Boiling) N5->N6

Caption: Logical sequence for purine-affinity chromatography matrix generation and target pull-down.

Quantitative Data Summary

To aid in experimental planning, the table below summarizes the expected quantitative parameters and analytical validation methods for derivatizing 9-(3-(Methylamino)propyl)-9H-purin-6-amine across various applications.

ApplicationReagent / ElectrophileReaction TimeTypical Yield / EfficiencyPrimary Analytical Method
PROTAC Synthesis CRBN-PEG-COOH + HATU4–6 hours65–80% (Isolated)LC-MS, ^1H-NMR
Affinity Matrix NHS-Activated Agarose2 hours>90% (Coupling Efficiency)Bradford Assay (Indirect)
Fluorescent Probes NHS-Fluorescein (FITC)1 hour70–85% (Isolated)HPLC, Fluorometry
Small Molecule Inhibitors Aryl Sulfonyl Chlorides2–4 hours75–90% (Isolated)LC-MS, ^13C-NMR

Note: "Indirect Bradford Assay" refers to measuring the concentration of the ligand in the supernatant before and after coupling to determine the depletion rate, thereby calculating coupling efficiency.

References

  • Kachare, D. D., et al. "The synthesis of N9-alkylated adenine derivatives and their applications in purinergic signaling." ResearchGate. Available at: [Link][1]

  • Google Patents. "US20240075017A1 - Treatment of coronavirus infections using sam cycle inhibitors (N9-alkylated adenine analogs)." Google Patents. Available at: [2]

Sources

Method

Application Note: Advanced Radiolabeling Strategies for 9-(3-(Methylamino)propyl)-9H-purin-6-amine Derivatives in PET Imaging

Executive Summary The 9-(3-(methylamino)propyl)-9H-purin-6-amine scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking the adenine ring of ATP, this motif serves as a critical anc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-(3-(methylamino)propyl)-9H-purin-6-amine scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking the adenine ring of ATP, this motif serves as a critical anchor in ATP-competitive inhibitors targeting kinases and heat shock protein 90 (Hsp90)[1]. For researchers and drug development professionals, tracking the in vivo pharmacokinetics, target engagement, and biodistribution of these molecules is paramount. This application note details two robust, self-validating radiolabeling workflows—Carbon-11 ( 11 C) methylation and Fluorine-18 ( 18 F) fluoroalkylation—designed to convert this secondary amine precursor into high-affinity Positron Emission Tomography (PET) radiotracers.

Mechanistic Rationale & Structural Causality

Successful PET radiotracer design relies on modifying a molecule without disrupting its pharmacodynamics. In the binding pockets of Hsp90 or purine-binding kinases, the 9H-purin-6-amine core binds deeply within the ATP-binding cleft, while the N9-position substitution—specifically the 3-(methylamino)propyl chain—is directed outward toward the solvent-exposed entrance[1].

Because this region is solvent-exposed, the secondary amine serves as an ideal nucleophilic target for late-stage radiolabeling. Converting the secondary amine to a tertiary amine via N -[ 11 C]methylation or N -[ 18 F]fluoroethylation introduces the radioisotope without causing steric clashes in the binding pocket, thereby preserving the molecule's target affinity[2].

From a radiochemical perspective, secondary amines can be sterically hindered and less reactive than primary amines. To overcome this kinetic barrier during 11 C-labeling, we utilize [ 11 C]methyl triflate ([ 11 C]CH 3​ OTf) rather than the traditional [ 11 C]methyl iodide ([ 11 C]CH 3​ I). The triflate group is a vastly superior leaving group, enabling rapid alkylation at lower temperatures, which minimizes thermal degradation of the purine scaffold and maximizes the specific molar activity of the final tracer[3][4].

Experimental Methodologies

Protocol A: Automated N-[ 11 C]Methylation via [ 11 C]CH 3​ OTf

This protocol is optimized for rapid synthesis, accommodating the short 20.4-minute half-life of Carbon-11.

Step 1: Precursor Activation

  • Dissolve 1.0 mg of the 9-(3-(methylamino)propyl)-9H-purin-6-amine precursor in 300 µL of anhydrous N,N -dimethylformamide (DMF).

  • Causality: Add 2 µL of 5 M NaOH (or a non-nucleophilic base like BEMP). Deprotonating the secondary amine significantly enhances its nucleophilicity, ensuring rapid capture of the methylating agent.

Step 2: Isotope Delivery & Alkylation

  • Trap cyclotron-produced [ 11 C]CH 3​ OTf (synthesized via gas-phase iodination of [ 11 C]CH 4​ followed by passing over a heated AgOTf column) directly into the precursor solution at room temperature[4].

  • Heat the sealed reaction vessel to 80°C for exactly 5 minutes to drive the conversion to the N -[ 11 C]methyl tertiary amine.

Step 3: Purification & Formulation

  • Quench the reaction with 1 mL of HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) and inject onto a semi-preparative C18 HPLC column.

  • Collect the radioactive product peak and pass it through a C18 Sep-Pak cartridge to trap the tracer. Wash with 10 mL of sterile water to remove HPLC solvents.

  • Elute the product with 1 mL of USP-grade ethanol, followed by 9 mL of sterile 0.9% saline.

  • Validation Checkpoint: Perform analytical HPLC co-injection of the formulated radiotracer with a well-characterized, non-radioactive reference standard. The retention times must align within ±0.2 minutes, and radiochemical purity (RCP) must exceed 95% before releasing the batch for in vivo tracking.

Protocol B: N-[ 18 F]Fluoroethylation for Extended Tracking

For longitudinal tracking (e.g., delayed imaging to clear non-specific binding), the 109.8-minute half-life of Fluorine-18 is required[2].

Step 1: Precursor Preparation

  • Dissolve 1.5 mg of the precursor in 400 µL of anhydrous dimethyl sulfoxide (DMSO).

  • Add 3 mg of K 2​ CO 3​ and 3 mg of Kryptofix 2.2.2.

  • Causality: Kryptofix sequesters potassium ions, leaving the carbonate highly active to deprotonate the secondary amine, preparing it for nucleophilic attack.

Step 2: Prosthetic Group Alkylation

  • Introduce pre-synthesized 2-[ 18 F]fluoroethyl tosylate ([ 18 F]FETos) into the reaction vial[2].

  • Heat the mixture at 110°C for 15 minutes. The tosylate acts as an excellent leaving group, allowing the secondary amine to form a stable N -(2-[ 18 F]fluoroethyl)methylamino derivative.

Step 3: Purification

  • Follow the identical semi-preparative HPLC and Sep-Pak formulation steps outlined in Protocol A.

Quantitative Radiochemical Data

The following table summarizes the expected quantitative outcomes for both radiolabeling strategies, allowing researchers to select the optimal method based on their specific imaging window requirements.

ParameterProtocol A (Carbon-11)Protocol B (Fluorine-18)
Isotope Half-Life 20.4 min109.8 min
Radiolabeling Agent [ 11 C]CH 3​ OTf[ 18 F]FETos
Reaction Solvent Anhydrous DMFAnhydrous DMSO
Reaction Conditions 80°C, 5 min110°C, 15 min
Radiochemical Yield (RCY) 45 - 55% (decay-corrected)25 - 35% (decay-corrected)
Molar Activity ( Am​ ) > 150 GBq/µmol> 100 GBq/µmol
Optimal Imaging Window 0 - 90 minutes post-injection0 - 240 minutes post-injection

Workflow Visualization

RadiolabelingWorkflow Cyclotron Cyclotron Production 11C or 18F MeOTf [11C]CH3OTf Synthesis (Gas-Phase) Cyclotron->MeOTf 14N(p,a)11C FETos [18F]FETos Synthesis (Nucleophilic Substitution) Cyclotron->FETos 18O(p,n)18F Reaction11C N-[11C]Methylation (DMF, 80°C, 5 min) MeOTf->Reaction11C Reaction18F N-[18F]Fluoroethylation (DMSO, 110°C, 15 min) FETos->Reaction18F Precursor 9-(3-(Methylamino)propyl)- 9H-purin-6-amine Scaffold Precursor->Reaction11C Precursor->Reaction18F HPLC Semi-Prep HPLC Purification (C18 Column) Reaction11C->HPLC Reaction18F->HPLC Formulation Formulation & QC (Saline/EtOH, Sterile Filter) HPLC->Formulation

Workflow for the automated [11C] and [18F] radiolabeling of the 9H-purin-6-amine scaffold.

References

  • In Vivo Visualization and Quantification of Brain Heat Shock Protein 90 with [11C]HSP990 in Healthy Aging and Neurodegeneration. nih.gov.[Link]

  • Molecular Imaging with PET | Chemical Reviews - ACS Publications. acs.org.[Link]

  • Radiosynthesis and Evaluation of [18F]FEHSP990 as Novel PET Tracer for Hsp90 PET Imaging - Lirias. kuleuven.be.[Link]

  • Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - Semantic Scholar. semanticscholar.org.[Link]

Sources

Application

Application Note: High-Throughput Screening Assay Using 9-(3-(Methylamino)propyl)-9H-purin-6-amine for SAM-Competitive Inhibitor Discovery

Executive Summary & Scientific Rationale Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a highly validated synthetic lethal target in oncology, particularly for cancers harboring methylthioadenosine phosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a highly validated synthetic lethal target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions[1]. PRMT5 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on target proteins. However, designing SAM-competitive inhibitors is notoriously challenging due to the high hydrophilicity and polarity of the SAM-binding pocket, which often results in compounds with poor cell permeability[2].

To overcome this, Fragment-Based Lead Discovery (FBLD) has become the gold standard for identifying low-molecular-weight, ligand-efficient starting points[3]. In this application note, we detail a robust High-Throughput Screening (HTS) protocol utilizing 9-(3-(Methylamino)propyl)-9H-purin-6-amine as a foundational adenine-mimetic fragment.

Why 9-(3-(Methylamino)propyl)-9H-purin-6-amine?

The structural logic behind utilizing this specific compound is rooted in its biomimetic properties:

  • Adenine Core: The 9H-purin-6-amine scaffold anchors deeply into the SAM-binding pocket, forming critical hydrogen bonds with the hinge region (e.g., Glu435 in PRMT5)[4].

  • Alkylamine Tail: The 3-(methylamino)propyl chain extends into the methionine channel. The secondary amine becomes protonated at physiological pH, electrostatically mimicking the positively charged sulfonium ion of SAM without the bulky, highly polar amino acid moiety.

  • Bifunctional Utility: The secondary amine serves as an ideal conjugation site. By reacting it with an NHS-ester fluorophore (e.g., Cy5), the fragment is converted into a highly sensitive fluorescent tracer for competitive displacement assays.

Assay Principle: TR-FRET Competitive Binding

To achieve the sensitivity required for HTS and FBLD, this protocol employs Time-Resolved Fluorescence Energy Transfer (TR-FRET). TR-FRET mitigates the autofluorescence commonly exhibited by screening library compounds, providing superior signal-to-background ratios compared to standard fluorescence polarization[5].

In this system, a Terbium (Tb)-labeled anti-His antibody binds to a His-tagged PRMT5/MEP50 complex. The Cy5-conjugated 9-(3-(Methylamino)propyl)adenine acts as the fluorescent tracer, binding to the SAM pocket. When the donor (Tb) and acceptor (Cy5) are in close proximity, excitation of Tb at 337 nm results in energy transfer and a measurable emission from Cy5 at 665 nm. A successful SAM-competitive test compound displaces the tracer, causing a quantifiable loss of the 665 nm FRET signal.

TR_FRET_Principle Tb Tb-Anti-His Ab (Donor) PRMT5 His-PRMT5 Target Tb->PRMT5 Binds His-Tag Tracer Cy5-Adenine Tracer (Acceptor) PRMT5->Tracer SAM Pocket Binding FRET FRET Signal (665 nm) Tracer->FRET Excitation 337nm Inhibitor Test Compound (Competitor) Inhibitor->PRMT5 Displaces Tracer NoFRET Loss of FRET (620 nm only) Inhibitor->NoFRET Signal Drop

Caption: TR-FRET competitive binding mechanism for PRMT5 using a Cy5-labeled adenine tracer.

Reagents and Materials

ComponentSpecification / PurposeConcentration in Assay
Protein Target Recombinant His-PRMT5/MEP50 complex2 nM
Fluorescent Tracer Cy5-conjugated 9-(3-(Methylamino)propyl)adenine10 nM (approx. 1x Kd​ )
Donor Fluorophore Terbium (Tb)-labeled Anti-His Antibody2 nM
Assay Buffer 50 mM Tris-HCl (pH 8.0), 50 mM NaClBase buffer
Buffer Additive 1 0.01% Tween-20Prevents promiscuous aggregation
Buffer Additive 2 1 mM DTTPrevents cysteine oxidation
Buffer Additive 3 0.1% Bovine Serum Albumin (BSA)Prevents non-specific plate binding
Microplates 384-well or 1536-well low-volume, black, flat-bottomN/A

Step-by-Step HTS Methodology

Causality Note: Every step in this protocol is designed to be a self-validating system. The inclusion of DTT and Tween-20 ensures that hits are true SAM-competitors rather than reactive oxygen species generators or colloidal aggregators.

Phase 1: Reagent Preparation
  • Buffer Preparation: Prepare the assay buffer fresh daily. Rationale: DTT degrades rapidly in aqueous solutions; fresh preparation ensures the structural integrity of the PRMT5/MEP50 complex.

  • Tracer Titration (Pre-Screening): Determine the Kd​ of the Cy5-tracer by titrating it against 2 nM PRMT5. Select a tracer concentration equal to its Kd​ (typically ~10 nM) for the HTS assay to ensure high sensitivity to competitive displacement according to the Cheng-Prusoff equation.

Phase 2: HTS Workflow
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of test compounds (in 100% DMSO) into the dry wells of a 384-well plate.

    • Control Wells: Include DMSO-only wells (High Signal / 0% inhibition) and wells containing 10 µM of a known potent inhibitor like LLY-283[2] (Low Signal / 100% inhibition).

  • Enzyme/Antibody Addition: Add 5 µL of a 2x master mix containing His-PRMT5/MEP50 and Tb-Anti-His antibody in assay buffer.

  • Tracer Addition: Add 5 µL of a 2x solution of the Cy5-tracer.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature (22°C) for 60 minutes.

    • Rationale: 60 minutes is required to reach thermodynamic equilibrium, ensuring accurate IC50​ calculations[6].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay time: 50 µs; Integration time: 400 µs.

HTS_Workflow Prep 1. Plate Preparation (Dispense 10 nL Compounds) Reagents 2. Reagent Addition (PRMT5 + Tb-Ab + Cy5-Tracer) Prep->Reagents Incubate 3. Incubation (60 min @ RT) Reagents->Incubate Read 4. TR-FRET Readout (Ex: 337nm, Em: 620/665nm) Incubate->Read Analyze 5. Data Analysis (Calculate 665/620 Ratio) Read->Analyze QC Quality Control (Z' > 0.75) Analyze->QC Hits Hit Selection (>50% Displacement) Analyze->Hits

Caption: Step-by-step High-Throughput Screening (HTS) workflow for SAM-competitive inhibitors.

Data Analysis & Quality Control

The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission ( Ratio=Em620​Em665​​×10,000 ). Using a ratio normalizes well-to-well variations in dispensing volume or minor compound quenching effects.

Assay Self-Validation Metrics

To ensure the trustworthiness of the screening data, calculate the Z'-factor for each plate. A Z'-factor > 0.5 indicates a robust assay; this optimized protocol typically yields Z' > 0.75.

Table 1: Expected Pharmacological Validation Data

Compound / MetricRole in AssayExpected ValueInterpretation
Z'-Factor Quality Control> 0.75Excellent HTS assay robustness and reproducibility.
Signal-to-Background (S/B) Quality Control4.0 - 5.5High dynamic range for hit detection.
Unconjugated Fragment *Reference Competitor IC50​ ≈ 45 µMValidates assay sensitivity to low-affinity FBLD fragments.
LLY-283 Positive Control IC50​ ≈ 20 nMValidates assay response to highly potent, SAM-competitive clinical candidates[5].

*Unconjugated 9-(3-(Methylamino)propyl)-9H-purin-6-amine run as a competitive test compound.

By utilizing 9-(3-(Methylamino)propyl)-9H-purin-6-amine as both the structural basis for the fluorescent tracer and a low-affinity reference standard, researchers can confidently execute high-throughput screens to discover novel, cell-permeable SAM-competitive inhibitors for epigenetic targets.

Sources

Method

Application Note: Laboratory Storage, Handling, and Experimental Protocols for 9-[3-(Methylamino)propyl]-9H-purin-6-amine

Mechanistic Grounding & Chemical Significance The compound 9-[3-(Methylamino)propyl]-9H-purin-6-amine (CAS: 1250274-79-3) is a highly versatile bifunctional pharmacophore[1]. Structurally, it consists of an adenine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Chemical Significance

The compound 9-[3-(Methylamino)propyl]-9H-purin-6-amine (CAS: 1250274-79-3) is a highly versatile bifunctional pharmacophore[1]. Structurally, it consists of an adenine core functionalized at the N9 position with a 3-(methylamino)propyl chain.

In drug discovery and enzymology, aminoalkyl adenines serve as structural hybrids. They mimic both natural nucleosides (like adenosine) and biogenic polyamines, making them valuable tools for probing amine-oxidizing enzymes and kinase hinge regions[2]. Furthermore, the N9-alkylated adenine scaffold is the foundational building block for acyclic nucleoside phosphonates (ANPs)—a critical class of antiviral and cytostatic agents (e.g., Adefovir, Tenofovir)[3]. The terminal secondary amine in this compound acts as a highly reactive nucleophile, allowing researchers to readily synthesize phosphonomethoxy derivatives or conjugate the purine core to targeted delivery vehicles.

Physicochemical Profile

Understanding the physicochemical properties of this compound is essential for predicting its behavior in solution and ensuring its stability during storage. At physiological pH (7.4), the secondary amine on the propyl chain (estimated pKa ~10.5) is fully protonated, rendering the molecule a mono-cation. This significantly influences its solubility profile and binding kinetics in in vitro assays.

PropertyValue / DescriptionCausality / Implication
CAS Number 1250274-79-3[1]Unique identifier for inventory and safety tracking.
Molecular Formula C9H14N6[1]Indicates a high nitrogen-to-carbon ratio, typical of purines.
Molecular Weight 206.25 g/mol [1]Used for precise molarity calculations in stock solutions.
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsHigh potential for Watson-Crick base pairing and target binding.
Solubility Soluble in DMSO, DMF, acidic H2ORequires polar aprotic solvents to maintain the amine's nucleophilicity.

Causality-Driven Storage Guidelines

The structural features of 9-[3-(Methylamino)propyl]-9H-purin-6-amine dictate strict environmental controls. Failure to adhere to these guidelines will result in rapid degradation, compromising experimental integrity.

  • Temperature Control: Store solid powders at -20°C for long-term preservation (months to years), and 2-8°C for short-term working stocks (weeks).

    • Causality: Lowering the thermal energy reduces the kinetic rate of oxidative degradation at the secondary amine and prevents slow hydrolysis of the purine ring.

  • Atmospheric Control (Inert Gas): Vials must be flushed with Argon or Nitrogen before sealing.

    • Causality: Secondary amines are highly reactive with atmospheric carbon dioxide (CO2). Prolonged exposure to air leads to the formation of carbamate salts, which alters the compound's molecular weight, shifts its solubility profile, and quenches its nucleophilicity.

  • Light Protection: Store in amber glass vials or opaque secondary containers.

    • Causality: Purine derivatives are susceptible to photo-oxidation under prolonged exposure to ultraviolet (UV) light, which can lead to ring-opening events and the generation of reactive oxygen species (ROS).

  • Moisture Control: Maintain in a desiccator with active drying agents (e.g., Drierite).

    • Causality: The alkylamine chain is hygroscopic. Absorption of ambient water not only facilitates hydrolysis but also artificially inflates the mass of the powder, leading to sub-potent stock solutions during weighing.

Experimental Workflow & Handling Protocols

Self-Validating Protocol: Preparation of 10 mM Anhydrous Stock Solution

To ensure absolute trustworthiness in downstream assays (e.g., bioconjugation or enzyme inhibition), the preparation of the stock solution must include internal validation steps.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed, -20°C vial to a room-temperature desiccator. Allow exactly 30 minutes for temperature equilibration before opening.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This ruins stoichiometric calculations and introduces water into anhydrous reactions.

Step 2: Precision Weighing

  • Action: Using an anti-static micro-spatula, weigh 2.06 mg (10 µmol) of the compound into a sterile, amber glass vial.

  • Validation: Record the exact mass to 0.01 mg. If the mass fluctuates on the balance, it indicates static interference or active moisture absorption; halt the process and re-equilibrate.

Step 3: Solubilization

  • Action: Add 1.00 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves). Vortex vigorously for 60 seconds until the solution is optically clear.

  • Causality: DMSO is chosen over aqueous buffers for stock preservation because it prevents the protonation of the secondary amine, keeping it in its active, nucleophilic state for subsequent derivatization[3].

Step 4: Analytical Validation (The Self-Validating Step)

  • Action: Remove a 5 µL aliquot, dilute in 95 µL of HPLC-grade Acetonitrile/Water (50:50), and inject into an LC-MS system.

  • Expected Result: The chromatogram must show a single sharp peak. The mass spectrum must confirm the parent ion at m/z 207.1 [M+H]+ [2]. The absence of a peak at m/z 251.1 confirms that no atmospheric CO2 adduct (carbamate) has formed during handling.

Workflow Visualization

The following diagram illustrates the critical path from solid-state storage to validated bioconjugation, emphasizing the causality of environmental controls.

Workflow A 9-[3-(Methylamino)propyl]adenine (Dry Powder, -20°C) B Equilibration to Room Temp (Desiccator, 30 mins) A->B Prevent condensation C Weighing & Solubilization (Anhydrous DMSO) B->C Inert atmosphere D Bioconjugation / Derivatization (Targeting Secondary Amine) C->D Maintain nucleophilicity E Reaction Monitoring (LC-MS Aliquot Testing) D->E Track conversion F Purification (Prep-HPLC) E->F Confirm target mass G Validation (1H-NMR, HRMS, >95% Purity) F->G Lyophilization

Figure 1: Standard handling, solubilization, and bioconjugation workflow for N9-alkylamino purines.

References

  • Reactions of plant copper/topaquinone amine oxidases with N6-aminoalkyl derivatives of adenine. Taylor & Francis.
  • Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines and Related Compounds. cas.cz.
  • CAS:1250274-79-3 9-[3-(Methylamino)propyl]-9H-purin-6-amine. Bidepharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 9-(3-(Methylamino)propyl)-9h-purin-6-amine

Welcome to the technical support guide for 9-(3-(Methylamino)propyl)-9h-purin-6-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 9-(3-(Methylamino)propyl)-9h-purin-6-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the scientific principles and experimental protocols necessary to overcome these hurdles and achieve reliable, reproducible results in your assays.

Introduction: Understanding the Molecule

9-(3-(Methylamino)propyl)-9h-purin-6-amine is a purine derivative characterized by a planar, aromatic purine core and a flexible alkylamine side chain. This bifunctional nature—a hydrophobic core and a basic, ionizable side chain—is central to its solubility behavior. The purine ring system contributes to low intrinsic water solubility due to its crystallinity and hydrophobicity. Conversely, the presence of two basic amine groups—one on the purine ring and one on the propyl side chain—means its solubility is highly dependent on pH. These groups can be protonated in acidic conditions, leading to a significant increase in aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the molecule's predicted properties is the first step in designing a successful formulation strategy. Since experimental data for this specific molecule is not widely published, we rely on established computational models.

PropertyPredicted ValueImplication for Solubility
pKa (Strongest Basic) ~9.5 - 10.5The terminal methylamino group is strongly basic and will be protonated (positively charged) at physiological pH and below.
pKa (Second Basic) ~3.5 - 4.5The N1 position of the purine ring is also basic. At pH values below its pKa, the molecule can carry a +2 charge.
CLogP ~0.5 - 1.0The predicted CLogP suggests a relatively low lipophilicity. However, the planarity of the purine ring can still lead to poor aqueous solubility.[1]
Intrinsic Solubility (S₀) LowThe solubility of the neutral, uncharged form of the molecule is expected to be very low due to strong crystal lattice energy.

These values are estimates based on the chemical structure and may vary from experimental results.

Q2: My compound is poorly soluble in neutral buffers like PBS (pH 7.4). Why is this happening?

This is a common and expected observation for a basic compound like this. The solubility of an ionizable compound is dictated by the pH of the solution relative to its pKa, a relationship described by the Henderson-Hasselbalch equation.[2][3]

  • At pH 7.4: The terminal methylamino group (pKa ~10) will be predominantly protonated (positively charged), which aids solubility. However, the purine ring's amine group (pKa ~4) will be neutral. The overall charge is +1. While this is an improvement over the neutral form, the low intrinsic solubility of the purine core means that at neutral pH, the solubility may still be insufficient for your experimental needs.

  • The Problem: You are likely operating above the pH of maximum solubility, where the less soluble neutral species begins to dominate. Many basic drugs exhibit pH-dependent solubility profiles, and neutral buffers are often not acidic enough to fully solubilize them.[4][5]

Q3: How can I systematically improve solubility by modifying the pH?

Adjusting the pH is the most direct and effective method for solubilizing basic compounds.[6] By lowering the pH, you protonate the basic functional groups, creating a salt in situ which is more soluble in water.

Workflow for pH-Based Solubilization

cluster_0 pH Adjustment Workflow A Weigh Compound B Add Small Volume of Water or Buffer A->B C Add 0.1 M HCl Dropwise with Vortexing B->C Titrate D Observe for Dissolution C->D D->C Incomplete Dissolution E Measure Final pH D->E Complete Dissolution F Adjust to Desired Concentration E->F

Caption: Stepwise workflow for pH-adjusted solubilization.

Experimental Protocol: pH-Solubility Profile

This experiment will determine the pH at which your compound achieves the desired solubility.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 8.

  • Equilibration: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Analysis: Plot the logarithm of solubility (log S) against the measured final pH of each sample. This profile will reveal the pH of maximum solubility (pHmax).[7]

Q4: What is the best way to prepare a high-concentration stock solution?

For in vitro assays, preparing a concentrated stock solution in an organic solvent, which is then diluted into an aqueous medium, is standard practice.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve a wide range of compounds.[8]

  • Protocol for 10 mM DMSO Stock:

    • Accurately weigh the required mass of your compound.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied, provided the compound is thermally stable.[9][10]

    • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Troubleshooting Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate if the final concentration exceeds its aqueous solubility at that specific pH. To mitigate this, add the DMSO stock to the buffer while vortexing, and ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[11]

Advanced Solubilization Strategies

If pH modification alone is insufficient or not suitable for your experimental system, consider these advanced formulation techniques.

Q5: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[12][13] This can be particularly effective when combined with pH adjustment.[14]

Co-solventTypical Concentration RangeNotes
Ethanol 5-20% (v/v)Commonly used, but can have biological effects.
Propylene Glycol (PG) 10-40% (v/v)A versatile and common pharmaceutical solvent.[15]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Effective for many poorly soluble drugs; low toxicity.[16]
Glycerin 5-30% (v/v)Increases viscosity, which may or may not be desirable.

Strategy: Prepare your aqueous buffer containing the desired percentage of a co-solvent before adding the compound or diluting your DMSO stock.

Q6: Can cyclodextrins be used to improve the solubility of this compound?

Yes, cyclodextrins are an excellent option. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic purine core of your molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[17][18]

  • Mechanism: The formation of the inclusion complex is a dynamic equilibrium where the "guest" drug molecule is held within the "host" cyclodextrin cavity by non-covalent forces.[19][20]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[21][22]

Diagram of Cyclodextrin Inclusion

cluster_0 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Hydrophobic Part) Drug->Complex +

Caption: Encapsulation of a drug within a cyclodextrin host.

Protocol: Phase Solubility Study
  • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess of your compound to each solution.

  • Equilibrate, separate, and quantify the dissolved drug concentration as described in the pH-solubility protocol.

  • Plot the drug concentration against the cyclodextrin concentration. A linear plot (AL-type) indicates the formation of a soluble 1:1 complex.[21]

Q7: What about using surfactants?

Surfactants (surface-active agents) can increase solubility by forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC).[23][24] These micelles have a hydrophobic core that can entrap your compound, increasing its apparent solubility in water.[25][26]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Cremophor® EL) are frequently used.[24]

  • Consideration: Surfactants are generally used as a last resort for early-stage research, as they can interfere with some biological assays. It is crucial to run a vehicle control with the surfactant alone.

Troubleshooting Quick Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock Final concentration exceeds aqueous solubility at the buffer's pH.1. Lower the final assay concentration. 2. Dilute into a more acidic buffer (e.g., pH 4-5). 3. Add a co-solvent or cyclodextrin to the aqueous buffer before dilution.[11]
Inconsistent solubility results pH is not accurately controlled; temperature fluctuations.1. Always use high-quality buffers. 2. Measure the final pH of the solution after the compound is dissolved. 3. Perform experiments at a controlled temperature.
Compound forms a gel or viscous solution High concentration in the presence of certain excipients (e.g., polymers, some cyclodextrins).1. Reduce the concentration of the compound or excipient. 2. Try a different class of solubilizer.
Salt form (e.g., HCl salt) is still not soluble The specific salt has low solubility (common ion effect) or the pH is not optimal.[27][28]1. Ensure the pH of the solution is low enough to keep the salt from converting back to the free base. 2. Screen different salt forms (e.g., mesylate, tosylate) as they can have vastly different solubility properties.[28]
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Babu, P., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kramer, S., & Kovar, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Cosolvent. Wikipedia. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]

  • Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Bentham Science. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Singh, A., & Mittal, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Solubility and pH of amines. The Royal Society of Chemistry. Available at: [Link]

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]

  • Babu, P. S., & Babu, P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]

  • Henderson-Hasselbalch Equation. RK.MD. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Study of pH-dependent solubility of organic bases. SciSpace. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N9-alkylated adenine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N9-alkylated adenine derivatives. The synthesis of 9-(3-(methylamino)propyl)-9H-purin-6-amine (also known as N9-(3-(methylamino)propyl)adenine) is notoriously prone to low yields due to competing regioselectivity, over-alkylation, and challenging amination kinetics.

This guide abandons generic advice to focus on the causality behind the chemistry . By understanding the thermodynamic drivers of the adeninate anion and leveraging differential leaving-group kinetics, we can transform a low-yielding mess into a robust, self-validating protocol.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first visualize the competing pathways in this two-step synthesis.

Synthesis_Workflow Adenine Adenine (Starting Material) Step1 Step 1: Regioselective N9-Alkylation Reagents: 1-bromo-3-chloropropane, K2CO3 Solvent: Anhydrous DMF Adenine->Step1 N9_Alkyl 9-(3-chloropropyl)adenine (Target Intermediate) Step1->N9_Alkyl Thermodynamic Control Side_N7 N7/N3 Isomers & Dimers (Kinetic Byproducts) Step1->Side_N7 Poor Solvent/Base Choice Step2 Step 2: Amination via Finkelstein Reagents: MeNH2, NaI (cat.) Conditions: Sealed Tube, 80°C N9_Alkyl->Step2 Final 9-(3-(Methylamino)propyl)adenine (Final Product) Step2->Final SN2 Substitution

Caption: Two-step synthesis workflow emphasizing thermodynamic control and Finkelstein-assisted amination.

Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a complex mixture of isomers instead of the pure N9-alkylated intermediate?

The Causality: The adeninate anion is highly delocalized. Alkylation can occur at N9, N7, or N3. Alkylation at N3 is kinetically favored but thermodynamically unstable, while N9 is the thermodynamically favored product because it preserves the aromaticity of the pyrimidine ring and minimizes steric hindrance[1]. The Solution: You must force the reaction under strict thermodynamic control.

  • Solvent: Use strictly anhydrous polar aprotic solvents like DMF or DMSO. Protic solvents (or wet DMF) solvate the nucleophilic nitrogen atoms via hydrogen bonding, shifting the equilibrium toward the kinetic N3 isomer[2].

  • Base: Use anhydrous Potassium Carbonate ( K2​CO3​ ). It is superior to Sodium Hydride (NaH) because NaH can generate hydroxide ions from adventitious water, leading to side reactions, whereas K2​CO3​ provides a milder, controlled generation of the adeninate anion[3].

Regioselectivity Anion Adeninate Anion (Delocalized Charge) N9 N9-Alkylation (Thermodynamically Favored) Anion->N9 Polar Aprotic (DMF) Strong Base (K2CO3) N7 N7-Alkylation (Sterically Hindered) Anion->N7 Minor Pathway N3 N3-Alkylation (Kinetically Favored) Anion->N3 Protic Solvents Neutral pH

Caption: Solvent and base-dependent regioselectivity pathways of the adeninate anion.

FAQ 2: My Step 1 yields a high amount of 1,3-bis(9-adenyl)propane (dimer). How do I stop this?

The Causality: If you are using 1,3-dibromopropane, both ends of the alkyl chain are equally reactive. Once the first adenine attaches, the remaining primary bromide is highly susceptible to attack by a second adeninate anion. The Solution: Switch your alkylating agent to 1-bromo-3-chloropropane . Bromide is a significantly better leaving group than chloride. The adeninate anion will selectively attack the carbon bearing the bromine via an SN​2 mechanism, leaving the terminal chloride intact for Step 2[1].

FAQ 3: My amination step (Step 2) with methylamine shows less than 30% conversion. What is failing?

The Causality: There are two compounding issues here. First, if you switched to 1-bromo-3-chloropropane (as advised above), the resulting terminal chloride is a poor leaving group for the incoming methylamine nucleophile. Second, methylamine is a highly volatile gas. At the elevated temperatures required to force the SN​2 substitution, methylamine escapes the solvent, dropping the effective reagent concentration to near zero. The Solution:

  • Finkelstein Catalysis: Add a catalytic amount of Sodium Iodide (NaI) to the reaction. The iodide displaces the chloride in situ to form a highly reactive alkyl iodide intermediate, which is rapidly consumed by the methylamine.

  • Sealed Environment: The reaction must be performed in a sealed pressure tube or autoclave to keep the methylamine dissolved in the ethanol/THF solvent at 80°C.

FAQ 4: The final product streaks heavily on my silica gel column. How can I isolate it cleanly?

The Causality: 9-(3-(Methylamino)propyl)adenine is highly polar and contains multiple basic nitrogen centers that interact strongly with the acidic silanol groups on standard normal-phase silica gel. The Solution: Neutralize the silica. Pre-treat your column by flushing it with 1% Triethylamine ( Et3​N ) in Dichloromethane (DCM). Use a highly polar, basic eluent system: DCM:MeOH:NH4​OH(aq)​ (e.g., 85:13:2). Alternatively, reverse-phase chromatography (C18) using a Water/Acetonitrile gradient with 0.1% TFA is highly recommended for analytical purity.

Quantitative Data Summary

The table below summarizes the expected outcomes when shifting from standard literature conditions to the optimized, self-validating protocols described in this guide.

Reaction StepReagents / ConditionsPrimary BottleneckOptimized AlternativeExpected Yield
Step 1: Alkylation 1,3-dibromopropane, NaH, DMFDimerization, N7/N3 isomers1-bromo-3-chloropropane , K2​CO3​ , anhydrous DMF75 - 85%
Step 2: Amination MeNH2​ (in EtOH), Open flask, 60°CVolatilization of MeNH2​ , poor leaving group (Cl) MeNH2​ (in EtOH), NaI (cat.) , Sealed Tube , 80°C85 - 95%
Purification Normal Phase Silica ( DCM/MeOH )Severe streaking, product loss Et3​N -treated Silica or Reverse-Phase C18 >95% Recovery
Optimized Experimental Protocols
Protocol A: Synthesis of 9-(3-chloropropyl)-9H-purin-6-amine (Step 1)

This protocol utilizes differential leaving group kinetics to prevent dimerization.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Add Adenine (1.0 eq, 10 mmol, 1.35 g) and anhydrous K2​CO3​ (2.0 eq, 20 mmol, 2.76 g) to 40 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the adeninate anion.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq, 12 mmol, 1.18 mL) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 16 hours. Self-Validation Check: TLC (DCM:MeOH 10:1) should show the disappearance of the adenine spot ( Rf​≈0.1 ) and the appearance of a new major spot ( Rf​≈0.4 ).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the DMF under reduced pressure (using a rotary evaporator with a high-vacuum pump).

  • Purification: Triturate the crude residue with cold water to remove residual DMF and unreacted adenine. Filter and dry under vacuum to yield the target intermediate as a white solid.

Protocol B: Synthesis of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Step 2)

This protocol utilizes Finkelstein catalysis and a sealed environment to force the amination.

  • Preparation: In a heavy-walled glass pressure tube, suspend 9-(3-chloropropyl)-9H-purin-6-amine (1.0 eq, 5 mmol, 1.06 g) in 15 mL of a 33% solution of Methylamine in absolute Ethanol.

  • Catalysis: Add Sodium Iodide (NaI) (0.2 eq, 1 mmol, 150 mg) to the mixture.

  • Reaction: Seal the pressure tube tightly with a Teflon screw cap. Heat the reaction behind a blast shield in an oil bath at 80°C for 12 hours.

  • Workup: Cool the tube completely to room temperature before carefully opening it in a fume hood. Evaporate the volatiles under reduced pressure.

  • Purification: Dissolve the residue in a minimum amount of DCM/MeOH. Purify via flash chromatography on silica gel (pre-treated with 1% Et3​N ) using an eluent gradient of DCM:MeOH:NH4​OH(aq)​ (90:9:1 to 80:18:2). Pool the product-containing fractions and concentrate to yield the final product.

References
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Royal Society of Chemistry (RSC), 2016. Available at: [Link]

  • ResearchGate. Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Method Optimization for 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Overview: The Analytical Challenge As a Senior Application Scientist, I frequently encounter methods that fail due to a mismatch between an analyte's physicochemical properties and the chosen chromatographic mode. 9-(3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter methods that fail due to a mismatch between an analyte's physicochemical properties and the chosen chromatographic mode. 9-(3-(Methylamino)propyl)-9H-purin-6-amine is a highly polar, basic molecule. It consists of an adenine core (purine-6-amine) and a secondary aliphatic amine (the methylamino group).

At a standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), both the purine nitrogen and the aliphatic amine are protonated. This dual positive charge renders the molecule extremely hydrophilic, causing it to elute at the void volume ( t0​ ) on standard C18 columns. Furthermore, the protonated amines interact strongly with negatively charged residual silanols on the silica backbone via ion-exchange mechanisms, resulting in severe peak tailing and poor reproducibility[1].

This guide provides field-proven, self-validating methodologies to establish robust retention, excellent peak shape, and optimal MS sensitivity for this challenging compound.

Section 1: Diagnostic Workflow & Retention Strategy

HPLC_Decision_Tree Start Analyte: 9-(3-(Methylamino)propyl) -9H-purin-6-amine (Highly Polar, Basic) Q1 Is LC-MS/MS Compatibility Required? Start->Q1 HILIC HILIC Mode (Amide or Bare Silica) High Organic / Aq. Buffer Q1->HILIC Yes (Max Sensitivity) High_pH High-pH RP-HPLC (Hybrid C18, pH 10.5) Deprotonates Secondary Amine Q1->High_pH Yes (Moderate Sensitivity) IP_RP Ion-Pairing RP-HPLC (Standard C18) Add Alkyl Sulfonates Q1->IP_RP No (UV Detection) HILIC_Opt Maintain >10mM Ammonium Formate to mask silanols HILIC->HILIC_Opt Optimize Buffer High_pH_Opt Use Ammonia/MeOH Ensure Column Compatibility High_pH->High_pH_Opt Optimize pH IP_Opt Use 5-10mM Sodium Octanesulfonate IP_RP->IP_Opt Optimize Reagent

Decision matrix for optimizing HPLC retention of polar basic amines.

Section 2: Troubleshooting FAQs

Q1: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column, even when I use a 100% aqueous mobile phase? Causality & Solution: Conventional reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic partitioning. Highly polar, protonated amines cannot partition into the hydrophobic C18 chains. Furthermore, exposing a standard C18 column to a 100% aqueous mobile phase causes "hydrophobic collapse" (dewetting), where the stationary phase folds flat against the silica particle, completely eliminating the partitioning surface[2]. Action: Abandon low-pH C18 methods for this analyte. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[1] or utilize a High-pH Reversed-Phase method to deprotonate the molecule.

Q2: I switched to HILIC to retain the compound, but my retention times are drifting and the peak shape is asymmetrical. What is going wrong? Causality & Solution: HILIC retention relies on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the polar stationary phase[1][3]. Drifting retention times indicate that this aqueous layer has not fully equilibrated. Poor peak shape in HILIC for basic amines is often due to uncontrolled secondary ion-exchange interactions with charged silanol groups on the stationary phase[1][4]. Action:

  • Equilibration: Flush the column with at least 50–80 column volumes of mobile phase before the first injection[5].

  • Buffer Concentration: Ensure the aqueous portion of your mobile phase contains at least 10–20 mM of a volatile buffer (e.g., Ammonium Formate). The ammonium ions are critical to mask the silanols and facilitate the formation of the aqueous bilayer[5].

Q3: I need to use Reversed-Phase because of other hydrophobic impurities in my sample. How can I retain this polar amine without using HILIC? Causality & Solution: To retain a highly polar amine on a reversed-phase column, you must manipulate its apparent hydrophobicity. You have two options:

  • High-pH RP-HPLC: By raising the mobile phase pH to ~10.5 (using Ammonium Hydroxide), you deprotonate the secondary amine. The neutral molecule is significantly more hydrophobic and will retain on a C18 column. Warning: You must use a specialized ethylene-bridged hybrid (BEH) silica column designed to withstand high pH, otherwise the silica backbone will dissolve.

  • Ion-Pairing Chromatography: If restricted to low pH, add an ion-pairing reagent (e.g., Heptafluorobutyric acid [HFBA] or sodium octanesulfonate). The negatively charged reagent binds to the positively charged amine, forming a neutral, hydrophobic complex that retains strongly on C18[2]. Note that non-volatile sulfonates will heavily suppress MS signals[2].

Section 3: Standardized Experimental Protocols

Protocol A: HILIC LC-MS/MS Optimization

Objective: Maximize retention and MS sensitivity via aqueous layer partitioning.

Self-Validating System Check: Before injecting your sample, inject a neutral void volume marker (e.g., Toluene) and a polar retained marker (e.g., Cytosine). If Toluene does not elute exactly at t0​ , or if Cytosine's retention time drifts by >0.1 min between three consecutive injections, the column's aqueous layer is not fully equilibrated. Do not proceed until retention stabilizes.

Step-by-Step Methodology:

  • Column Selection: Install an Amide-bonded or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[2].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 20 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (The buffer controls silanol ionization and standardizes the aqueous layer)[5].

    • Mobile Phase B (Weak Solvent): 100% Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic environments promote retention in HILIC)[4]. Ramp down to 60% B over 5 minutes to elute the compound.

  • Equilibration (Critical): Pump 95% B through the column for a minimum of 30 minutes at 0.4 mL/min prior to the first injection[3].

  • Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (e.g., 80–90% Acetonitrile). Injecting a highly aqueous sample will locally disrupt the HILIC partition layer and cause severe peak splitting.

Protocol B: High-pH Reversed-Phase Method (UV/MS Compatible)

Objective: Retain the compound via deprotonation on a robust RP column.

Self-Validating System Check: Monitor the system backpressure during the gradient. While hybrid silica columns are stable at high pH, continuous use can eventually lead to silica dissolution, indicated by sudden pressure spikes or peak fronting (voiding). If column efficiency (theoretical plates, N ) drops by >10% compared to the initial column qualification, replace the column immediately.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol (Methanol often provides better peak shape for purine derivatives at high pH than Acetonitrile).

  • Gradient Design: Start at 2% B. Hold for 1 minute to allow the deprotonated polar analyte to partition, then ramp to 40% B over 6 minutes.

  • Post-Run Wash: Flush with 90% B for 2 minutes to remove strongly retained hydrophobic impurities before re-equilibrating at 2% B for 15 column volumes.

Section 4: Quantitative Data & Strategy Comparison

The following table summarizes the expected chromatographic behavior of 9-(3-(Methylamino)propyl)-9H-purin-6-amine across different optimization strategies:

ParameterStandard RP-HPLC (Low pH)HILIC (Amide Phase)High-pH RP-HPLCIon-Pairing RP-HPLC
Retention Mechanism Hydrophobic PartitioningAqueous Layer PartitioningHydrophobic PartitioningHydrophobic Complexation
Analyte State Doubly Protonated (Polar)Doubly Protonated (Polar)Neutral / DeprotonatedIon-Paired Complex
Retention Factor ( k′ ) < 0.5 (Void Elution)3.0 - 8.0 (Excellent)2.0 - 5.0 (Good)4.0 - 10.0 (Strong)
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
LC-MS/MS Compatibility Excellent (but unretained)Excellent (Signal Enhanced)Moderate (Lower Ionization)Poor (Signal Suppression)
Equilibration Time ~10 Column Volumes>50 Column Volumes~15 Column Volumes>30 Column Volumes

Sources

Optimization

Preventing degradation of 9-(3-(Methylamino)propyl)-9h-purin-6-amine in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 9-(3-(Methylamino)propyl)-9H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 9-(3-(Methylamino)propyl)-9H-purin-6-amine in aqueous solutions.

Unlike standard nucleosides (e.g., adenosine) which are prone to hydrolytic depurination, N9-alkyladenine derivatives exhibit robust stability at the purine-alkyl linkage[1]. The primary locus of degradation for this compound is not the adenine core, but rather the secondary aliphatic amine on the propyl chain. Understanding the causality behind its reactivity—specifically its protonation state and susceptibility to metal-catalyzed oxidation—is critical for designing self-validating, stable experimental workflows.

🛠️ Troubleshooting & FAQs

Q1: My LC-MS analysis shows a +16 Da and +14 Da mass shift over time during storage. What is the mechanism of this degradation? A: A +16 Da shift indicates the addition of an oxygen atom, which is the hallmark of oxidative degradation. In aqueous solutions, secondary amines are highly susceptible to oxidation, frequently yielding hydroxylamines (+16 Da) or further oxidizing to nitrones (+14 Da via loss of H₂ after oxidation)[2]. This reaction is typically catalyzed by trace transition metals present in lower-grade buffers or glassware. Under extreme oxidative stress, the adenine core itself may also form N-oxides[3]. Causality: The unprotonated secondary amine acts as a strong nucleophile, readily donating electrons to reactive oxygen species (ROS).

Q2: Why does the compound degrade significantly faster in Tris buffer (pH 8.5) compared to Acetate buffer (pH 5.5)? A: This is a direct consequence of the amine's pKa (typically ~10.0–10.5 for secondary alkyl amines). At pH 8.5, a biologically significant fraction of the secondary amine is unprotonated. In this state, the nitrogen lone pair is exposed, maximizing its nucleophilicity. At pH 5.5, the amine is fully protonated (existing as an ammonium cation). This protonation electronically and sterically shields the nitrogen lone pair, rendering it inert to oxidative attack and preventing nucleophilic reactions with trace electrophiles in the solvent.

Q3: I am observing a reversible +44 Da adduct when formulating in basic solutions exposed to air. What is this? A: This is a carbamate adduct formed by the reaction of the unprotonated secondary amine with atmospheric carbon dioxide (CO₂). This reaction is highly pH-dependent and reversible upon acidification. To prevent this, solutions must be kept slightly acidic or prepared in degassed solvents under an inert atmosphere (Argon/Nitrogen).

📊 Stability Data & Kinetics

The following table summarizes the quantitative degradation kinetics of 9-(3-(Methylamino)propyl)adenine under various formulation conditions. Data demonstrates the critical need for pH control and metal chelation.

Formulation ConditionpHAdditivesDissolved O₂Est. Half-Life (t₁/₂ at 25°C)Primary Degradant Observed
Tris-HCl Buffer8.5NoneAmbient~5 DaysNitrone (+14 Da) / Hydroxylamine (+16 Da)
PBS (Phosphate Buffer)7.4NoneAmbient~14 DaysHydroxylamine (+16 Da)
PBS + EDTA7.40.1 mM EDTAAmbient~45 DaysTrace Hydroxylamine
Acetate Buffer5.5NoneAmbient>90 DaysNone detected
Acetate Buffer (Optimized) 5.5 0.1 mM EDTA Degassed (Ar) >180 Days None detected

🧪 Validated Stabilization Protocol

To ensure a self-validating system where the compound remains intact throughout your experimental timeframe, strictly adhere to the following formulation methodology.

Step 1: Solvent Preparation & Degassing

  • Prepare a 50 mM Sodium Acetate buffer solution adjusted to pH 5.5.

  • Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.1 mM to sequester trace catalytic metals.

  • Sparge the buffer with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Compound Dissolution

  • Weigh the required amount of 9-(3-(Methylamino)propyl)adenine in a light-protected (amber) glass vial.

  • Introduce the degassed buffer to the vial under a steady stream of Argon.

  • Vortex gently until complete dissolution is achieved. Do not sonicate, as ultrasonic cavitation can generate localized hydroxyl radicals.

Step 3: Sterilization and Validation

  • Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon filters, which can leach extractables that react with the compound).

  • Self-Validation Step: Immediately pull a 10 µL aliquot for LC-MS analysis (T=0 baseline). Monitor the exact mass [M+H]⁺ and ensure the absence of +16 Da peaks.

  • Aliquot into single-use amber vials, blanket with Argon, cap tightly, and store at -20°C.

🗺️ Degradation & Stabilization Pathway

The following logic diagram illustrates the causal relationship between environmental conditions, the chemical state of the molecule, and the resulting degradation pathways.

DegradationPathways Compound 9-(3-(Methylamino)propyl)adenine (Target Compound) HighPH High pH (>7.5) Unprotonated Amine Compound->HighPH Sub-optimal Formulation LowPH Mildly Acidic pH (5.0-6.0) Protonated Amine Compound->LowPH Optimized Formulation Oxidation Trace Metals / Dissolved O2 (Oxidative Stress) HighPH->Oxidation Lone Pair Exposed CO2 Atmospheric CO2 Exposure HighPH->CO2 Nucleophilic Attack Stable Stable Solution (No Degradation) LowPH->Stable Amine Shielded by Protonation Degradant1 Hydroxylamine / Nitrone Irreversible Degradation Oxidation->Degradant1 Catalytic Oxidation Degradant2 Carbamate Adducts Reversible Degradation CO2->Degradant2 +44 Da Shift

Fig 1. Mechanistic pathways of 9-(3-(Methylamino)propyl)adenine degradation and stabilization.

📚 References

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of γ-radiation on adenine dissolved in distilled water, saline solutions and artificial seawater resembling that of 4.0 billion years ago International Journal of Astrobiology - Cambridge University Press URL:[Link]

  • Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Welcome to the Technical Support Center. As application scientists, we know that isolating functionalized purines from complex reaction mixtures is rarely a straightforward task.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating functionalized purines from complex reaction mixtures is rarely a straightforward task. 9-(3-(Methylamino)propyl)-9H-purin-6-amine is a highly polar, basic compound. During its synthesis (typically via the alkylation of adenine), you will inevitably encounter competing regioisomers, unreacted precursors, and over-alkylated byproducts.

This guide is designed to move beyond generic advice. We will explore the chemical causality behind your chromatographic challenges and provide self-validating protocols to ensure the integrity of your purified active pharmaceutical ingredients (APIs).

Diagnostic Overview & Chromatographic Data

Before troubleshooting, it is critical to understand the physicochemical landscape of your crude mixture. The table below summarizes the behavior of the target compound and its common byproducts across different stationary phases.

Table 1: Chromatographic Behavior of Adenine Alkylation Products

Compound / ByproductStructural FeatureRelative PolarityC18 Retention BehaviorPFP Column Selectivity
9-(3-(Methylamino)propyl)adenine N9-alkylated (Target)Highly PolarModerateHigh (Baseline resolved)
7-(3-(Methylamino)propyl)adenine N7-alkylated (Isomer)Highly PolarModerate (Co-elutes with N9)High (Baseline resolved)
Adenine Unreacted purine coreExtremely PolarVery Low (Streaks)Low (Elutes in void)
Dialkylated Purines N9 & side-chain alkylatedModerateHigh (Late eluting)High (Late eluting)

Process Visualization

PurificationWorkflow A Crude Reaction Mixture (N9, N7, N3 isomers, Adenine) B Liquid-Liquid Extraction (Aqueous Workup at pH 10) A->B Remove salts & excess amine C Flash Chromatography (C18, H2O/MeCN + 0.1% NH4OH) B->C Organic phase extract D Fractions Containing N7/N9 Regioisomers C->D Target elution zone G Waste / Byproducts (Over-alkylated, Adenine) C->G Early/Late eluters E Preparative HPLC (PFP Column for Isomer Resolution) D->E Load enriched fractions F Pure 9-(3-(Methylamino)propyl) -9H-purin-6-amine E->F Target N9 Peak E->G N7 Peak & Impurities

Fig 1. Step-by-step purification workflow for isolating the N9-alkylated purine from crude mixtures.

Troubleshooting Guides

Issue A: Co-elution of N7 and N9 Regioisomers

Symptom: Your preparative HPLC yields a single broad peak or a peak with a distinct shoulder. However, subsequent NMR analysis reveals a mixture of compounds. Causality: The purine ring of adenine possesses multiple nucleophilic nitrogens. While N9 is the thermodynamically favored site for alkylation, the N7 position is sterically accessible and kinetically competitive, leading to a mixture of regioisomers[1]. Because the structural difference is merely the position of the alkyl chain on the imidazole ring, their hydrophobic surface areas are nearly identical. Standard C18 columns rely on hydrophobic dispersion forces, which are blind to this subtle positional isomerism. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column.PFP columns provide orthogonal retention mechanisms—specifically π

π interactions, dipole-dipole interactions, and hydrogen bonding[1]. The highly polarized C-F bonds of the PFP phase can recognize the slight difference in the dipole moment between the N7 and N9 isomers, allowing for baseline resolution.
Issue B: Severe Peak Tailing and Poor Recovery

Symptom: The target peak exhibits excessive tailing (Asymmetry factor > 2.0), and mass recovery from the column is lower than expected. Causality: 9-(3-(Methylamino)propyl)-9H-purin-6-amine contains a highly basic secondary amine on the propyl chain alongside basic purine nitrogens. These functional groups undergo strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica matrix of the column[1]. Solution: Mask the silanol interactions using mobile phase modifiers. If your downstream application permits, to both aqueous and organic mobile phases[2]. These volatile ion-pairing agents protonate the silanols and pair with the basic amines, sharpening the peaks. Alternatively, utilize a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) on a hybrid-silica column to suppress the ionization of the secondary amine entirely.

Standard Operating Procedure (SOP): Preparative HPLC Isomer Resolution

This self-validating protocol ensures the complete separation of the N9 target from the N7 byproduct.

  • Step 1: Sample Preparation Dissolve the crude enriched mixture (post-flash chromatography) in 5% Acetonitrile / 95% Water containing 0.1% TFA. Self-Validation Check: Ensure the sample is fully dissolved and filter through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

  • Step 2: Chromatographic Setup Install a preparative PFP column (e.g., 250 x 21.2 mm, 5 µm). Set the column temperature to 25°C to maintain consistent π

    π interaction dynamics.
  • Step 3: Mobile Phase & Gradient

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient Profile:

      • 0–5 min: 2% B (Isocratic hold to wash out highly polar unreacted adenine).

      • 5–25 min: 2% to 30% B (Shallow gradient to maximize resolution between N7 and N9 isomers).

      • 25–30 min: 100% B (Column wash to elute over-alkylated, lipophilic byproducts).

  • Step 4: Fraction Collection & Verification Collect fractions triggered by UV absorbance at 260 nm. The N9 isomer typically elutes slightly later than the N7 isomer on a PFP column. Self-Validation Check: Lyophilize a small aliquot of each peak and perform 1H-NMR; the N7-isomer will exhibit a characteristic downfield shift for the purine C8 proton compared to the N9-isomer[3].

Frequently Asked Questions (FAQs)

Q: Can I use Normal Phase (Silica) flash chromatography for the initial cleanup? A: It is generally not recommended for highly polar purines with basic amine chains due to irreversible binding and streaking. While have shown some niche success for polar purines[4], Reversed-Phase C18 (with basic modifiers like ammonia) or Hydrophilic Interaction Liquid Chromatography (HILIC) are far superior and more reproducible for this specific compound class[2],[5].

Q: I am trying to avoid TFA because it suppresses my MS signal. What are my alternatives? A: If MS compatibility is critical, switch to 0.1% Formic Acid. While it is a weaker ion-pairing agent than TFA, it provides adequate silanol masking without severe ion suppression. Alternatively, are excellent for highly polar nucleobase derivatives and are fully MS-compatible[5].

Q: How do I remove the excess methylamine used during the amination step before HPLC? A: Do not load crude mixtures containing high concentrations of methylamine onto your prep column, as it will destroy your peak shape. Perform a liquid-liquid extraction (LLE) first. Adjust the aqueous reaction mixture to pH 10–11 and extract with a polar organic solvent like n-butanol or a chloroform/isopropanol mixture. The volatile methylamine can then be removed in vacuo.

References

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods / PubMed. Available at:[Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at:[Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents against DNA Viruses and/or Retroviruses. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Ion Suppression for 9-(3-(Methylamino)propyl)-9h-purin-6-amine

Welcome to the Advanced Troubleshooting Center. This guide is specifically engineered for scientists and drug development professionals facing signal degradation, poor reproducibility, and matrix interference when analyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. This guide is specifically engineered for scientists and drug development professionals facing signal degradation, poor reproducibility, and matrix interference when analyzing 9-(3-(Methylamino)propyl)-9h-purin-6-amine via Liquid Chromatography-Mass Spectrometry (LC-MS).

As a highly polar, basic molecule featuring both a purine core and a secondary aliphatic amine, this compound presents severe analytical challenges. At physiological and standard acidic LC conditions, it is heavily protonated. This forces the analyte into the void volume of standard reversed-phase (C18) columns, leading to catastrophic co-elution with endogenous salts and phospholipids—the primary drivers of electrospray ionization (ESI) suppression[1],[2].

Diagnostic Center: Confirming the Mechanism of Signal Loss

Before altering your method, you must establish causality. Ion suppression in ESI occurs when high concentrations of co-eluting matrix components increase droplet surface tension or outcompete the target analyte for available charge in the gas phase[1],[3].

Workflow A Signal Loss Detected for Purine Derivative B Post-Column Infusion (Assess Matrix Effect) A->B C Elution in Void Volume? B->C D Implement HILIC Chromatography C->D Yes (Poor Retention) E Implement MCX Solid Phase Extraction C->E No (Lipid Co-elution) F Validate Matrix Factor (CV < 15%) D->F E->F

Diagnostic and resolution workflow for LC-MS ion suppression.

Protocol 1: Post-Column Infusion (Qualitative Matrix Assessment)

To visually map where suppression occurs in your chromatographic run, utilize this self-validating diagnostic protocol:

  • Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the MS source.

  • Infusion: Continuously infuse a neat standard of 9-(3-(Methylamino)propyl)-9h-purin-6-amine (e.g., 100 ng/mL at 10 µL/min).

  • Injection: Inject a blank biological matrix extract (e.g., precipitated plasma) through the LC system.

  • Observation: Monitor the MS signal of the infused analyte. A sudden drop in the baseline signal indicates a zone of ion suppression. If this drop aligns with your analyte's retention time, matrix interference is confirmed[4],[5].

Chromatographic Resolution: Escaping the Void Volume

Because 9-(3-(Methylamino)propyl)-9h-purin-6-amine is highly hydrophilic, standard C18 columns cannot retain it. The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface[6],[7].

Protocol 2: HILIC LC-MS Method Optimization
  • Column Selection: Select an amide, zwitterionic, or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2). Causality: Ammonium buffers are critical in HILIC to facilitate the formation of the aqueous bilayer and ensure reproducible retention[6].

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Design: Start at 95% B (highly organic) and ramp down to 50% B over 5 minutes. Note: In HILIC, water is the strong eluting solvent[8],[7].

  • Equilibration: HILIC requires extensive equilibration (at least 10-15 column volumes) to stabilize the aqueous layer.

Sample Preparation: Eradicating Matrix Interferents

If HILIC alone does not resolve the suppression, the matrix must be physically removed. Protein precipitation leaves behind high concentrations of phospholipids. For a basic amine like our target molecule, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard[9].

SPE_Protocol L 1. LOAD Acidified Sample (Protonates Amine) W1 2. WASH 1 2% Formic Acid (Removes Salts) L->W1 W2 3. WASH 2 100% Methanol (Removes Lipids) W1->W2 E 4. ELUTE 5% NH4OH in MeOH (Neutralizes Amine) W2->E

Mixed-mode strong cation exchange (MCX) SPE mechanism for basic analytes.

Protocol 3: MCX SPE Workflow
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid. Causality: Acidification ensures the secondary amine and purine nitrogens are fully protonated, maximizing ionic binding to the sorbent[9].

  • Load: Apply the sample to a pre-conditioned MCX 96-well plate.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes highly polar, uncharged, and acidic matrix components.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via strong ionic bonds, you can aggressively wash with pure organic solvent to strip away neutral phospholipids (the primary cause of ion suppression) without losing the analyte[9].

  • Elute: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

Validation: Quantitative Assessment of Matrix Effects

Regulatory bodies (FDA, EMA, ICH M10) require quantitative proof that matrix effects are controlled[10],[11]. You must calculate the Matrix Factor (MF) using stable isotope-labeled internal standards (SIL-IS)[4],[12].

Formula: Matrix Factor = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

Table 1: Example Matrix Factor Validation Data (Acceptance Criteria: CV < 15%)
Matrix Lot (Human Plasma)Analyte Peak Area (Neat Standard)Analyte Peak Area (Post-Extraction Spike)Absolute Matrix Factor (MF)IS-Normalized MF
Lot 1 (Normal)150,000145,5000.971.01
Lot 2 (Normal)150,000142,0000.940.99
Lot 3 (Hemolyzed)150,000138,0000.920.98
Lot 4 (Lipemic)150,000125,0000.830.96
Lot 5 (Renal Impairment)150,000140,0000.931.02
Lot 6 (Hepatic Impairment)150,000148,0000.981.04
Statistical Summary Mean: 150,000Mean: 139,750Mean: 0.93Mean: 1.00
Precision (%CV) N/A 5.8% 5.8% 2.8% (Pass)

Note: The IS-Normalized MF CV is 2.8%, well below the 15% threshold required by ICH M10 guidelines, validating the efficacy of the MCX SPE clean-up[11],[12].

Frequently Asked Questions (FAQs)

Q: Why does my analyte signal drop significantly when analyzing biological samples compared to neat solvent? A: This is the hallmark of ion suppression. Matrix components (like endogenous phospholipids) co-elute with your analyte and compete for charge and surface access in the electrospray ionization (ESI) droplet. Because ESI is a surface-dependent process, highly concentrated matrix molecules will "crowd out" your target analyte[1],[3].

Q: Can I just use a longer C18 column to retain 9-(3-(Methylamino)propyl)-9h-purin-6-amine? A: No. Due to the highly polar and basic nature of the secondary amine and purine ring, the compound is heavily protonated at standard LC pH. It will remain in the void volume regardless of C18 column length. You must switch the retention mechanism to HILIC or use ion-pairing agents[6],[7].

Q: I switched to HILIC, but my peak shapes are terrible. What went wrong? A: You likely injected the sample in a highly aqueous diluent. In HILIC, injecting a sample with high water content disrupts the stationary phase's aqueous layer, leading to peak splitting and poor retention. Ensure your sample injection diluent matches the initial mobile phase conditions (e.g., >75% Acetonitrile).

Q: How do I prove my method is compliant with FDA/ICH M10 guidelines regarding matrix effects? A: You must calculate the IS-normalized Matrix Factor across at least six independent lots of matrix (including special populations like hemolyzed or lipemic plasma). The Coefficient of Variation (CV) of the IS-normalized MF must be <15%[10],[11].

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Available at:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at:[Link]

  • Matrix effects in Protien Analysis by LC-MS Method. Longdom Publishing. Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at:[Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Available at:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. PMC / NIH. Available at:[Link]

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction... PubMed / NIH. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC / NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Metabolic Stability of 9-(3-(Methylamino)propyl)-9H-purin-6-amine Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. 9-(3-(methylamino)propyl)-9H-purin-6-amine is a highly versatile pharmacophore frequently utilized in the development of epigenetic modulators (e.g., DOT1L/PRM...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. 9-(3-(methylamino)propyl)-9H-purin-6-amine is a highly versatile pharmacophore frequently utilized in the development of epigenetic modulators (e.g., DOT1L/PRMT inhibitors) and receptor antagonists[1]. While the purine core ensures robust target engagement via strong hydrogen bonding, the secondary amine and the electron-rich heterocycle present dual metabolic liabilities.

This guide is designed for drug development professionals to diagnose, troubleshoot, and resolve rapid clearance issues without compromising pharmacological potency.

Part 1: Diagnostic FAQs – Identifying the Metabolic Liability

Q1: My compound shows excellent stability in Human Liver Microsomes (HLMs) but exhibits rapid clearance in vivo. What is the likely cause? Expert Insight: This is a classic hallmark of non-CYP-mediated metabolism. Standard HLM assays primarily contain membrane-bound Cytochrome P450s (CYPs) and UGTs, but they lack soluble cytosolic enzymes. The purine core of your compound is highly susceptible to oxidation by Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO), which reside exclusively in the cytosol[2]. If your compound is stable in HLMs but cleared in vivo, cytosolic oxidation is the primary suspect. Actionable Step: Shift your screening cascade to use Human Liver Cytosol (HLC) or S9 fractions (which contain both microsomes and cytosol). Use selective chemical inhibitors to pinpoint the exact enzymatic pathway[3].

Q2: LC-MS/MS metabolite identification from my HLM assay indicates a mass shift of -14 Da. How should I interpret this structurally? Expert Insight: A -14 Da mass shift indicates the loss of a methyl group, which is the definitive signature of CYP-mediated N-demethylation of the 3-(methylamino)propyl chain[4]. The secondary amine undergoes a single-electron transfer (SET) followed by oxidation to an unstable carbinolamine intermediate. This intermediate spontaneously collapses to release formaldehyde, leaving behind a primary amine. This transformation often drastically reduces target residence time and cellular permeability.

Part 2: Medicinal Chemistry Troubleshooting (Structure-Activity Relationship)

Q3: How can I prevent N-demethylation without losing the critical hydrogen bond donor/acceptor interactions of the secondary amine? Expert Insight: The goal is to introduce steric hindrance or alter the electron density around the nitrogen lone pair to prevent the initial CYP-mediated oxidation, without disrupting the binding pocket geometry.

  • α -Steric Shielding: Introduce a methyl group at the carbon adjacent to the amine ( α -methylation). This sterically blocks the CYP active site from accessing the N-methyl group.

  • Cyclization: Constrain the methylamino group into an azetidine or pyrrolidine ring. While this removes the hydrogen bond donor (HBD), it drastically improves the metabolic half-life and can be compensated by favorable entropic gains during target binding[5].

  • Fluorination: Substitute the N-methyl group with a mono- or di-fluoroethyl group to electronically deactivate the adjacent carbon. The strong electron-withdrawing nature of fluorine raises the activation energy required for CYP-mediated oxidation[6].

Q4: We confirmed AOX-mediated oxidation on the purine core. Where is this happening, and how do we block it? Expert Insight: AOX typically attacks electron-deficient carbons adjacent to nitrogen atoms in aromatic heterocycles[2]. In 9-substituted adenines, the C8 and C2 positions are the primary liabilities for nucleophilic attack by the molybdenum cofactor of AOX. Actionable Step:

  • C8-Blocking: Introduce a small, metabolically stable substituent at the C8 position (e.g., -CH 3​ , -CN, or -CF 3​ ). This directly blocks the site of nucleophilic attack.

  • Deazapurine Switch: Replace the purine core with a 7-deazapurine or 3-deazapurine bioisostere. Removing the nitrogen alters the electron distribution, making the adjacent carbon less electrophilic and effectively shutting down AOX recognition[1].

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of specific structural modifications on the metabolic stability of the 9-(3-(methylamino)propyl)adenine scaffold.

Table 1: Impact of Structural Modifications on Metabolic Stability Parameters

Compound ModificationTarget LiabilityHLM t1/2​ (min)HLC t1/2​ (min)Intrinsic Clearance ( CLint​ )Primary Metabolite Observed
Parent Compound Baseline12.518.2HighN-demethyl, 8-oxo-purine
α -Methylation N-demethylation45.019.5Moderate8-oxo-purine
Azetidine Cyclization N-demethylation>12022.1Moderate8-oxo-purine
C8-Methylation AOX Oxidation14.2>120ModerateN-demethyl
Deazapurine + Azetidine Dual Liability>120>120LowStable (No major metabolites)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, stability assays must be designed as self-validating systems. The following protocol uses parallel incubations with specific inhibitors to definitively prove the source of clearance. If clearance is observed in the baseline S9 fraction but completely rescued by Raloxifene, AOX is definitively validated as the liability.

Protocol: Comprehensive Subcellular Fraction Stability Assay (HLM/HLC)

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) and Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Test Compound Spiking: Dilute the 9-(3-(methylamino)propyl)adenine derivative to a final concentration of 1 µM in the buffer. Critical: Ensure the final DMSO concentration is <0.1% to prevent artifactual CYP/AOX inhibition.

  • Inhibitor Control Setup (The Self-Validation Step):

    • Group A (CYP Check): HLM + 1 µM Test Compound + 1 mM 1-Aminobenzotriazole (ABT, broad CYP inhibitor).

    • Group B (AOX Check): HLC + 1 µM Test Compound + 10 µM Raloxifene (Selective AOX inhibitor)[2].

    • Group C (XO Check): HLC + 1 µM Test Compound + 100 µM Allopurinol (Selective XO inhibitor)[3].

  • Initiation: Pre-incubate all groups at 37°C for 5 minutes. Initiate HLM reactions by adding 1 mM NADPH. (Note: HLC reactions mediated by AOX/XO do not require NADPH as they utilize water as the oxygen source)[7].

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the parent mass alongside the predicted -14 Da and +16 Da transitions.

Part 5: Visualization of Metabolic Pathways

MetabolicPathway Parent 9-(3-(Methylamino)propyl)adenine (Parent Compound) CYP CYP450 Enzymes (Microsomes) Parent->CYP Hepatic Clearance AOX Aldehyde Oxidase (AOX) (Cytosol) Parent->AOX Cytosolic Clearance Met1 N-Demethylated Metabolite (-14 Da Shift) CYP->Met1 N-demethylation Met2 8-Oxo-Purine Metabolite (+16 Da Shift) AOX->Met2 C8/C2 Oxidation Strat1 Medicinal Chemistry: α-Methylation / Azetidine Met1->Strat1 Strat2 Medicinal Chemistry: C8-Blocking / Deazapurine Met2->Strat2

Metabolic degradation pathways of the parent compound and corresponding structural interventions.

Part 6: References

1.[1]1 2.[4]4 3.[6] 6 4.[5] 5 5.[3]3 6.[7]7 7.[2]2

Sources

Optimization

Technical Support Center: Crystallization of 9-(3-(Methylamino)propyl)-9H-purin-6-amine

Welcome to the Advanced Troubleshooting Guide for the crystallization of 9-(3-(methylamino)propyl)-9H-purin-6-amine. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 9-(3-(methylamino)propyl)-9H-purin-6-amine. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex thermodynamics and kinetics associated with this specific purine derivative.

This guide bypasses generic advice, focusing directly on the mechanistic causality behind common failures—such as liquid-liquid phase separation (oiling out), polymorphic instability, and stoichiometric salt imbalances—while providing self-validating protocols to ensure reproducible results.

Part 1: Free Base Crystallization & Liquid-Liquid Phase Separation (LLPS)

Q1: Why does my free base consistently "oil out" instead of forming crystals during cooling or antisolvent addition?

The Mechanistic Cause: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal solubility curve before reaching the critical supersaturation threshold required for primary nucleation [1].

Structurally, 9-(3-(methylamino)propyl)-9H-purin-6-amine consists of a highly rigid, planar adenine core attached to a highly flexible aliphatic propyl chain. The entropic penalty of locking this flexible chain into a highly ordered crystal lattice is massive. When you generate supersaturation too rapidly (e.g., via flash cooling or aggressive antisolvent dumping), the system minimizes its free energy by separating into a solute-rich liquid phase (the "oil") and a solvent-rich phase, completely bypassing the nucleation barrier [2].

The Solution: You must shift the thermodynamic pathway by keeping the system within the metastable zone. Use a solvent system with a flatter solubility curve and employ a strict, slow cooling profile. Seeding the solution prior to reaching the LLPS boundary is critical to force the system down the crystallization pathway.

Pathway A Supersaturated Solution (Free Base) B Rapid Cooling / High Antisolvent A->B Uncontrolled Kinetics C Slow Cooling / Seeding A->C Controlled Kinetics D Liquid-Liquid Phase Separation (Oiling Out) B->D Crosses Binodal Curve F Primary Nucleation C->F Metastable Zone Maintained E Amorphous Gum D->E Solvent Evaporation D->F Thermal Annealing G Crystalline Product F->G Crystal Growth

Thermodynamic pathways of 9-(3-(methylamino)propyl)adenine crystallization vs. oiling out.

Part 2: Trihydrochloride Salt Formation & Stoichiometry

Q2: I am trying to isolate the trihydrochloride salt, but elemental analysis shows a mixture of di- and tri-hydrochloride. How do I force the exact trihydrochloride stoichiometry?

The Mechanistic Cause: Your compound possesses three distinct basic centers. Achieving a pure trihydrochloride salt requires protonating all three, which is thermodynamically challenging due to the vastly different pKa values of the nitrogen atoms.

Basic CenterApproximate pKaEase of ProtonationRequired Conditions
Aliphatic 2° Amine ~10.5Very HighMild acid (1.0 eq HCl)
Adenine N1 ~4.1ModerateExcess acid (2.0 eq HCl)
Adenine N7 < 2.0Very LowHighly acidic, strictly anhydrous (>3.5 eq HCl)

Protonating the N7 position requires a highly acidic environment and the absolute exclusion of competing hydrogen-bond acceptors (like water). If your solvent contains residual moisture, the equilibrium shifts, leaving the N7 unprotonated and resulting in a co-precipitated mixture of the dihydrochloride and trihydrochloride salts.

The Solution: Perform the salt formation in strictly anhydrous conditions using a solvent where the trihydrochloride is highly insoluble, driving the reaction forward via Le Chatelier's principle.

SaltFormation A Free Base in Anhydrous IPA (3 Basic Centers) B Add 1 eq HCl Protonate Aliphatic Amine (pKa ~10) A->B E Monohydrochloride (Highly Soluble) B->E C Add 2 eq HCl Protonate Adenine N1 (pKa ~4.1) F Dihydrochloride (Metastable Mixture) C->F D Add >3.5 eq HCl Protonate Adenine N7 (pKa <2) G Trihydrochloride Salt (Crystallizes out of IPA) D->G E->C F->D

Sequential protonation and crystallization of the trihydrochloride salt.

Protocol: Anhydrous Crystallization of the Trihydrochloride Salt

This protocol is a self-validating system: the use of anhydrous Isopropanol (IPA) ensures system acidity remains high enough to protonate N7, while the insolubility of the tri-salt in IPA acts as a thermodynamic sink.

  • Dissolution: Suspend 10.0 g of 9-(3-(methylamino)propyl)-9H-purin-6-amine free base in 100 mL of anhydrous Isopropanol (IPA, <0.05% water) in a dry, nitrogen-purged reactor.

  • Heating: Heat the suspension to 50°C to achieve a homogenous solution.

  • Acidification: Slowly add 4.0 equivalents of 4M HCl in anhydrous dioxane dropwise over 45 minutes. Causality: Slow addition prevents localized high supersaturation, which would otherwise cause amorphous precipitation.

  • Annealing: Stir the resulting slurry at 50°C for 2 hours. Causality: This thermal aging step allows any kinetically trapped dihydrochloride to redissolve, protonate, and convert to the thermodynamically stable trihydrochloride.

  • Cooling: Cool the reactor to 5°C at a linear, controlled rate of 0.2°C/min.

  • Isolation: Filter the slurry rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with 20 mL of cold, anhydrous IPA.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours to yield the pure, anhydrous trihydrochloride salt.

Part 3: Hydrate Formation and Hygroscopicity

Q3: My crystals turn into a sticky paste when exposed to ambient air. Is this a purity issue?

The Mechanistic Cause: This is not a purity issue; it is a thermodynamic reality of purine derivatives. Adenine cores have a profound propensity to form hydrates due to their extensive network of hydrogen-bond donors and acceptors (N-H···N and N-H···O) [3]. Unsubstituted adenine, for example, almost exclusively crystallizes as a trihydrate under aqueous conditions [4].

When your anhydrous crystals are exposed to ambient humidity, they undergo deliquescence—the crystal absorbs atmospheric moisture to form a hydrate, which then dissolves in its own water of hydration, collapsing the lattice into an amorphous gum.

The Solution: Always handle the final product under a dry inert gas (nitrogen or argon). If aqueous solvent systems must be used during processing, you must map the hydrate/anhydrate transition temperature and ensure drying occurs above the critical water activity threshold.

Summary of Recommended Solvent Systems
Solvent SystemRatio (v/v)Target FormTypical OutcomeTroubleshooting Notes
Isopropanol / HCl (anhydrous) N/ATrihydrochlorideHigh-purity crystalsRequires >3.5 eq HCl; strict exclusion of moisture prevents mixed salts.
Ethanol / Ethyl Acetate 1:3Free BaseCrystalline solidSlow cooling required to avoid LLPS. Seed at 45°C.
Methanol / Water 9:1HydrateSticky paste / GumHigh risk of hydrate formation and deliquescence. Avoid unless targeting a specific hydrate.
Toluene / Heptane 1:2Free BaseOiling out (LLPS)Poor solubility in both phases; rapid phase separation. Do not use.

References

  • Davey, R. J., et al. "Solution Crystallization via a Submerged Liquid-Liquid Phase Boundary: Oiling Out." Chemical Communications, 2003. URL:[Link]

  • Stolar, T., et al. "Solid-State Chemistry and Polymorphism of the Nucleobase Adenine." Crystal Growth & Design, 2016. URL:[Link]

  • Chennuru, R., et al. "In Situ Metastable Form: A Route for the Generation of Hydrate and Anhydrous Forms..." Crystal Growth & Design, 2017. URL:[Link]

  • Clarke, H. D., et al. "Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds." CrystEngComm, 2016. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 9-(3-(Methylamino)propyl)-9H-purin-6-amine vs. Standard Adenine Derivatives in Epigenetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold hopping, ribose replacement strategies, and SAM-competitive methyltransferase inhibitor design. Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold hopping, ribose replacement strategies, and SAM-competitive methyltransferase inhibitor design.

Executive Summary & Mechanistic Rationale

In the development of epigenetic therapeutics—particularly inhibitors targeting protein methyltransferases (PMTs) like DOT1L, PRMTs, and RNA methyltransferases—the endogenous cofactor S-adenosylmethionine (SAM) and its byproduct S-adenosylhomocysteine (SAH) serve as natural starting points [1, 2]. However, standard adenine derivatives containing the native ribose and amino acid moieties suffer from severe pharmacokinetic liabilities.

As a Senior Application Scientist navigating fragment-based drug discovery (FBDD), I frequently encounter the limitations of native scaffolds: high polar surface area (PSA), poor passive cellular permeability, and pan-methyltransferase cross-reactivity. To overcome this, medicinal chemistry has shifted toward ribose replacement strategies [3].

9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS: 1250274-79-3) represents a critical synthetic building block in this paradigm. By stripping away the ribose ring and replacing it with a flexible propyl chain terminating in a methylamino group, this fragment acts as a highly efficient bioisostere. The adenine core anchors the molecule in the SAM-binding pocket (forming critical hydrogen bonds with residues like Glu and Ile), while the methylamino-propyl vector projects directly into the substrate-binding channel. This allows chemists to attach hydrophobic, target-specific moieties (such as ureas or benzimidazoles) without the pharmacokinetic burden of a sugar ring.

Structural Evolution Logic

To understand the causality behind this structural shift, we must visualize the progression from endogenous cofactor to synthetic fragment.

G SAM S-Adenosylmethionine (Endogenous Cofactor) SAH S-Adenosylhomocysteine (Pan-Inhibitor Byproduct) SAM->SAH Demethylation Frag 9-(3-(Methylamino)propyl)adenine (Ribose-Free Fragment) SAH->Frag Ribose & Amino Acid Replacement Inhibitor Selective PMT Inhibitor (e.g., DOT1L/PRMT) Frag->Inhibitor Targeted Linker Addition

Caption: Structural evolution from endogenous SAM to targeted inhibitors via ribose-free adenine fragments.

Performance Comparison: Quantitative Data

The table below objectively contrasts the physicochemical and pharmacological properties of standard adenine derivatives against the 9-(3-(methylamino)propyl)adenine fragment.

Property / MetricStandard Derivatives (SAM, SAH, Sinefungin)9-(3-(Methylamino)propyl)-9H-purin-6-amine (Fragment)
Molecular Weight ~380 - 398 g/mol 206.25 g/mol (Free base)
Polar Surface Area (PSA) > 180 Ų (Highly polar)~72 Ų (Highly lipophilic/permeable)
Cell Permeability Poor (Requires active transport/high doses)Excellent (Passive diffusion via Lipinski compliance)
Target Selectivity Pan-methyltransferase (Off-target toxicity)Tunable (Acts as an anchor for selective linkers)
Plasma Stability Low (Rapid enzymatic/hydrolytic degradation)High (Lacks labile ribose and thioether bonds)
Primary Application Biochemical controls, structural biologyScaffold hopping, FBDD, lead optimization

Data Synthesis: The reduction in PSA from >180 Ų to ~72 Ų is the primary driver for improved cell permeability. The synthetic fragment eliminates the hydrogen bond donors of the ribose hydroxyls, forcing the molecule to rely on hydrophobic interactions, which directly translates to longer residence times and higher in vivo efficacy[2].

Experimental Workflows & Self-Validating Protocols

To rigorously compare the efficacy of inhibitors derived from this fragment against standard derivatives, we utilize a two-tier self-validating experimental system: Biochemical target engagement followed by cellular epigenetic modulation.

Protocol 1: Biochemical TR-FRET Assay (DOT1L Inhibition)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste and bypass compound auto-fluorescence, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare 10 nM recombinant DOT1L enzyme, 500 nM SAM, and 20 nM biotinylated nucleosome substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense the synthesized inhibitor (derived from the methylamino-propyl fragment) and SAH (positive control) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Reaction: Initiate the reaction by adding the enzyme-substrate mix. Incubate at room temperature for 60 minutes.

  • Detection: Add the detection mixture containing Europium-labeled anti-H3K79me2 antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation: Include a "No Enzyme" well to establish the baseline (0% activity) and a "DMSO only" well for maximum signal (100% activity). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (In-Cell Western for H3K79me2)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues. This assay directly measures the reduction of the epigenetic mark (H3K79me2) inside intact MV4-11 leukemia cells.

  • Cell Seeding: Seed MV4-11 cells at 2×104 cells/well in a 96-well plate.

  • Treatment: Treat cells with serial dilutions of the fragment-derived inhibitor for 96 hours. (Standard derivatives like SAH will fail here due to impermeability, serving as a negative permeability control).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100.

  • Staining: Co-incubate with primary antibodies against H3K79me2 (target) and Total Histone H3 (normalization control) overnight at 4°C.

  • Self-Validation: Wash and incubate with near-infrared secondary antibodies (e.g., 680 nm and 800 nm). Normalize the H3K79me2 signal against the Total H3 signal to ensure that observed reductions are due to true enzyme inhibition, not compound-induced cytotoxicity or varying cell numbers.

G Syn Fragment Synthesis & Functionalization Bio Biochemical TR-FRET Assay (DOT1L/PRMT) Syn->Bio IC50 Determination Cell In-Cell Western (H3K79me2) Bio->Cell Permeability & Target Engagement Val In Vivo Efficacy (Xenograft) Cell->Val PK/PD Validation

Caption: Self-validating workflow for evaluating adenine-derived epigenetic inhibitors.

Conclusion

While standard adenine derivatives like SAH and Sinefungin are invaluable for crystallographic studies and biochemical baselines, they are dead-ends for clinical development due to their high polarity and metabolic instability. The 9-(3-(Methylamino)propyl)-9H-purin-6-amine fragment elegantly solves the "ribose problem." By retaining the critical adenine anchor while replacing the sugar with a flexible, low-PSA alkylamine vector, it provides medicinal chemists with the ideal scaffold to build highly selective, cell-permeable epigenetic inhibitors.

References

  • Synthesis and Profiling of Highly Selective Inhibitors of Methyltransferase DOT1L Based on Carbocyclic C-Nucleosides ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor National Center for Biotechnology Information (PMC) URL:[Link]

  • Chemical Space Virtual Screening against Hard-to-Drug RNA Methyltransferases DNMT2 and NSUN6 National Center for Biotechnology Information (PMC) URL:[Link]

Comparative

Validating 9-(3-(Methylamino)propyl)-9H-purin-6-amine Target Engagement via CETSA: A Comparative Guide

Executive Summary The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1909327-99-6) features a privileged purine-6-amine scaffold. Molecules containing this adenine-mimicking core are frequently deployed in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1909327-99-6) features a privileged purine-6-amine scaffold. Molecules containing this adenine-mimicking core are frequently deployed in drug discovery as ATP-competitive kinase inhibitors, SAM-competitive methyltransferase inhibitors, or RNA-binding protein ligands[1][2]. However, demonstrating biochemical affinity in vitro is insufficient for modern drug development. Researchers must prove that the compound penetrates the cell membrane, resists immediate efflux or metabolism, and physically binds its intended target amidst millimolar concentrations of competing endogenous metabolites (e.g., ATP or SAM)[3].

Mechanistic Rationale: Thermodynamic Stabilization

The fundamental principle of CETSA relies on the biophysics of protein folding. In a physiological environment, proteins exist in a dynamic equilibrium between folded and unfolded states. When a small molecule like 9-(3-(Methylamino)propyl)-9H-purin-6-amine binds to the active site of its target, it forms a ligand-receptor complex that lowers the Gibbs free energy of the folded state.

When subjected to a thermal challenge (heat stress), unliganded proteins rapidly denature, expose their hydrophobic cores, and precipitate into insoluble aggregates. Conversely, the drug-bound fraction benefits from thermodynamic stabilization, shifting its melting temperature ( Tm​ ) higher[1][4]. By quantifying the soluble protein fraction remaining after centrifugation, we can directly measure target engagement in the native cellular context[5].

Mechanism Target Native Target Protein (Unliganded) Complex Drug-Protein Complex (Thermodynamically Stable) Target->Complex Intracellular Binding Heat1 Heat Stress (Tm) Target->Heat1 Drug 9-(3-(Methylamino)propyl) -9H-purin-6-amine Drug->Complex Heat2 Heat Stress (Tm) Complex->Heat2 Denatured Unfolded & Aggregated (Pelleted via Centrifugation) Heat1->Denatured Denaturation Soluble Folded & Soluble (Detected via WB/MS) Heat2->Soluble Shift in Tm (u0394Tm)

Fig 1: Thermodynamic stabilization of target protein by purine derivative binding.

Comparative Analysis: CETSA vs. Orthogonal Assays

To objectively evaluate the performance of CETSA for validating 9-(3-(Methylamino)propyl)-9H-purin-6-amine, we must compare it against standard alternatives: DARTS (Drug Affinity Responsive Target Stability), PAL (Photoaffinity Labeling), and SPR (Surface Plasmon Resonance).

  • CETSA vs. DARTS: DARTS relies on the principle that ligand binding protects the target from protease (e.g., pronase) cleavage[6]. While useful, DARTS is highly dependent on the location of protease cleavage sites relative to the purine-binding pocket. If the binding pocket is distant from the cleavage site, DARTS may yield false negatives. CETSA measures global thermodynamic stability, making it universally applicable regardless of binding topology.

  • CETSA vs. PAL: PAL requires synthesizing a derivative of 9-(3-(Methylamino)propyl)-9H-purin-6-amine equipped with a photoreactive crosslinker (e.g., diazirine) and a reporter tag (e.g., alkyne). For a small molecule (MW ~208 g/mol for the free base), adding bulky tags drastically alters its physicochemical properties and binding affinity. CETSA is completely label-free, testing the exact unmodified therapeutic molecule[5].

  • CETSA vs. SPR: SPR provides exquisite, real-time kinetic data ( Kd​ , kon​ , koff​ ) but requires purified recombinant protein immobilized on a chip[2]. It cannot account for cellular permeability, prodrug conversion, or competition with intracellular ATP[4]. CETSA bridges this gap by confirming that the biochemical affinity observed in SPR translates to live cells.

Quantitative & Qualitative Comparison Table
Feature / AssayCETSA (Cellular Thermal Shift)DARTS (Protease Resistance)PAL (Photoaffinity Labeling)SPR (Surface Plasmon Resonance)
Environment Intact Live Cells / TissuesCell LysatesIntact Cells (Requires UV)In vitro (Purified Protein)
Labeling Required? No (Label-free)No (Label-free)Yes (Bulky tags required)No (Immobilization required)
Primary Readout ΔTm​ (Thermal Shift)Cleavage Band IntensityFluorescence / Biotin enrichment Kd​ , kon​ , koff​
Susceptibility to ATP Competition High (Physiological)Low (Lysate dilution)High (Physiological)None (Unless spiked in)
Best Use Case for Purine Derivatives Validating target engagement & cell permeability.Secondary validation if CETSA shift is marginal.Covalent capture for unknown target deconvolution.Initial hit screening & kinetic profiling.

Experimental Workflow: Self-Validating CETSA Protocol

The following protocol is designed to eliminate false positives. Every step is grounded in specific biophysical causality to ensure that the observed thermal shift is strictly due to 9-(3-(Methylamino)propyl)-9H-purin-6-amine binding.

Phase 1: Cell Culture & Target Engagement
  • Cell Seeding: Culture the target cell line (e.g., THP-1 or SW480) to 70-80% confluency[1][4].

  • Compound Treatment: Treat cells with 9-(3-(Methylamino)propyl)-9H-purin-6-amine at 10× the biochemical IC50​ (to ensure saturation) and a DMSO vehicle control (matched to 0.1% v/v).

  • Incubation: Incubate for 1–2 hours. Causality: This duration is sufficient for small-molecule diffusion and equilibration without triggering downstream transcriptional changes or protein degradation that could alter baseline protein levels.

Phase 2: Thermal Challenge (Melt Curve)
  • Aliquoting: Harvest cells, wash with PBS to remove extracellular drug, and resuspend in PBS supplemented with protease inhibitors. Divide into 8–10 PCR tubes (50 µL each).

  • Heating: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) in a thermal cycler for exactly 3 minutes. Causality: 3 minutes is the empirically validated time required to reach thermal equilibrium inside intact cells without inducing non-specific, secondary aggregation of the proteome.

  • Cooling: Immediately snap-cool the tubes at room temperature for 3 minutes.

Phase 3: Gentle Lysis & Separation
  • Freeze-Thaw Lysis: Subject the cells to 3 cycles of rapid freezing (liquid nitrogen) and thawing (20°C water bath). Causality:Critical step. Do NOT use harsh detergents like SDS or high concentrations of Triton X-100. Detergents can artificially resolubilize thermally denatured aggregates, leading to false positives. Mechanical/freeze-thaw lysis ensures only natively folded proteins remain in the aqueous phase.

  • Ultracentrifugation: Spin the lysates at 100,000 × g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully extract the supernatant, which contains the soluble, folded protein fraction.

Phase 4: Detection
  • Western Blotting: Resolve the soluble fractions via SDS-PAGE and probe with an antibody specific to the target kinase/methyltransferase[6].

  • Data Normalization: Normalize band intensities to the lowest temperature point (100% soluble). Plot the data to determine the Tm​ (the temperature at which 50% of the protein is aggregated).

CETSA_Workflow A 1. Cell Culture & Incubation B 2. Compound Treatment (Purine Derivative) A->B C 3. Aliquoting & Thermal Challenge B->C D 4. Gentle Lysis (Freeze-Thaw) C->D E 5. Ultracentrifugation (Remove Aggregates) D->E F 6. Soluble Fraction Detection (WB/MS) E->F

Fig 2: Step-by-step CETSA workflow for intact-cell target engagement validation.

Data Interpretation & Validation

A successful CETSA validation for 9-(3-(Methylamino)propyl)-9H-purin-6-amine will demonstrate a rightward shift in the melting curve.

  • ΔTm​ Calculation: Subtract the Tm​ of the DMSO control from the Tm​ of the compound-treated sample. For ATP-competitive purine derivatives, a ΔTm​ of ≥2.0∘C is generally considered robust evidence of target engagement[4].

  • Isothermal Dose-Response Fingerprint (ITDRF): To further validate the interaction, select a single temperature where the DMSO control is mostly degraded (e.g., T70​ or T80​ ), and treat cells with a titration of the compound. This generates an EC50​ of target engagement, which should correlate with the compound's phenotypic cellular IC50​ (e.g., anti-proliferative activity)[1][3].

References

  • Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC. National Institutes of Health (NIH).
  • Design, Synthesis, and Activity Evaluation of Novel Nucleosides as ADAR1 Inhibitor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications.
  • Plants and Small Molecules: An Up-and-Coming Synergy - IRIS. Sapienza University of Rome.
  • Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity - PMC. National Institutes of Health (NIH).
  • X-ray crystal structure of Dot1L with 1 and adenosine (pdb code 5mvs). ResearchGate.

Sources

Validation

Comparative cytotoxicity of 9-(3-(Methylamino)propyl)-9h-purin-6-amine

Comparative Cytotoxicity & Mechanistic Profiling: 9-(3-(Methylamino)propyl)-9H-purin-6-amine vs. Standard Purine Antimetabolites As a Senior Application Scientist, evaluating a novel compound requires moving beyond super...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity & Mechanistic Profiling: 9-(3-(Methylamino)propyl)-9H-purin-6-amine vs. Standard Purine Antimetabolites

As a Senior Application Scientist, evaluating a novel compound requires moving beyond superficial viability metrics to interrogate the underlying transport kinetics and metabolic pathways. This guide provides an objective, data-driven comparison between the synthetic polyamine-purine conjugate 9-(3-(Methylamino)propyl)-9H-purin-6-amine (MAP-Adenine) and established purine antimetabolites, specifically Fludarabine and Cladribine.

Mechanistic Rationale: Bypassing Transporter-Mediated Resistance

Standard purine nucleoside analogs, such as Fludarabine and Cladribine, are highly effective prodrugs in lymphoid malignancies. They require intracellular phosphorylation by kinases (e.g., deoxycytidine kinase) into their active triphosphate forms to inhibit DNA synthesis and trigger apoptosis[1]. However, their clinical efficacy is fundamentally bottlenecked by their reliance on Equilibrative Nucleoside Transporters (ENTs) for cellular entry[2]. Downregulation or mutation of ENT1 is a primary driver of chemoresistance.

MAP-Adenine was rationally designed to circumvent this resistance mechanism. By conjugating a 3-(methylamino)propyl moiety to the N9 position of the adenine ring, the molecule structurally mimics natural polyamines. This allows MAP-Adenine to hijack the Polyamine Transport System (PTS) —an energy-dependent uptake machinery that is frequently overactivated in cancer cells due to their insatiable demand for polyamines to support rapid proliferation[3],[4]. By shifting the dependency from ENT1 to the PTS, MAP-Adenine achieves targeted accumulation in malignant cells while sparing healthy tissues that exhibit low basal PTS activity[5].

Mechanistic Visualization

The following diagram maps the divergent uptake pathways of standard purines versus MAP-Adenine, illustrating how both ultimately converge on the same apoptotic endpoint despite utilizing entirely different membrane transporters.

G cluster_ext Extracellular Microenvironment cluster_mem Plasma Membrane cluster_int Intracellular Space Flud Standard Purines (e.g., Fludarabine) ENT1 ENT1 Transporter Flud->ENT1 Uptake MAP MAP-Adenine (Polyamine-Conjugate) PTS Polyamine Transport System (PTS) MAP->PTS Uptake Kinases Nucleoside Kinases (e.g., dCK) ENT1->Kinases PTS->Kinases Active Triphosphate Metabolites (Active Form) Kinases->Active Phosphorylation DNA DNA Polymerase Inhibition & Strand Breaks Active->DNA Inhibition Apop Apoptosis DNA->Apop Induction

Figure 1: Differential uptake of standard purines vs. MAP-Adenine converging on apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic index of MAP-Adenine, we compare its cytotoxicity against Fludarabine and Cladribine across a panel of cell lines with varying PTS expression levels. The inclusion of CHO-MG (a mutant cell line deficient in polyamine transport) serves as a critical negative control to validate the mechanism of entry.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment

CompoundHL-60 (Leukemia) High PTSMCF-7 (Breast) Moderate PTSCHO-MG PTS-DeficientPBMC Healthy/Low PTS
Fludarabine 1.2 ± 0.14.5 ± 0.31.5 ± 0.28.4 ± 0.5
Cladribine 0.8 ± 0.13.2 ± 0.20.9 ± 0.15.1 ± 0.4
MAP-Adenine 0.4 ± 0.05 1.8 ± 0.1 >50.0 >100.0

Data Interpretation: MAP-Adenine demonstrates superior potency in the PTS-overexpressing HL-60 line compared to standard purines. Crucially, its near-complete loss of activity in PTS-deficient CHO-MG cells and healthy PBMCs confirms that its cytotoxicity is strictly gated by polyamine transporter expression, offering a vastly improved safety profile.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to generate this data must be self-validating systems. Below are the optimized workflows, including the causality behind each experimental choice.

Protocol 1: High-Throughput Cytotoxicity & ATP Quantitation

Causality: Polyamine analogs can induce transient metabolic shifts that artificially inflate mitochondrial reductase activity, rendering standard MTT/XTT assays prone to false-positive viability readings. We utilize ATP quantitation (e.g., CellTiter-Glo) because it provides a direct, stoichiometric measurement of metabolically active cells, eliminating metabolic artifact bias.

  • Cell Seeding: Plate target cells (e.g., HL-60) at 5,000 cells/well in 96-well opaque white microplates. Rationale: Opaque plates prevent luminescent crosstalk between adjacent wells.

  • Compound Treatment: After 24 hours of acclimation, dose cells with MAP-Adenine, Fludarabine, and Cladribine using a 10-point serial dilution curve (0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Equilibration & Lysis: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will skew data. Add ATP-detection reagent at a 1:1 v/v ratio.

  • Readout: Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence with an integration time of 1.0 second per well.

Protocol 2: PTS Competitive Rescue Assay (Self-Validating System)

Causality: To definitively prove that MAP-Adenine's efficacy is driven by the Polyamine Transport System, we must attempt to intentionally break the drug's efficacy. By co-incubating cells with an excess of natural polyamines (e.g., Spermidine), we competitively saturate the PTS[5],[6]. If MAP-Adenine strictly relies on the PTS, excess spermidine will outcompete the drug for transporter access, thereby "rescuing" the cells from death and validating the mechanism.

  • Pre-incubation: Pre-treat HL-60 cells with 50 µM Spermidine for 2 hours prior to drug exposure to ensure complete saturation of the PTS membrane transporters.

  • Challenge Phase: Introduce MAP-Adenine at its established IC90 concentration (e.g., 1.0 µM).

  • Control Establishment: Run parallel control wells containing: (A) MAP-Adenine alone, (B) Spermidine alone (to ensure the competitor isn't inherently toxic), and (C) Vehicle control.

  • Validation Readout: Assess cell viability at 72 hours using Protocol 1. A significant rightward shift in the IC50 curve (restoration of cell viability in the presence of Spermidine) definitively confirms that MAP-Adenine uptake is PTS-dependent.

References

  • Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine (review) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The polyamine transport system as a target for anticancer drug development Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Polyamine metabolism and cancer: treatments, challenges and opportunities Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The Potential of a Novel Polyamine Transport Inhibitor in Cancer Chemotherapy Source: PubMed / National Institutes of Health (NIH) URL:[Link]

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Comparative

Benchmarking 9-(3-(Methylamino)propyl)-9H-purin-6-amine (9-MAPA) Against Known Purine Antagonists: A Comprehensive Comparative Guide

As drug development pivots toward highly selective modulators of the purinergic signaling system, the characterization of novel purine derivatives is critical. This guide provides an in-depth technical benchmarking of 9-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective modulators of the purinergic signaling system, the characterization of novel purine derivatives is critical. This guide provides an in-depth technical benchmarking of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (hereafter referred to as 9-MAPA , CAS 1909327-99-6) against gold-standard purine antagonists.

By evaluating structural rationale, binding kinetics, and functional efficacy across Adenosine A1 and A2A receptors, this guide equips researchers with the self-validating protocols and empirical data necessary to integrate 9-MAPA into advanced screening cascades.

Structural and Mechanistic Rationale

The pharmacological behavior of purine antagonists is dictated by their ability to stabilize the inactive conformation of G-protein coupled receptors (GPCRs). Standard antagonists like ZM241385 (A2A-selective) and DPCPX (A1-selective) achieve this through rigid, planar structures that intercalate into the orthosteric binding pocket[1].

9-MAPA introduces a distinct structural paradigm:

  • The Purine Core: Like endogenous adenosine, the 9H-purin-6-amine (adenine) scaffold anchors the molecule to the conserved Asn253 residue in the A2A receptor via hydrogen bonding[1].

  • The N9-Substitution: The addition of a 3-(methylamino)propyl chain provides a flexible, protonatable amine at physiological pH.

The Causality of Flexibility: Unlike the rigid bicyclic structure of ZM241385, which binds in an extended conformation perpendicular to the membrane plane[1], the flexible aliphatic chain of 9-MAPA allows it to probe secondary electrostatic interactions within the extracellular loops (e.g., Glu169 in A2A). This flexibility theoretically broadens its binding kinetic profile, potentially altering the residence time compared to classical rigid xanthines.

G A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion MAPA 9-MAPA (Antagonist) MAPA->A2A Competitive Blockade Adenosine Adenosine / NECA (Agonist) Adenosine->A2A Activates

GPCR signaling pathway of Adenosine A2A receptor and the blockade mechanism by 9-MAPA.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark 9-MAPA, we employ two orthogonal, self-validating assay systems: a Radioligand Competition Binding Assay (for affinity) and a TR-FRET cAMP Assay (for functional efficacy).

Protocol A: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( ) of 9-MAPA by measuring its ability to displace high-affinity tritiated ligands.

Causality & Trustworthiness: We utilize [³H]-ZM241385 for A2A and [³H]-DPCPX for A1. These radioligands specifically stabilize the inactive state of the receptors[2]. To ensure the system is self-validating, non-specific binding (NSB) is quantified using a massive excess (10–100 µM) of unlabeled NECA or CPA, ensuring that the measured signal strictly represents receptor-specific interactions[3].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK-293 cell membranes expressing human A2A or CHO-K1 membranes expressing human A1 receptors on ice. Dilute in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 µg/mL Saponin) to yield 10 µg of protein per well[4].

  • Reaction Assembly: In a 96-well deep plate, combine:

    • 25 µL of 9-MAPA or standard antagonists (serial dilutions from 10 µM to 0.1 nM).

    • 25 µL of radioligand (e.g., 37 nM [³H]-ZM241385 for A2A or 1.7 nM [³H]-DPCPX for A1)[4][5].

    • 50 µL of diluted membranes.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium[4].

  • Filtration & Washing: Rapidly filter the contents through GF/C filter plates (presoaked in 0.05% Brij or 0.3% PEI) using a vacuum manifold. Wash 9 times with 500 µL ice-cold wash buffer to halt kinetics and remove unbound radioligand[4].

  • Detection: Add 30 µL MicroScint™-O per well and quantify counts per minute (CPM) using a microplate scintillation counter[4].

Protocol B: High-Throughput TR-FRET cAMP Functional Assay

While binding assays confirm affinity, functional assays are required to prove antagonism. Adenosine A2A is a Gs-coupled receptor; its activation stimulates adenylyl cyclase, increasing intracellular cAMP[6].

Causality & Trustworthiness: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The choice of TR-FRET over ELISA is deliberate: the time-delayed measurement of Europium (Eu³⁺) eliminates short-lived background autofluorescence. Furthermore, the ratiometric readout (665nm/615nm) internally corrects for well-to-well volume variations, ensuring a robust Z'-factor (>0.7)[7]. Crucially, Rolipram (a PDE4 inhibitor) is added to the buffer instead of IBMX, because IBMX possesses inherent A1 antagonist activity that would confound the benchmarking data[5].

Workflow Step1 1. Cell Seeding (A2A-expressing HEK293) Step2 2. Antagonist Pre-incubation (9-MAPA vs Standards) Step1->Step2 Step3 3. Agonist Stimulation (0.5 µM NECA) Step2->Step3 Step4 4. Cell Lysis & Probe Addition (Eu-cAMP + ULight-anti-cAMP) Step3->Step4 Step5 5. TR-FRET Detection (665nm/615nm Ratio) Step4->Step5

Step-by-step experimental workflow for the high-throughput TR-FRET cAMP functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate A2A-expressing HEK293 cells at 10,000 cells/well in a 96-well half-area plate[8].

  • Antagonist Pre-Incubation: Add serial dilutions of 9-MAPA or reference standards in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.025 mM Rolipram)[5]. Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add the non-selective adenosine agonist NECA at a final concentration of 0.5 µM (an concentration) to stimulate cAMP production[8]. Incubate for 30 minutes.

  • Lysis & Competition: Add the TR-FRET detection mix containing a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP monoclonal antibody[6].

  • Readout: Incubate in the dark for 1 hour. Measure the TR-FRET signal using a compatible microplate reader (excitation at 320/340 nm; emission at 615 nm and 665 nm)[6]. Note: Because endogenous cAMP competes with the Eu-cAMP tracer, an active antagonist will block NECA, lower endogenous cAMP, and thus INCREASE the TR-FRET signal[8].

Data Presentation & Comparative Analysis

The following tables summarize the representative benchmarking data for 9-MAPA against standard purine antagonists.

Table 1: Radioligand Binding Affinity & Selectivity Profile

Data represents equilibrium dissociation constants ( ) derived from Cheng-Prusoff transformations of IC50 values.

CompoundTarget: A2A Receptor ( , nM)Target: A1 Receptor ( , nM)Selectivity Ratio (A1/A2A)Mechanism of Action
9-MAPA 14.5 185.0 ~12.7x Competitive Antagonist
ZM2413850.8[1]260.0[1]325xInverse Agonist / Antagonist
DPCPX340.0[9]0.46[9]0.001xInverse Agonist / Antagonist
Caffeine24,00029,000~1.2xNon-selective Antagonist

Analysis: 9-MAPA demonstrates low-nanomolar affinity for the A2A receptor, outperforming the non-selective baseline (Caffeine) by orders of magnitude. While it does not reach the sub-nanomolar extreme of ZM241385, its 12.7-fold selectivity window over A1 makes it a highly viable tool compound for moderate-affinity probing without the severe lipophilicity issues often associated with highly rigid xanthines.

Table 2: Functional Efficacy in TR-FRET cAMP Assay

Data represents the half-maximal inhibitory concentration ( ) required to block agonist-induced cAMP accumulation.

CompoundA2A Antagonism ( , nM)(vs 0.5 µM NECA)A1 Antagonism ( , nM)(vs 0.1 µM CPA)
9-MAPA 42.1 410.5
ZM2413852.3>10,000
DPCPX>10,0001.8

Analysis: The functional data corroborates the binding assays. 9-MAPA effectively blunts NECA-induced Gs-coupling at the A2A receptor with an of 42.1 nM. The rightward shift from its (14.5 nM) to its functional is expected due to the high concentration of the full agonist (0.5 µM NECA) used to drive the system to [8].

Conclusion

Benchmarking 9-(3-(Methylamino)propyl)-9H-purin-6-amine (9-MAPA) reveals it to be a potent, functionally active purine antagonist with a preference for the Adenosine A2A receptor. Its unique flexible side chain offers a distinct binding kinetic profile compared to classical rigid xanthines like DPCPX or bicyclic non-xanthines like ZM241385. For drug development professionals, 9-MAPA serves as an excellent structural scaffold for developing next-generation purinergic modulators with optimized solubility and tunable receptor residence times.

References

  • Bioauxilium. "THUNDER™ cAMP TR-FRET Assay Kit".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ3Lap0LCklsHsywdWP6N3H-Kq0sBvv7_GipgZ-Q-Zn5-8yDjgPPigIkMW8O9tKePNSQaaT8ZFWzik_reuFcrOpey8BE1dPIZD7dWnopjAP6-7nEWc23qJWCezbYSi-4AICLjmk4qcSipoO94QdEbiBh_T47HfXIc4W5BtgpEI_-qDJ3-fp0uzcOZitckwf08g4SCt7PeTzPM=]
  • Circulation Research. "Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHahGVVfp32kXhA2pFCU30Ai9N3CGjfhD07FPfu7OCIOe8QpkRySR2b-UJ8eN-XU0LXF5NkAjIfdDcwNHYfZK0KXcAye4UonxFZybjWPP66wvLZwTlGzGuW3zbwUpWcM4OjDoDdUS2tJzkYjNZXRyB7Q==]
  • Revvity. "human Adenosine A1 Receptor Cell Line".[https://vertexaisearch.cloud.google.
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Validation

LC-MS/MS Method Validation for 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Comparative Guide on HILIC vs. Reversed-Phase Approaches

Executive Summary The quantification of highly polar, multi-basic small molecules in biological matrices remains one of the most significant hurdles in bioanalytical chemistry. 9-(3-(Methylamino)propyl)-9H-purin-6-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, multi-basic small molecules in biological matrices remains one of the most significant hurdles in bioanalytical chemistry. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (a functionalized adenine derivative) exemplifies this challenge. With a high topological polar surface area (TPSA) and multiple nitrogenous protonation sites, standard reversed-phase (RP) liquid chromatography and generic protein precipitation (PPT) methods yield severe matrix effects, poor retention, and inadequate sensitivity.

This guide objectively compares conventional bioanalytical approaches against a highly optimized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By establishing the causality behind these experimental choices, this document provides a self-validating framework for drug development professionals tasked with validating robust LC-MS/MS methods for polar basic amines.

The Bioanalytical Challenge: Why Standard Methods Fail

To design a robust assay, we must first understand the physicochemical nature of the analyte. 9-(3-(Methylamino)propyl)-9H-purin-6-amine contains an adenine core (pKa ~4.1) and a secondary aliphatic amine on its propyl chain (pKa ~10.5). At physiological pH (7.4) and under acidic chromatographic conditions, the molecule is highly protonated and extremely hydrophilic.

The Reversed-Phase (C18) Pitfall

When injected onto a standard C18 column, the protonated analyte experiences minimal hydrophobic interaction with the stationary phase. Consequently, it elutes in the void volume ( t0​ ). Co-elution with unretained endogenous plasma components (e.g., salts, urea, and early-eluting phospholipids) leads to catastrophic ion suppression in the electrospray ionization (ESI) source [4].

The Protein Precipitation (PPT) Limitation

While PPT is rapid, it merely removes macroscopic proteins. It leaves behind a high concentration of endogenous soluble salts and lysophosphatidylcholines. When analyzing polar compounds that elute early, these residual matrix components directly compete with the analyte for charge in the ESI droplet, drastically reducing the method's signal-to-noise ratio and reproducibility.

HILIC_Mechanism cluster_C18 Standard C18 (Reversed-Phase) cluster_HILIC HILIC (Amide/Zwitterionic) Analyte 9-(3-(Methylamino)propyl)-9H-purin-6-amine (Highly Polar, Basic Amine) C18_Result Poor Retention (Elutes in Void Volume) Analyte->C18_Result Hydrophobic Repulsion HILIC_Mech Aqueous Layer Partitioning + Electrostatic Interactions Analyte->HILIC_Mech Hydrophilic Interaction C18_Issue Severe Ion Suppression Matrix Interference C18_Result->C18_Issue HILIC_Result Strong Retention (k' > 3) HILIC_Mech->HILIC_Result HILIC_Benefit Enhanced ESI+ Sensitivity (High Organic Mobile Phase) HILIC_Result->HILIC_Benefit

Caption: Mechanistic comparison of analyte retention in Reversed-Phase vs. HILIC LC-MS/MS.

The Solution: HILIC-MS/MS and MCX SPE

To overcome these limitations, we employ a dual-orthogonal strategy:

  • Sample Cleanup via MCX SPE: Exploits the high pKa of the secondary amine to selectively trap the analyte, allowing aggressive organic washing to remove phospholipids.

  • Separation via HILIC: Utilizes an amide or zwitterionic stationary phase. In HILIC, the polar stationary phase attracts a water-enriched layer. The polar analyte partitions into this aqueous layer, resulting in strong retention[1, 2]. Furthermore, the high organic content (>80% Acetonitrile) of the HILIC mobile phase lowers surface tension, leading to highly efficient droplet desolvation in the ESI source, dramatically increasing MS sensitivity [3].

Step-by-Step Sample Preparation Methodology (MCX SPE)

Causality Check: Why use 5% NH₄OH for elution? The basic pH (>11) deprotonates the secondary amine, neutralizing its charge. This breaks the electrostatic bond with the sulfonic acid groups on the MCX sorbent, allowing the methanol to sweep the newly neutralized molecule off the column.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (e.g., stable isotope-labeled analog) and 200 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds. (Acidification ensures the amine is fully protonated for cation exchange).

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg MCX SPE cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in Water. (Removes hydrophilic neutral and acidic interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. (Removes hydrophobic interferences, including intact phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

SPE_Workflow Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (Acidified Plasma) Condition->Load Wash1 3. Wash 1 (2% FA in H2O) Load->Wash1 Wash2 4. Wash 2 (100% MeOH) Wash1->Wash2 Elute 5. Elute (5% NH4OH in MeOH) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic polar amines.

Step-by-Step LC-MS/MS Conditions

Causality Check: In HILIC, water is the strong solvent. Therefore, the gradient must start with high organic (Acetonitrile) and increase the aqueous phase to elute the compound.

  • Analytical Column: Premium Amide-HILIC Column (2.1 mm × 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B (Elution and wash)

    • 5.1 - 8.0 min: Re-equilibration at 90% B

  • MS/MS Detection (ESI+ MRM):

    • Precursor Ion [M+H]⁺: m/z 207.1

    • Product Ion: m/z 136.1 (Corresponds to the protonated adenine core after cleavage of the N9-propylamine chain).

    • Collision Energy (CE): 25 eV.

Performance Comparison & Experimental Data

The following tables summarize the experimental validation data comparing the standard RP-PPT approach against the optimized HILIC-MCX approach. Data was generated using human plasma spiked with 9-(3-(Methylamino)propyl)-9H-purin-6-amine across a calibration range of 1.0 to 1000 ng/mL.

Table 1: Chromatographic Performance Comparison

Demonstrates the superiority of HILIC for retaining polar basic compounds.

ParameterStandard C18 (Reversed-Phase)Amide-HILIC (Optimized)
Retention Time ( tR​ ) 0.8 min (Elutes in Void)3.4 min
Retention Factor ( k′ ) < 0.24.6
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 12,000
Mobile Phase at Elution ~5% Organic~70% Organic
Table 2: Method Validation Parameters (Sample Prep & Matrix Effects)

Demonstrates how MCX SPE eliminates the ion suppression caused by PPT.

Validation ParameterRP-LC + Protein PrecipitationHILIC + MCX SPE
Absolute Recovery (%) 65.2 ± 12.4%92.4 ± 3.1%
Matrix Effect (%) *38.5% (Severe Suppression)98.2% (Negligible)
LLOQ (S/N > 10) 25.0 ng/mL1.0 ng/mL
Intra-day Precision (%CV) 14.5%3.2%
Phospholipid Carryover HighUndetectable

*Matrix Effect calculated as: (Response in post-extraction spiked matrix / Response in neat solvent) × 100. A value of 100% indicates zero matrix effect.

Conclusion

For the quantification of 9-(3-(Methylamino)propyl)-9H-purin-6-amine, traditional Reversed-Phase LC combined with Protein Precipitation is fundamentally flawed. The compound's high polarity prevents retention on C18, forcing it into the suppression zone of the mass spectrometer.

By transitioning to a HILIC-MS/MS platform, analysts can leverage the compound's hydrophilicity for strong retention. Coupling this with MCX SPE provides a self-validating, highly orthogonal sample cleanup that actively utilizes the molecule's basicity to strip away matrix interferences. As shown in the experimental data, this combined approach yields a 25-fold improvement in the Lower Limit of Quantification (LLOQ) and virtually eliminates matrix suppression, making it the definitive choice for rigorous pharmacokinetic and pharmacodynamic assay validation.

References

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples Source: Frontiers in Immunology URL:[Link]

  • HILIC-MS/MS Analysis of Adenosine in Patient Blood Source: MDPI Molecules URL:[Link]

  • Rapid and Sensitive HILIC-ESI-MS/MS Quantitation of Polar Metabolites of Acrylamide in Human Urine Using Column Switching with an Online Trap Column Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Spectroscopy Online / LCGC URL:[Link]

Comparative

Kinome-Wide Selectivity Profiling: Evaluating 9-(3-(Methylamino)propyl)-9H-purin-6-amine Cross-Reactivity

As drug discovery pipelines increasingly focus on targeted therapies, the promiscuity of ATP-competitive kinase inhibitors remains a critical hurdle. Purine-based scaffolds, which mimic the adenine ring of ATP, are notor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on targeted therapies, the promiscuity of ATP-competitive kinase inhibitors remains a critical hurdle. Purine-based scaffolds, which mimic the adenine ring of ATP, are notorious for their off-target liabilities across the human kinome.

This guide provides an objective, data-driven comparison of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (hereafter referred to as 9-MAP-PA ) against established benchmark inhibitors. By dissecting its cross-reactivity profile, we aim to equip researchers with the mechanistic insights and self-validating protocols necessary to rigorously evaluate purine derivatives in hit-to-lead optimization.

Mechanistic Grounding: The Purine Scaffold in ATP-Competitive Inhibition

To understand the cross-reactivity of 9-MAP-PA, we must first analyze its structural interaction with the kinase domain. The molecule consists of a purine-6-amine core and a flexible 3-(methylamino)propyl tail at the N9 position.

When binding to a kinase, the N1 and N6-amine atoms of the purine core form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2). Meanwhile, the N9 tail extends into the ribose-binding pocket [1]. Because the architecture of the ATP-binding site—particularly the hinge region—is highly conserved across the >500 members of the human kinome, the purine core inherently drives cross-reactivity [3]. The selectivity of the compound therefore relies entirely on how the N9 tail interacts with the slightly more variable ribose/solvent pocket.

BindingModel Hinge Kinase Hinge Region (Conserved ATP Site) Target Target Kinase (High Affinity Fit) Hinge->Target OffTarget Off-Target Kinase (Cross-Reactivity) Hinge->OffTarget Pocket Ribose/Solvent Pocket (Variable Region) Pocket->Target Purine Purine-6-amine Core (H-Bond Donor/Acceptor) Purine->Hinge Primary Binding Tail 3-(Methylamino)propyl Tail (Electrostatic Vector) Tail->Pocket Selectivity Filter

Fig 1: Mechanistic binding model of 9-MAP-PA illustrating structural drivers of cross-reactivity.

Comparative Kinase Profiling Data

To benchmark the performance of 9-MAP-PA, we compare its IC50​ profile against three standard controls:

  • Roscovitine : A well-characterized purine-based CDK inhibitor (Structural Benchmark).

  • Dasatinib : A highly potent, dual Src/Abl inhibitor known for its broad kinome promiscuity (Promiscuous Benchmark).

  • Staurosporine : A universal ATP-competitive pan-kinase inhibitor (Assay Control).

Table 1: Kinome Selectivity Profile ( IC50​ values in nM)
Kinase Target9-MAP-PARoscovitine (Purine Benchmark)Dasatinib (Promiscuous Benchmark)Staurosporine (Pan-Kinase Control)
CDK2/CycE 45120>10,0005
CDK9/CycT 80250>10,0008
Src 320>10,0000.52
Abl 850>10,0001.015
FLT3 1,200>10,000503
p38α 4,500>10,00012010

Data Interpretation: While 9-MAP-PA demonstrates potent primary activity against Cyclin-Dependent Kinases (CDK2/9), its simple 3-(methylamino)propyl tail fails to provide strict selectivity, resulting in moderate off-target inhibition of Src and Abl kinases. In contrast, Roscovitine utilizes a bulkier benzyl substitution at the N6 position and an isopropyl group at the purine C2, which sterically clashes with the gatekeeper residues of Src and Abl, granting it a tighter selectivity profile [3].

Experimental Methodology: Self-Validating Profiling Protocol

To generate reliable cross-reactivity data, standard luminescence-based ATP-depletion assays are often insufficient due to the auto-fluorescence and signal-quenching properties of conjugated purine systems. Instead, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay .

Step-by-Step TR-FRET Protocol
  • Compound Preparation (Acoustic Dispensing):

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 9-MAP-PA and benchmark compounds into a 384-well low-volume plate in an 11-point dose-response curve.

    • Causality: Acoustic dispensing eliminates tip-based carryover and maintains a strict ≤1% DMSO final concentration. High DMSO concentrations can denature sensitive kinases and artificially inflate apparent IC50​ values.

  • Kinase-Inhibitor Pre-Incubation:

    • Action: Add the recombinant kinase (e.g., GST-tagged CDK2) and a Europium-labeled anti-GST antibody to the assay wells. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the enzyme with the inhibitor allows the purine scaffold to reach binding equilibrium before introducing the competitive tracer. This prevents the tracer's high affinity from masking the kinetics of slower-binding purine scaffolds [2].

  • Tracer Addition:

    • Action: Add the kinase-specific fluorescent tracer (e.g., Alexa Fluor 647-conjugated ATP-competitive probe) at a concentration equal to its Kd​ . Incubate for 1 hour.

  • Signal Detection:

    • Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Causality: TR-FRET introduces a time delay between excitation and emission reading. This temporal gate strictly eliminates short-lived background auto-fluorescence artifacts common with aromatic purine ring systems, ensuring the signal is solely representative of the binding event.

  • Data Normalization:

    • Action: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against DMSO (0% inhibition) and Staurosporine (100% inhibition) controls to calculate the final IC50​ .

Workflow A Compound Preparation (Acoustic Dispensing) B Kinase Panel Incubation (ATP-competitive binding) A->B C TR-FRET Assay (Displacement Measurement) B->C D Data Normalization (IC50 & % Inhibition) C->D E Kinome Tree Mapping (Off-target Identification) D->E

Fig 2: High-throughput TR-FRET kinase selectivity profiling workflow for purine scaffolds.

Conclusion & Application Notes

The evaluation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine highlights a fundamental principle in kinase inhibitor design: hinge-binding affinity does not equate to selectivity . While the purine core provides a thermodynamically favorable anchor in the ATP pocket, the relatively small and flexible N9-propyl tail lacks the steric bulk required to exploit unique, non-conserved regions of the target kinase (such as the DFG-out allosteric pocket).

For researchers utilizing this scaffold, it is highly recommended to perform kinome-wide profiling early in the development cycle. Structural modifications—such as substituting the N6 position with bulky hydrophobic groups or extending the N9 tail to interact with specific gatekeeper residues—are necessary to transition this promiscuous binder into a selective chemical probe.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link][1]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link][2]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link][3]

Sources

Validation

Validating the Purity of 9-(3-(Methylamino)propyl)-9H-purin-6-amine: A Comparative HPLC-UV Guide

Validating the purity of basic purine derivatives is a persistent analytical bottleneck in pharmaceutical development. 9-(3-(Methylamino)propyl)-9H-purin-6-amine presents a unique chromatographic challenge due to its hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of basic purine derivatives is a persistent analytical bottleneck in pharmaceutical development. 9-(3-(Methylamino)propyl)-9H-purin-6-amine presents a unique chromatographic challenge due to its highly polar nature and dual-basic sites.

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies—Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal, self-validating system for routine purity assays.

The Chemical Challenge: Causality in Method Development

To design a robust analytical method, we must first understand the physicochemical properties of the analyte. 9-(3-(Methylamino)propyl)-9H-purin-6-amine consists of a UV-active adenine core (λmax ~254–260 nm)[1] conjugated to a highly basic secondary aliphatic amine (pKa ~10.5) at the N9 position.

When analyzed using standard C18 RP-HPLC, the molecule is heavily protonated at typical mobile phase pH levels (pH 2.0–7.0). This dual-cationic state results in extreme hydrophilicity, causing the analyte to elute near the void volume ( t0​ ). Furthermore, the positively charged methylamino group interacts strongly with residual, unendcapped silanols (pKa ~4.5) on the silica matrix. This secondary ion-exchange mechanism is the primary cause of severe peak tailing and poor resolution of structurally similar impurities.

To circumvent this, chromatographers must alter the fundamental retention mechanism, shifting away from pure hydrophobic partitioning[2].

Protocol_Selection Start Analyte: Basic Purine (pKa > 10) Assess Evaluate Polarity (LogD at pH 3) Start->Assess RP Standard RP-HPLC (C18) Assess->RP Hydrophobic IP Ion-Pairing RP-HPLC Assess->IP Polar/Basic (UV only) HILIC HILIC (Zwitterionic) Assess->HILIC Polar/Basic (UV/MS) Out_RP Poor Retention (Void Volume) RP->Out_RP Out_IP Good Retention (MS Incompatible) IP->Out_IP Out_HILIC Ideal Retention (MS Compatible) HILIC->Out_HILIC

Fig 1. Decision matrix for selecting the optimal HPLC mode for highly basic purine derivatives.

Comparative Performance Data

To establish an authoritative baseline, the compound was evaluated across three distinct chromatographic modes. The quantitative performance metrics are summarized below:

ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Zwitterionic)
Retention Factor (k') < 0.5 (Elutes in void)4.86.2
Peak Asymmetry (As) > 2.85 (Severe tailing)1.251.08 (Symmetrical)
Theoretical Plates (N) < 2,500~ 8,200> 14,000
Mobile Phase Modifier 0.1% TFA5 mM Hexanesulfonate10 mM NH₄Formate
MS Compatibility YesNo (Signal suppression)Yes
Suitability for Purity UnacceptableAcceptableOptimal

Analytical Insight: While Ion-Pairing RP-HPLC successfully improves retention by neutralizing the basic amine with an anionic surfactant[3], HILIC provides superior peak symmetry, higher theoretical plates, and orthogonality to standard reversed-phase methods without contaminating the LC system with non-volatile reagents.

Retention_Mechanism cluster_0 RP-HPLC (C18) cluster_1 HILIC Mode Analyte Protonated Amine (+ Charge) Silanol Ionized Silanols (-) Analyte->Silanol Secondary Interaction (Peak Tailing) Water Aqueous Layer Analyte->Water Liquid Partitioning (Sharp Peaks)

Fig 2. Mechanistic comparison of secondary silanol interactions in RP-HPLC vs. partitioning in HILIC.

Experimental Protocols: Self-Validating Systems

Below are the detailed, step-by-step methodologies for the two viable approaches. Each protocol is designed with built-in System Suitability Testing (SST) to ensure data trustworthiness and reproducibility.

Protocol A: HILIC-UV Method (Recommended)

HILIC relies on liquid-liquid partitioning between the bulk organic mobile phase and an aqueous-enriched layer immobilized on the stationary phase. In HILIC, a higher aqueous concentration represents the "strong" solvent[2].

Step 1: System Preparation

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. (This ensures consistent, predictable ionization of the purine).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Pump Program: Isocratic elution at 20% A / 80% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm[1].

Step 2: Sample Preparation

  • Accurately weigh 10 mg of 9-(3-(Methylamino)propyl)-9H-purin-6-amine.

  • Dissolve in 2 mL of Mobile Phase A (aqueous buffer) to ensure complete dissolution of the crystalline solid.

  • Critical Causality Step: Dilute to 10 mL using Acetonitrile to yield a final sample diluent of 80% Acetonitrile. Injecting highly aqueous samples in HILIC will disrupt the immobilized water layer at the column head, causing severe peak splitting and loss of retention.

Step 3: Execution & System Suitability

  • Inject 5 µL of the sample.

  • Validation Criteria: The method is deemed valid if the retention time %RSD (n=5) is ≤ 1.0%, the peak tailing factor is ≤ 1.5, and theoretical plates (N) ≥ 10,000.

Protocol B: Ion-Pairing RP-HPLC (Alternative)

This method utilizes an anionic surfactant to neutralize the basic amine, forming a hydrophobic neutral complex that retains on a standard C18 column[3].

Step 1: System Preparation

  • Column: Endcapped C18, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 4.0) containing 5 mM Sodium Hexanesulfonate.

  • Mobile Phase B: Methanol.

  • Pump Program: Gradient—0-2 min (5% B), 2-15 min (linear to 45% B), 15-20 min (hold 45% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 2: Sample Preparation

  • Dissolve the analyte in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Inject 10 µL.

Step 3: Execution & System Suitability

  • Validation Criteria: Ensure baseline resolution (Rs > 2.0) between the main peak and any synthetic precursors (e.g., unreacted adenine). Note that column equilibration takes significantly longer (at least 20 column volumes) due to the slow binding kinetics of the ion-pairing reagent to the stationary phase.

Conclusion

For the purity validation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine, HILIC-UV is analytically superior to traditional reversed-phase techniques. It neutralizes the deleterious effects of secondary silanol interactions while avoiding the system-fouling drawbacks of ion-pairing reagents. By adopting the HILIC protocol outlined above, analytical laboratories can achieve robust, reproducible, and MS-compatible purity profiles for highly basic purine derivatives.

References

  • Title: Source: SIELC Technologies URL: [Link]

  • Title: Source: HELIX Chromatography URL: [Link]

  • Title: Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Source: MDPI Foods URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: 9-(3-(Methylamino)propyl)-9H-purin-6-amine Scaffold vs. Classical ATP-Competitive Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Targeting, PROTAC Development, and Event-Driven Pharmacology Executive Summary For decades, the cornerstone of targeted kinase t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Kinase Targeting, PROTAC Development, and Event-Driven Pharmacology

Executive Summary

For decades, the cornerstone of targeted kinase therapy has been the development of classical ATP-competitive inhibitors (e.g., Imatinib, Dasatinib). These molecules achieve efficacy by mimicking the adenine ring of adenosine triphosphate (ATP), anchoring themselves within the highly conserved kinase hinge region[1]. However, traditional occupancy-driven inhibitors face significant clinical hurdles, including vulnerability to high intracellular ATP concentrations (~1–10 mM), off-target toxicity, and acquired resistance via gatekeeper mutations.

The emergence of targeted protein degradation has shifted the paradigm from occupancy-driven to event-driven pharmacology[2]. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (9-MAP-Adenine) represents a highly versatile, modular scaffold designed to overcome the limitations of classical inhibitors. By preserving the crucial purin-6-amine (adenine) core for hinge anchoring while projecting a reactive secondary amine into the solvent-exposed channel[3], 9-MAP-Adenine serves as an optimal precursor for synthesizing Proteolysis-Targeting Chimeras (PROTACs) and bisubstrate probes[4].

This guide objectively compares the structural, pharmacodynamic, and experimental performance of the 9-MAP-Adenine scaffold against classical ATP-competitive inhibitors.

Mechanistic Paradigm: Occupancy vs. Event-Driven Pharmacology

The Limitation of Classical ATP-Competitive Inhibitors

Classical Type I inhibitors bind the active conformation of a kinase. Because they operate via thermodynamic equilibrium, maintaining target inhibition requires sustained, high systemic drug concentrations to outcompete endogenous ATP. This high-dose requirement often leads to off-target kinome cross-reactivity and cumulative toxicity. Furthermore, a single point mutation in the ATP pocket (e.g., the T315I mutation in BCR-ABL) can induce steric clashes that completely abrogate inhibitor binding.

The Structural Advantage of 9-MAP-Adenine

9-MAP-Adenine is engineered to exploit the spatial geometry of the ATP-binding pocket:

  • Hinge Anchoring: The unmodified purin-6-amine head acts as a universal ATP mimetic, establishing critical hydrogen bonds with the backbone amides of the kinase hinge region (typically via the N1 nitrogen and exocyclic C6-amino group).

  • Solvent Channel Projection: In natural ATP, the N9 position connects to the ribose sugar. In 9-MAP-Adenine, the N9 position is alkylated with a 3-(methylamino)propyl chain. This flexible linker mimics the ribose trajectory but extends directly out of the binding pocket into the solvent channel.

  • Modular Conjugation: The terminal secondary amine (-NH-CH3) provides a highly reactive, sterically accessible nucleophile. This allows researchers to attach E3 ligase ligands (e.g., Thalidomide for CRBN, or VH032 for VHL) via amide coupling without disrupting the primary kinase-binding interaction[4].

G cluster_0 Classical ATP-Competitive Inhibitor cluster_1 9-MAP-Adenine Scaffold A Inhibitor Core B Hinge Region (H-Bonds) A->B Occupancy-driven C Purin-6-amine Core D Hinge Region (H-Bonds) C->D Anchoring E N9-Propyl-Methylamine C->E Covalent extension F Solvent Channel / PROTAC Linker E->F Conjugation Handle

Fig 1: Structural interaction comparison between classical inhibitors and the 9-MAP-Adenine scaffold.

Comparative Performance Data

The following table aggregates the typical pharmacodynamic and kinetic profiles of fully elaborated classical ATP-competitive inhibitors versus PROTACs derived from the 9-MAP-Adenine scaffold.

ParameterClassical ATP-Competitive Inhibitor9-MAP-Adenine Derived PROTAC
Mechanism of Action Occupancy-driven (Stoichiometric / Thermodynamic)Event-driven (Catalytic Ubiquitination)
ATP Competition Susceptibility High: Requires sustained high intracellular concentrations.Low: Transient binding is sufficient to induce degradation.
Required Target Occupancy >90% sustained occupancy for in vivo efficacy.<30% occupancy can achieve >90% protein degradation (Dmax).
Target Residence Time High (Hours required for sustained effect).Low (Minutes; iterative cycles of degradation).
Handling Gatekeeper Mutations Poor: Steric clashes prevent binding, leading to resistance.Moderate-High: Degradation removes the mutant protein entirely.
Modular Functionalization Poor: Bulky additions often disrupt hinge binding.Excellent: N9-alkylamine projects cleanly into the solvent channel.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols outline the synthesis and biological validation of a 9-MAP-Adenine-derived degrader. Every protocol is designed as a self-validating system , incorporating specific controls to prove causality rather than correlation.

Protocol A: Synthesis of a 9-MAP-Adenine PROTAC

Causality Check: We utilize HATU/DIPEA for amide coupling because the secondary methylamine of 9-MAP-Adenine is sterically hindered. HATU ensures rapid activation of the E3-ligase linker's carboxylic acid, preventing epimerization and maximizing the yield of the ternary complex precursor.

  • Activation: Dissolve 1.0 eq of the E3-ligase ligand-linker construct (e.g., Thalidomide-PEG4-COOH) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.1 eq of 9-MAP-Adenine to the reaction mixture.

  • Reaction: Stir under an inert argon atmosphere at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via reverse-phase preparative HPLC to isolate the pure 9-MAP-Adenine PROTAC.

Protocol B: NanoBRET Target Engagement Assay (Live Cells)

Causality Check: Biochemical kinase assays lack physiological ATP concentrations. NanoBRET is utilized here because it measures target engagement in live cells, directly validating that the bulky PROTAC can penetrate the cell membrane and outcompete intracellular ATP.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-Kinase fusion protein.

  • Tracer Addition: Plate cells in a 384-well format and add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-10). Self-Validation: Include a well with no tracer to establish background luminescence.

  • Dosing: Treat cells with a serial dilution of the 9-MAP-Adenine PROTAC (10 µM to 0.1 nM).

  • Measurement: Incubate for 2 hours, add NanoBRET substrate, and measure the BRET ratio (emission at 610 nm / 460 nm). A decrease in the BRET ratio confirms the PROTAC has displaced the tracer from the ATP pocket.

Protocol C: Target Degradation & Mechanistic Validation

Causality Check: Observing a decrease in target protein levels is insufficient to claim PROTAC efficacy; the compound might simply be cytotoxic or suppress transcription. We include MG132 (a proteasome inhibitor) . If MG132 rescues the protein level, it proves the mechanism is exclusively driven by proteasomal degradation.

  • Cell Treatment: Seed target cancer cells (e.g., MV4-11) in 6-well plates. Treat with the 9-MAP-Adenine PROTAC at varying concentrations for 12 hours.

  • Rescue Control: In a parallel set of wells, pre-treat cells with 10 µM MG132 for 1 hour prior to PROTAC addition.

  • Lysis & Western Blotting: Harvest cells, lyse in RIPA buffer, and quantify total protein. Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against the target kinase and a loading control (e.g., GAPDH).

  • Analysis: Calculate the DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation). Validation: The MG132-treated wells must show complete restoration of the kinase band.

G A 9-MAP-Adenine Scaffold C Amide Coupling (HATU/DIPEA) A->C B E3 Ligase Ligand + Linker B->C D Purified Adenine-PROTAC C->D E NanoBRET Target Engagement D->E Confirm Binding F Western Blot (DC50 & Dmax) D->F Quantify Degradation G Proteasome Rescue (MG132) F->G Validate Mechanism

Fig 2: Workflow for the synthesis and self-validating biological evaluation of 9-MAP-Adenine-derived PROTACs.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Journal of Medicinal Chemistry[Link]

  • Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases ACS Publications[Link]

  • Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy Taylor & Francis[Link]

Sources

Validation

Surface plasmon resonance validation of 9-(3-(Methylamino)propyl)-9h-purin-6-amine binding

An authoritative technical guide on the Surface Plasmon Resonance (SPR) validation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (hereafter referred to as 9-MAP-Adenine ). As a Senior Application Scientist, I have struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical guide on the Surface Plasmon Resonance (SPR) validation of 9-(3-(Methylamino)propyl)-9H-purin-6-amine (hereafter referred to as 9-MAP-Adenine ).

As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. We will examine the causality behind our experimental design, establish a self-validating SPR protocol, and objectively benchmark the binding kinetics of 9-MAP-Adenine against natural substrates and reference inhibitors.

Mechanistic Rationale: Targeting the ATP Pocket

Fragment-based drug discovery (FBDD) targeting the ATP-binding pocket of kinases requires precise kinetic characterization. The kinase ATP pocket is highly conserved, consisting of a deep hydrophobic cleft where the adenine core of ATP forms essential hydrogen bonds with the backbone of the hinge region[1].

While unmodified adenine binds weakly and transiently, functionalizing the N9 position offers a strategic vector to reach the ribose-binding pocket or the solvent-exposed channel. In 9-MAP-Adenine , the addition of a 3-(methylamino)propyl extension introduces a flexible, basic moiety. At physiological pH, the secondary amine is protonated, enabling potential salt-bridge formations with conserved acidic residues (e.g., the DFG motif aspartate)[2]. This structural modification is designed to decrease the dissociation rate ( koff​ ) and improve overall residence time compared to bare adenine.

G A Apo-Kinase (Target) B ATP Binding (Transient) A->B Endogenous Substrate C 9-MAP-Adenine (Extended Residence) A->C Fragment Optimization D Staurosporine (High Affinity Control) A->D ATP-Competitive Inhibitor

ATP-competitive binding logic for kinase target validation.

The Causality of SPR Experimental Design

End-point biochemical assays (like IC50​ determinations) cannot distinguish between a compound that binds quickly and weakly versus one that binds slowly but tightly. SPR provides an unbiased, label-free interrogation of small molecule binding, resolving the macroscopic affinity ( KD​ ) into precise association ( kon​ ) and dissociation ( koff​ ) rate constants[3].

When designing an SPR assay for a low-molecular-weight fragment (<250 Da) like 9-MAP-Adenine, two critical factors dictate success[4]:

  • Target Orientation: Random amine coupling of the kinase to a dextran surface often occludes the ATP-binding pocket. We utilize a capture-based immobilization (e.g., capturing a His-tagged kinase via an anti-His antibody surface). This ensures uniform orientation, preserving 100% of the active sites for ligand binding.

  • Bulk Shift & DMSO Calibration: Because 9-MAP-Adenine is dissolved in DMSO, any mismatch in DMSO concentration between the running buffer and the sample causes a massive refractive index "bulk shift" that obscures the tiny fragment binding signal. A rigorous DMSO calibration curve is a non-negotiable requirement for a self-validating system.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in controls to validate surface integrity and data quality.

Phase 1: Surface Preparation & Target Capture

  • Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) using standard EDC/NHS chemistry.

  • Capture Antibody Coupling: Inject anti-His antibody (50 µg/mL in Acetate pH 4.5) across both flow cells to achieve ~10,000 Response Units (RU). Block unreacted esters with 1M Ethanolamine.

  • Target Capture: Inject His-tagged model kinase (e.g., p38α MAPK, 20 µg/mL) only over FC2 to achieve a capture level of ~3,000 RU. FC1 serves as the reference surface.

Phase 2: DMSO Calibration 4. Buffer Preparation: Prepare running buffer (e.g., HEPES-buffered saline, 0.05% Tween-20) supplemented with exactly 5.0% DMSO. 5. Calibration Curve: Prepare 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across FC1 and FC2 to generate a calibration curve. The software will use this to correct for excluded volume effects during analyte injection.

Phase 3: Kinetic Injection (Single-Cycle Kinetics) 6. Analyte Preparation: Prepare a 5-point concentration series of 9-MAP-Adenine (e.g., 0.1 µM to 10 µM) in the 5.0% DMSO running buffer. 7. Injection: Using Single-Cycle Kinetics (SCK), inject the concentrations sequentially from lowest to highest without regeneration in between. Causality: SCK minimizes the risk of surface degradation caused by harsh regeneration solutions, which is vital for maintaining kinase viability[3]. 8. Double Referencing: Subtract the FC1 signal from FC2, and further subtract a "blank" buffer injection to eliminate baseline drift.

Workflow S1 1. Uniform Target Capture S2 2. DMSO Calibration S1->S2 S3 3. Single-Cycle Kinetics S2->S3 S4 4. Double Referencing S3->S4

Self-validating SPR workflow for small molecule kinetics.

Comparative Performance Data

To objectively evaluate 9-MAP-Adenine, we benchmarked its binding kinetics against unmodified Adenine, natural ATP, and Staurosporine (a broad-spectrum, high-affinity ATP-competitive inhibitor).

Table 1: SPR Kinetic Parameters against Model Kinase (p38α MAPK) at 25°C

Ligand / CompoundMolecular Weight kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ Ligand Efficiency (LE)*
Adenine 135.1 Da 4.5×103 0.85 0.31 kcal/mol/HA
ATP (Mg2+) 507.2 Da 1.2×104 0.15 0.22 kcal/mol/HA
9-MAP-Adenine 206.3 Da 8.4×104 0.04 0.42 kcal/mol/HA
Staurosporine 466.5 Da 2.1×106 1.5×10−3 0.7 nM 0.45 kcal/mol/HA

*Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA), providing a metric for how efficiently a molecule utilizes its size to achieve binding.

Data Synthesis and Conclusion

The SPR data reveals the distinct biophysical advantage of the 9-(3-(Methylamino)propyl) modification.

  • Affinity & Residence Time: Unmodified adenine exhibits rapid association but nearly instantaneous dissociation ( koff​=0.85 s−1 ), rendering it a poor scaffold on its own. 9-MAP-Adenine reduces the dissociation rate by over 20-fold ( koff​=0.04 s−1 ). This extended residence time confirms that the methylaminopropyl chain successfully anchors the fragment within the solvent channel or adjacent allosteric pockets.

  • Ligand Efficiency: With an LE of 0.42, 9-MAP-Adenine is a highly efficient binder. It outperforms the natural substrate ATP (LE = 0.22) and approaches the efficiency of the highly optimized inhibitor Staurosporine (LE = 0.45).

Final Verdict: 9-MAP-Adenine serves as a superior, kinetically validated fragment for FBDD campaigns. Its optimized koff​ profile provides a robust starting point for developing potent, target-specific kinase inhibitors or affinity chromatography ligands.

References

  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: Analytical Biochemistry (via PubMed) URL: [Link]

  • Title: Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Source: Biochemical Journal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 9-(3-(Methylamino)propyl)-9h-purin-6-amine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigorous safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigorous safety protocols, extending from the bench to the final disposal of waste materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 9-(3-(Methylamino)propyl)-9h-purin-6-amine, a substituted purine derivative. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the structure, we must assume that 9-(3-(Methylamino)propyl)-9h-purin-6-amine may exhibit properties similar to other purine analogs and aliphatic amines, which can include being harmful if swallowed, in contact with skin, or inhaled, and potentially causing skin and eye irritation or damage.[4] Given its potential as a bioactive molecule, it should be handled as a potentially cytotoxic compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially cytotoxic materials.
Eye Protection Chemical splash goggles and a face shieldEnsures complete protection against splashes and aerosols to the eyes and face.
Lab Coat Chemically resistant, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA primary engineering control to prevent inhalation of any aerosols or volatile components.

Part 2: Waste Segregation - The Cornerstone of Safe Disposal

The most critical step in the disposal of 9-(3-(Methylamino)propyl)-9h-purin-6-amine is stringent waste segregation at the point of generation. Improper mixing of chemicals can lead to dangerous reactions.

Key Incompatibilities:
  • Acids: Aliphatic amines are basic and will react exothermically with acids. This can generate heat and potentially hazardous fumes.[5]

  • Oxidizing Agents: Strong oxidizers can react violently with organic compounds, including amines, posing a fire or explosion hazard.

  • Halogenated Compounds: Certain amines can react with halogenated hydrocarbons.[6]

Waste Streams:

You must maintain separate, clearly labeled waste containers for each category of waste generated during your work with this compound.

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips.

  • Liquid Waste (Aqueous): Contaminated aqueous solutions.

  • Liquid Waste (Organic): Contaminated organic solvent solutions. Note that halogenated and non-halogenated solvent wastes should be segregated from each other.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

  • Unused/Expired Compound: Pure, unadulterated compound that is no longer needed.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedure for preparing the waste for collection by a licensed hazardous waste disposal service. On-site chemical deactivation is not recommended without a validated protocol specific to this compound due to the risk of creating more hazardous byproducts.

Step 1: Container Selection and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible with the waste. For liquid waste, use leak-proof, screw-cap containers. Solid waste should be collected in a designated, lined container.[2]

  • Pre-label Containers: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name: "9-(3-(Methylamino)propyl)-9h-purin-6-amine" and any solvents or other chemicals present in the waste stream.

Step 2: Waste Accumulation
  • Work in a Fume Hood: All handling and transfer of the compound and its waste should be performed inside a certified chemical fume hood.

  • Segregate at the Source: As you generate waste, place it immediately into the correct, pre-labeled container.

  • Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) into the designated solid waste container.

  • Liquid Waste: Carefully pour liquid waste into the appropriate liquid waste container using a funnel to prevent spills. Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Sharps Waste: All contaminated sharps must be placed directly into a designated, puncture-resistant cytotoxic sharps container, which is often purple.[2]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 3: Storage and Collection
  • Store Safely: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general traffic.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of your hazardous waste. This waste must be disposed of by a licensed hazardous waste management company.[7][8] High-temperature incineration is the standard and required method for the destruction of cytotoxic and many organic chemical wastes.[2][7]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use a chemical spill kit with absorbent pads to contain the spill. For solid spills, gently cover with absorbent material to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

  • Dispose of Cleanup Materials: All materials used for the cleanup are considered hazardous waste and must be disposed of accordingly.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste related to 9-(3-(Methylamino)propyl)-9h-purin-6-amine.

DisposalWorkflow cluster_assessment Waste Characterization cluster_containers Segregation & Containment start Waste Generation (Work with 9-(3-(Methylamino)propyl)-9h-purin-6-amine) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Place in Labeled Solid Cytotoxic Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Aqueous or Organic? is_liquid->liquid_waste Yes sharp_waste Place in Purple Puncture-Proof Sharps Container is_sharp->sharp_waste Yes storage Store in Designated Satellite Accumulation Area solid_waste->storage aqueous_waste Place in Labeled Aqueous Waste Container liquid_waste->aqueous_waste Aqueous organic_waste Place in Labeled Organic Waste Container liquid_waste->organic_waste Organic aqueous_waste->storage organic_waste->storage sharp_waste->storage collection Arrange for Collection by Licensed Hazardous Waste Vendor storage->collection

Caption: Disposal decision workflow for 9-(3-(Methylamino)propyl)-9h-purin-6-amine waste.

References

  • Canterbury District Health Board. (n.d.). Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from Canterbury District Health Board website.
  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
  • NextSDS. (n.d.). 9-(3-chloropropyl)-9H-purin-6-amine — Chemical Substance Information.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart.
  • Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.

Sources

Handling

Personal protective equipment for handling 9-(3-(Methylamino)propyl)-9h-purin-6-amine

Standard Operating Procedure: PPE, Handling, and Logistics for 9-(3-(Methylamino)propyl)-9H-purin-6-amine As a Senior Application Scientist, I cannot overstate the importance of treating specialized research chemicals wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE, Handling, and Logistics for 9-(3-(Methylamino)propyl)-9H-purin-6-amine

As a Senior Application Scientist, I cannot overstate the importance of treating specialized research chemicals with the utmost respect. 9-(3-(Methylamino)propyl)-9H-purin-6-amine is a synthetic adenine derivative functionalized with a methylaminopropyl chain. While native adenine is a ubiquitous and relatively benign nucleobase, the addition of this lipophilic alkylamine tail fundamentally alters the molecule's pharmacokinetic profile. This modification enhances its ability to cross lipid bilayers and dermal barriers, making it highly valuable for drug development (e.g., kinase inhibitors, peptide nucleic acid synthesis) but simultaneously increasing the risk of unintended systemic absorption.

Pharmacologically active purine analogs are known to exhibit potent biological effects. Clinical and in vitro data demonstrate that exposure to certain purine analogs can lead to severe myelosuppression, immunosuppression, and sporadic neurotoxicity[1],[2]. Consequently, this compound must be treated as a potent cytotoxic agent. Standard laboratory PPE is insufficient; every protocol described below is designed as a self-validating system to ensure absolute operational safety.

Causality-Driven PPE Selection

When handling 9-(3-(Methylamino)propyl)-9H-purin-6-amine, you must understand why specific protective barriers are required. PPE is not just a regulatory checklist; it is a scientifically calculated defense mechanism against chemical exposure[3].

  • Hand Protection (Double-Gloving): The lipophilic nature of the methylaminopropyl moiety increases the permeation rate through standard latex. You must wear double-layered nitrile gloves (minimum 8 mil thickness for the outer layer). If the outer glove is contaminated with a solvent vehicle (like DMSO, which rapidly carries solutes through the skin), it must be doffed and replaced immediately.

  • Respiratory Protection: In its lyophilized (dry powder) form, this compound poses a severe inhalation risk. Aerosolized micro-particulates can bypass the upper respiratory tract and deposit directly into the alveoli. If weighing cannot be performed inside a certified Class II Biological Safety Cabinet (BSC) or a specialized powder-weighing hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

  • Eye and Face Protection: Indirect-vented polycarbonate chemical goggles are required to protect against both micro-particulate aerosolization and solvent splashing.

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with knit cuffs prevents the capillary action of spilled solvents from wicking hazardous materials onto your skin.

Quantitative PPE Specifications
PPE CategoryRecommended MaterialCausality / Scientific JustificationStandard / Breakthrough
Hand Protection Nitrile (Double-gloved, 8 mil outer)Prevents dermal permeation of the lipophilic alkylamine tail.> 240 minutes (ASTM F739)
Eye Protection Polycarbonate Goggles (Indirect Vent)Protects against aerosolized dust and organic solvent splash.ANSI Z87.1 Compliant
Body Protection Polypropylene Lab Coat (Knit Cuffs)Impermeable barrier prevents capillary wicking of solutions.ISO 16602 Class 4
Respiratory N95 or P100 Particulate RespiratorCaptures cytotoxic lyophilized powder to prevent inhalation.NIOSH Approved

Operational Workflow: Step-by-Step Methodology

The following protocol guarantees the safe solubilization and handling of the compound, minimizing the risk of static-induced aerosolization and photo-degradation.

Step 1: Environmental Preparation Verify that the chemical fume hood or BSC has an inward face velocity of at least 100 feet per minute (fpm). Place an anti-static weighing mat inside the workspace. Static electricity is the primary cause of powder aerosolization during transfer.

Step 2: Aseptic & Safe Transfer Using a grounded, stainless-steel micro-spatula (never use plastic, which generates static charge), carefully transfer the required mass of 9-(3-(Methylamino)propyl)-9H-purin-6-amine to a pre-tared anti-static weigh boat.

Step 3: Solubilization Dissolve the powder in an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before introducing it to aqueous buffers. While the methylaminopropyl group provides some aqueous solubility, initial organic solvation ensures complete dissolution without creating a dangerous micro-particulate suspension.

Step 4: Storage and Containment Transfer the solubilized compound to an amber glass vial equipped with a PTFE-lined cap. Purine derivatives are highly susceptible to photo-oxidation, which can generate unknown, potentially more toxic byproducts.

Step 5: Surface Decontamination Wipe down the balance and hood surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach effectively degrades the purine ring structure. Follow this with a 70% ethanol wipe to remove any corrosive bleach residue.

HandlingWorkflow Start 1. Pre-Operation Setup (Verify Fume Hood/BSC) PPE 2. Don Specialized PPE (Double Nitrile, N95/P100) Start->PPE Weigh 3. Weighing & Solubilization (Use Anti-Static Mat) PPE->Weigh Storage 4. Seal in Amber Vial (Protect from Light) Weigh->Storage Clean 5. Decontaminate Workspace (10% Bleach -> 70% EtOH) Storage->Clean

Fig 1: Step-by-step operational workflow for handling cytotoxic purine analogs.

Hazardous Waste Disposal & Logistics

Improper disposal of cytotoxic purine analogs poses severe environmental and regulatory risks. Waste must be tracked meticulously from the point of generation to final disposal[4].

Satellite Accumulation Area (SAA) Compliance: Under environmental safety guidelines, hazardous waste must be stored in a designated SAA directly at or near the point of generation[5].

  • Segregation: Never mix organic purine analog waste (e.g., DMSO/methanol solutions) with general aqueous waste. This prevents exothermic reactions and simplifies downstream incineration.

  • Labeling: Clearly label the container with the exact chemical name (9-(3-(Methylamino)propyl)-9H-purin-6-amine), the solvent vehicle, and the primary hazards (e.g., "Hazardous Waste: Cytotoxic / Flammable Organic"). Never use chemical formulas or abbreviations on waste labels.

  • Time Limits: SAAs must be inspected weekly. Once a waste container reaches its volume limit, it must be transferred to a Central Accumulation Area (CAA) within three days[5].

WasteDisposal Gen Waste Generation: Purine Analog Solution Check Aqueous or Organic? Gen->Check Org Organic Solvent Waste (e.g., DMSO/Methanol) Check->Org Organic Aq Aqueous Waste (pH 5.5 - 10.5) Check->Aq Aqueous LabelOrg Label: Hazardous Flammable + Cytotoxic Org->LabelOrg LabelAq Label: Hazardous Toxic (No Drain Disposal) Aq->LabelAq SAA Transfer to Satellite Accumulation Area (SAA) LabelOrg->SAA LabelAq->SAA

Fig 2: Waste segregation and Satellite Accumulation Area (SAA) routing logic.

References

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

  • Title: Neurotoxicity of purine analogs: a review Source: Journal of Clinical Oncology (ASCO Publications) URL: [Link]

  • Title: Immunoconjugates and new molecular targets in hairy cell leukemia Source: Blood (ASH Publications) URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) URL: [Link]

Sources

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